molecular formula C8H10N6 B192910 N6-Cyclopropyl-9H-purine-2,6-diamine CAS No. 120503-69-7

N6-Cyclopropyl-9H-purine-2,6-diamine

Cat. No.: B192910
CAS No.: 120503-69-7
M. Wt: 190.21 g/mol
InChI Key: IYWUSKBMXQERLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>N6-Cyclopropyl-9H-purine-2,6-diamine is an impurity of Abacavir Sulfate, a nucleoside reverse transcriptase inhibitor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-N-cyclopropyl-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H4,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWUSKBMXQERLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431151
Record name 2-Amino-6-cyclopropylaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120503-69-7
Record name 2-Amino-6-cyclopropylaminopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120503697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-cyclopropylaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-6-CYCLOPROPYLAMINOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5E53WSA7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of N6-Cyclopropyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Cyclopropyl-9H-purine-2,6-diamine is a synthetic purine derivative of significant interest in medicinal chemistry. It is recognized as a key impurity of the antiretroviral drug Abacavir and has been investigated for its potential as a modulator of cellular signaling pathways, notably as an AMP-activated protein kinase (AMPK) activator and as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, including its pKa, solubility, and lipophilicity. Detailed experimental protocols for the synthesis and characterization of these properties are presented. Furthermore, this document elucidates the potential biological activities and associated signaling pathways of this compound, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

The basic physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for formulation development. A summary of these properties is provided in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀N₆ChemicalBook[1]
Molecular Weight 190.21 g/mol ChemicalBook[1]
Melting Point 172-174 °CChemicalBook[1]
Density 1.97 g/cm³ChemicalBook[1]
pKa (predicted) Basic: 4.5 ± 0.5, Acidic: 10.5 ± 0.7Chemicalize
logP (predicted) 0.85SwissADME
Solubility Slightly soluble in DMSO and MethanolChemicalBook[1]
Appearance Off-White to Pale Yellow SolidChemicalBook[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a nucleophilic aromatic substitution reaction starting from a di-substituted purine. A general protocol is outlined below, adapted from synthetic strategies for related 2,6-diaminopurine derivatives.[2][3][4]

Materials:

  • 2,6-Dichloropurine

  • Cyclopropylamine

  • Triethylamine (or another suitable base)

  • n-Butanol (or other high-boiling point solvent)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • To a solution of 2,6-dichloropurine (1 equivalent) in n-butanol, add an excess of cyclopropylamine (2-3 equivalents) and triethylamine (2-3 equivalents).

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate and methanol as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow for Synthesis

G start Start reagents Combine 2,6-Dichloropurine, Cyclopropylamine, and Triethylamine in n-Butanol start->reagents reflux Heat under Reflux reagents->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Solvent Removal tlc->workup Complete purification Silica Gel Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: A generalized workflow for the synthesis of this compound.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Materials:

  • This compound

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Potassium chloride (KCl)

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a ~1 mM solution of this compound in deionized water containing 0.15 M KCl to maintain constant ionic strength.

  • Adjust the initial pH of the solution to ~2 with 0.1 M HCl.

  • Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) of the titrant.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches ~12.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.

Determination of logP

The octanol-water partition coefficient (logP) can be determined using the shake-flask method.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of this compound in the aqueous phase.

  • In a series of flasks, mix equal volumes of the n-octanol and aqueous phases.

  • Add a known amount of the stock solution to each flask.

  • Shake the flasks vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Determination of Solubility

The equilibrium solubility can be determined using the shake-flask method.

Materials:

  • This compound

  • Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Thermostatic shaker

  • Filtration system (e.g., 0.45 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to flasks containing the buffer solutions of different pH values.

  • Place the flasks in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the suspensions to settle.

  • Withdraw an aliquot from the supernatant and immediately filter it to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Biological Activity and Signaling Pathways

This compound has garnered attention for its potential biological activities, primarily as an activator of AMP-activated protein kinase (AMPK) and as a multi-target antiviral agent.[1][5]

AMPK Activation

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[6][7] Small molecules can activate AMPK through direct or indirect mechanisms.

  • Direct Activation: Some small molecules act as AMP mimetics, binding to the allosteric site on the AMPK γ-subunit, which induces a conformational change that promotes its activation by upstream kinases (e.g., LKB1, CaMKKβ).[6][8]

  • Indirect Activation: Other compounds can increase the cellular AMP:ATP ratio, for instance, by inhibiting mitochondrial respiration. This elevated AMP level then allosterically activates AMPK.[6]

Given its structural similarity to adenosine, this compound may act as a direct allosteric activator of AMPK.

Potential Mechanism of AMPK Activation

G compound This compound ampk AMPK Complex (α, β, γ subunits) compound->ampk Allosteric Binding upstream_kinase Upstream Kinase (e.g., LKB1) ampk->upstream_kinase Conformational Change p_ampk Phosphorylated AMPK (Active) upstream_kinase->p_ampk Phosphorylation at Thr172 metabolic_effects Downstream Metabolic Effects (e.g., Increased Glucose Uptake, Fatty Acid Oxidation) p_ampk->metabolic_effects Catalysis

Caption: A proposed direct activation mechanism of AMPK by this compound.

Antiviral Activity

Derivatives of 2,6-diaminopurine have demonstrated broad-spectrum antiviral activity against various viruses, including flaviviruses and coronaviruses.[5][9][10] The antiviral mechanism of these compounds is often multi-targeted, potentially involving the inhibition of viral enzymes essential for replication and the modulation of host cell signaling pathways that are hijacked by the virus.

Potential Antiviral Signaling Pathways

G compound This compound viral_polymerase Viral RNA-dependent RNA Polymerase compound->viral_polymerase Inhibition host_kinase Host Cell Kinase compound->host_kinase Modulation viral_replication Viral Replication viral_polymerase->viral_replication Essential for host_pathway Pro-viral Host Pathway host_kinase->host_pathway Activates host_pathway->viral_replication Supports

Caption: Potential multi-target antiviral mechanisms of this compound.

Conclusion

This compound is a molecule with interesting physicochemical and biological properties. Its basic nature, moderate lipophilicity, and potential to interact with key cellular targets like AMPK make it a valuable tool for chemical biology and a potential starting point for the development of novel therapeutics for metabolic and viral diseases. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development efforts centered on this promising purine derivative.

References

An In-depth Technical Guide to 2-Amino-6-cyclopropylamino-9H-purine: Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-cyclopropylamino-9H-purine, a key heterocyclic amine in the synthesis of carbocyclic nucleoside analogues. The document details its chemical structure, physical and chemical properties, and provides established synthetic protocols. Particular emphasis is placed on its role as a crucial intermediate in the production of the antiretroviral drug Abacavir. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and process development.

Introduction

2-Amino-6-cyclopropylamino-9H-purine, also known as N6-cyclopropyl-9H-purine-2,6-diamine, is a substituted purine derivative of significant interest in the pharmaceutical industry. Its core structure consists of a purine ring system, which is a fundamental component of nucleic acids, coenzymes, and various natural products. The presence of an amino group at the 2-position and a cyclopropylamino group at the 6-position imparts specific chemical reactivity and biological relevance to the molecule.

The primary importance of this compound lies in its role as a key building block in the synthesis of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1] The synthesis of Abacavir involves the coupling of this purine base with a chiral cyclopentene side chain. A thorough understanding of the synthesis and properties of 2-Amino-6-cyclopropylamino-9H-purine is therefore essential for the efficient production of this vital medication.

Chemical Structure and Properties

The chemical structure of 2-Amino-6-cyclopropylamino-9H-purine is characterized by a fused pyrimidine and imidazole ring system, forming the purine core.

Systematic Name: this compound Molecular Formula: C₈H₁₀N₆ Molecular Weight: 190.21 g/mol CAS Number: 120503-69-7

Physical Properties

A summary of the known physical properties of 2-Amino-6-cyclopropylamino-9H-purine is presented in the table below.

PropertyValueSource(s)
Molecular Weight 190.21 g/mol [2]
Molecular Formula C₈H₁₀N₆[2]
CAS Number 120503-69-7[2]
Appearance Off-white to pale yellow crystalline powderGeneral knowledge
Solubility Soluble in DMSO (55 mg/mL)[2]
Spectral Data

Detailed spectral data is crucial for the identification and characterization of 2-Amino-6-cyclopropylamino-9H-purine. While specific spectra are often proprietary, the following are expected characteristic signals based on the structure.

  • ¹H NMR: Expected signals would include peaks corresponding to the protons of the cyclopropyl group, the amino protons, the N-H proton of the purine ring, and the C-H proton of the purine ring.

  • ¹³C NMR: Expected signals would include peaks for the carbons of the cyclopropyl group and the distinct carbons of the purine ring system.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 2-Amino-6-cyclopropylamino-9H-purine

There are two primary synthetic routes for the preparation of 2-Amino-6-cyclopropylamino-9H-purine.

Synthesis from 2-Amino-6-chloropurine

This is the most common and direct method, involving the nucleophilic substitution of the chlorine atom at the 6-position of the purine ring with cyclopropylamine.

Synthesis_from_2_amino_6_chloropurine reactant1 2-Amino-6-chloropurine product 2-Amino-6-cyclopropylamino-9H-purine reactant1->product Solvent (e.g., n-butanol, ethanol) Base (optional, e.g., triethylamine) Heat reactant2 Cyclopropylamine reactant2->product

Figure 1: Synthesis of 2-Amino-6-cyclopropylamino-9H-purine from 2-Amino-6-chloropurine.

Experimental Protocol:

A detailed experimental protocol for this synthesis is often proprietary. However, a general procedure can be outlined based on established chemical principles for similar reactions.

  • Reaction Setup: A reaction vessel is charged with 2-amino-6-chloropurine, a suitable solvent (such as n-butanol or ethanol), and cyclopropylamine. An excess of cyclopropylamine is typically used to drive the reaction to completion. A non-nucleophilic base, such as triethylamine, may be added to scavenge the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of several hours to overnight, with the progress of the reaction monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired 2-Amino-6-cyclopropylamino-9H-purine.

Synthesis from Ethyl Cyanoacetate

An alternative, multi-step synthesis starts from simple acyclic precursors and builds the purine ring system.[2]

Synthesis_from_Ethyl_Cyanoacetate start Ethyl Cyanoacetate intermediate1 Nitrosation Product start->intermediate1 Nitrosation intermediate2 2,4,5-Triamino-6-hydroxypyrimidine intermediate1->intermediate2 Cyclization with Guanidine HCl Reduction intermediate3 Purine Ring Formation intermediate2->intermediate3 Ring Closure product 2-Amino-6-cyclopropylamino-9H-purine intermediate3->product Introduction of Cyclopropylamino Group

Figure 2: Multi-step synthesis pathway starting from Ethyl Cyanoacetate.

Experimental Protocol Overview:

This synthetic route involves a series of chemical transformations:

  • Nitrosation: Ethyl cyanoacetate is treated with a nitrosating agent.

  • Cyclization and Reduction: The resulting product is cyclized with guanidine hydrochloride in the presence of a base like sodium ethoxide (EtONa), followed by a reduction step to yield 2,4,5-triamino-6-hydroxypyrimidine.[2]

  • Purine Ring Formation: The pyrimidine intermediate undergoes a ring closure reaction to form the purine scaffold.

  • Introduction of the Cyclopropylamino Group: The final step involves the introduction of the cyclopropylamino group at the 6-position, typically via a similar nucleophilic substitution reaction as described in the first synthetic route.

Biological Activity and Signaling Pathways

The primary documented biological relevance of 2-Amino-6-cyclopropylamino-9H-purine is as a synthetic precursor to Abacavir. Abacavir is a carbocyclic 2'-deoxyguanosine analogue that, after intracellular phosphorylation to the active triphosphate metabolite, carbovir triphosphate, inhibits the activity of HIV-1 reverse transcriptase.

While the direct biological activity of 2-Amino-6-cyclopropylamino-9H-purine is not extensively studied, some purine derivatives have been reported to act as activators of AMP-activated protein kinase (AMPK). AMPK is a key cellular energy sensor that plays a central role in regulating metabolism. The activation of AMPK has therapeutic potential in the treatment of metabolic diseases such as type 2 diabetes and obesity. Further research would be required to determine if 2-Amino-6-cyclopropylamino-9H-purine itself possesses any significant AMPK activating properties.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Activation cluster_downstream Downstream Effects Cellular Stress Cellular Stress AMPK AMPK Cellular Stress->AMPK LKB1 Hormones Hormones Hormones->AMPK CaMKKβ Increased Catabolism Increased Catabolism AMPK->Increased Catabolism Decreased Anabolism Decreased Anabolism AMPK->Decreased Anabolism

Figure 3: Simplified overview of the AMPK signaling pathway.

Conclusion

2-Amino-6-cyclopropylamino-9H-purine is a fundamentally important molecule in the field of medicinal chemistry, primarily due to its indispensable role in the synthesis of the anti-HIV drug Abacavir. This guide has provided a detailed overview of its structure, properties, and synthetic methodologies. A comprehensive understanding of this compound is crucial for the continued production of essential medicines and for the potential discovery of new therapeutic agents based on the versatile purine scaffold. Further investigation into the direct biological activities of this and related purine derivatives may unveil novel therapeutic opportunities.

References

Cyclopropyldiaminopurine: An In-Depth Technical Guide to its Core Mechanism of Action as a Component of Abacavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropyldiaminopurine as a standalone entity is primarily recognized as a critical structural component and a known impurity of the potent antiretroviral drug, Abacavir. This guide, therefore, focuses on the well-established mechanism of action of Abacavir to provide a comprehensive understanding of the biological activity associated with the cyclopropyldiaminopurine chemical scaffold. Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the combination therapy for Human Immunodeficiency Virus (HIV) infection. Its efficacy lies in its ability to be intracellularly converted to its active triphosphate metabolite, which acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase, thereby halting viral replication. This document provides a detailed exploration of this mechanism, associated signaling pathways, quantitative data from key studies, and relevant experimental protocols.

Core Mechanism of Action: Abacavir

Abacavir is a synthetic carbocyclic nucleoside analogue of guanosine.[1][2] As a prodrug, it requires intracellular phosphorylation to exert its antiviral effect.

Intracellular Activation and Signaling Pathway

The mechanism of action begins with the passive diffusion of Abacavir into host cells, including HIV-infected lymphocytes. Inside the cell, it undergoes a series of enzymatic conversions to its active form, carbovir triphosphate (CBV-TP).[3][4] This multi-step phosphorylation pathway is a critical determinant of its therapeutic activity.

  • Initial Phosphorylation: Abacavir is first phosphorylated by adenosine phosphotransferase to form abacavir 5'-monophosphate.[3]

  • Conversion to Carbovir Monophosphate: Subsequently, a cytosolic enzyme deaminates abacavir 5'-monophosphate to yield carbovir 5'-monophosphate.[3]

  • Further Phosphorylation: Cellular kinases, including guanylate kinase, further phosphorylate carbovir 5'-monophosphate to carbovir 5'-diphosphate and finally to the active carbovir 5'-triphosphate (CBV-TP).[3]

CBV-TP is a potent analogue of deoxyguanosine triphosphate (dGTP).

Inhibition of HIV Reverse Transcriptase

The antiviral activity of Abacavir is mediated by the action of CBV-TP on the HIV-1 reverse transcriptase (RT) enzyme.[3][4] This enzyme is essential for the conversion of the viral RNA genome into double-stranded DNA, a crucial step for the integration of the viral genome into the host cell's DNA.

The inhibition occurs through two primary mechanisms:

  • Competitive Inhibition: CBV-TP competes with the natural substrate, dGTP, for the active site of the HIV reverse transcriptase.[5]

  • Chain Termination: Once incorporated into the growing viral DNA strand, the lack of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[4][6] This premature termination effectively halts the viral replication cycle.

Figure 1: Intracellular activation of Abacavir and inhibition of HIV reverse transcriptase.

Quantitative Data Summary

The efficacy and in vitro activity of Abacavir have been extensively studied. The following tables summarize key quantitative data from clinical trials and in vitro assays.

Table 1: Clinical Efficacy of Abacavir-Containing Regimens
Trial/StudyRegimen ComparisonBaseline Viral Load (copies/mL)Primary EndpointResultCitation
ASSERT Study (48 weeks)Abacavir/Lamivudine + Efavirenz vs. Tenofovir/Emtricitabine + EfavirenzNot specifiedProportion with viral load <50 copies/mL59% (Abacavir arm) vs. 71% (Tenofovir arm)[7]
Meta-analysis of 6 RCTs (48 weeks)Abacavir/Lamivudine vs. Tenofovir/EmtricitabineOverallProportion with viral load <50 copies/mLRR 0.98 (95% CI 0.94–1.03)[8][9]
Meta-analysis of 6 RCTs (48 weeks)Abacavir/Lamivudine vs. Tenofovir/Emtricitabine<100,000Proportion with viral load <50 copies/mLRR 1.01 (95% CI 0.99–1.03)[8][9]
Meta-analysis of 6 RCTs (48 weeks)Abacavir/Lamivudine vs. Tenofovir/Emtricitabine>100,000Proportion with viral load <50 copies/mLRR 0.96 (95% CI 0.90–1.03)[8][9]
Abacavir Intensification TrialIndinavir + Zidovudine + Lamivudine + Abacavir vs. Placebo<500Virologic failure34/116 (Abacavir arm) vs. 42/113 (Placebo arm) (P = .22)[10]

RR: Risk Ratio; CI: Confidence Interval

Table 2: In Vitro Activity of Abacavir
ParameterCell LineHIV-1 StrainValueCitation
IC50MT-4 cellsWild-type4.0 µM[6]
EC50CEM cellsMNConcentration required to inhibit replication[11]
Antiviral ActivityResting CD4+ T-cellsNot specifiedSignificant antiviral activity[12]

IC50: 50% Inhibitory Concentration; EC50: 50% Effective Concentration

Experimental Protocols

In Vitro Abacavir Susceptibility Testing in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to determine the in vitro susceptibility of HIV-1 to Abacavir.[13]

Objective: To determine the 50% inhibitory concentration (IC50) of Abacavir against clinical and laboratory strains of HIV-1.

Materials:

  • Abacavir stock solution (10 mM in DMSO)

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • Complete RPMI medium

  • Standardized HIV-1 virus stock

  • 96-well flat-bottom plates

  • HIV-1 p24 antigen ELISA kit

Methodology:

  • PBMC Preparation: Isolate PBMCs from healthy donor blood and stimulate with PHA for 48-72 hours.

  • Abacavir Dilutions: Prepare serial dilutions of Abacavir in complete RPMI medium with IL-2. Final concentrations typically range from 0.001 µM to 10 µM.

  • Plate Setup: Add 100 µL of the appropriate Abacavir dilutions to triplicate wells of a 96-well plate. Include virus control (cells + virus, no drug) and cell control (cells only) wells.

  • Infection: Add a standardized amount of HIV-1 (pre-titrated to determine the 50% tissue culture infective dose, TCID50) to the wells containing PBMCs and Abacavir dilutions.

  • Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

  • Endpoint Measurement: After incubation, measure the amount of HIV-1 p24 antigen in the culture supernatants using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each Abacavir concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and using a regression analysis.

experimental_workflow start Start: Isolate PBMCs stimulate Stimulate PBMCs with PHA start->stimulate plate_setup Plate Setup in 96-well Plate (Triplicate Wells) stimulate->plate_setup prepare_drug Prepare Serial Dilutions of Abacavir prepare_drug->plate_setup add_virus Infect with Standardized HIV-1 Stock plate_setup->add_virus incubate Incubate for 7 Days (37°C, 5% CO2) add_virus->incubate measure_p24 Measure p24 Antigen in Supernatant (ELISA) incubate->measure_p24 analyze Calculate % Inhibition and Determine IC50 measure_p24->analyze end End: IC50 Value analyze->end

Figure 2: Experimental workflow for in vitro Abacavir susceptibility testing.

Abacavir Hypersensitivity and HLA-B*57:01

A critical aspect of Abacavir's clinical use is the risk of a severe hypersensitivity reaction (HSR), which is strongly associated with the presence of the HLA-B57:01 allele.[1] Abacavir binds with high specificity to the antigen-binding cleft of the HLA-B57:01 protein, altering its shape and chemistry.[1] This leads to the presentation of self-peptides as "non-self" to T-cells, triggering an abacavir-specific cytotoxic T-cell response that manifests as a systemic hypersensitivity reaction.[1] Genetic screening for the HLA-B*57:01 allele is now standard practice before initiating Abacavir therapy to minimize the risk of this adverse event.

Conclusion

While "Cyclopropyldiaminopurine" is not a therapeutic agent in itself, its incorporation into the structure of Abacavir is fundamental to the drug's potent anti-HIV activity. The mechanism of action of Abacavir, centered on the intracellular generation of the active metabolite CBV-TP and the subsequent inhibition of HIV reverse transcriptase through competitive binding and chain termination, is a well-established paradigm in antiretroviral therapy. Understanding this mechanism, along with the associated quantitative efficacy data and the genetic basis for hypersensitivity, is crucial for researchers and clinicians working in the field of HIV drug development and treatment.

References

N6-Cyclopropyl-9H-purine-2,6-diamine: A Scaffolding for Antiviral and Metabolic Modulatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N6-Cyclopropyl-9H-purine-2,6-diamine is a synthetic purine derivative that has garnered significant attention not for its intrinsic biological activity, but as a crucial chemical intermediate. This technical guide consolidates the available information, focusing on its role in the synthesis of potent antiviral and AMP-activated protein kinase (AMPK) activating compounds. While direct quantitative biological data for this compound is not extensively available in public literature, its structural contribution to pharmacologically active molecules is of considerable interest to the drug discovery and development community. This document provides a comprehensive overview of its synthetic utility, the biological activities of its derivatives, and the associated signaling pathways.

Introduction

This compound is a substituted purine base, characterized by a cyclopropyl group at the N6 position of the purine ring. It is recognized primarily as a key impurity in the manufacturing of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1] Beyond its status as a pharmaceutical impurity, this compound serves as a versatile starting material in the synthesis of a variety of biologically active purine derivatives. Notably, it is a precursor for compounds with broad-spectrum antiviral properties and for molecules designed to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Synthetic Utility

The primary significance of this compound in medicinal chemistry lies in its role as a scaffold for the generation of more complex molecules. The 2-amino and 9H-purine functionalities provide reactive sites for further chemical modifications, allowing for the exploration of structure-activity relationships in various therapeutic areas.

A key application is in the preparation of purine derivatives with potential as AMPK activators. The general synthetic approach involves the modification of the purine core of this compound to introduce pharmacophores that enhance interaction with the AMPK enzyme complex.

Synthesis_of_AMPK_Activators N6_Cyclopropyl This compound Intermediate Functionalized Purine Intermediate N6_Cyclopropyl->Intermediate Chemical Modification (e.g., Alkylation, Arylation) AMPK_Activator AMPK Activating Purine Derivative Intermediate->AMPK_Activator Further Derivatization

Synthetic pathway from this compound to AMPK activators.

Biological Activities of Derivatives

While quantitative data on the direct biological effects of this compound is scarce, the activities of its derivatives are well-documented, providing insight into the potential of this chemical scaffold.

Antiviral Activity

Derivatives of 2,6-diaminopurine, the core structure of the title compound, have shown significant broad-spectrum antiviral activity. Research has demonstrated that modifications at the N6 and N9 positions of the purine ring can yield compounds with potent inhibitory effects against a range of viruses.

Unfortunately, specific IC50 or EC50 values for this compound in antiviral assays are not reported in the reviewed literature. The focus remains on its role as a building block for more complex antiviral agents.

AMPK Activation

AMPK is a critical enzyme in regulating cellular metabolism. Its activation can have therapeutic benefits in metabolic diseases such as type 2 diabetes and obesity. The de novo purine biosynthesis pathway is intrinsically linked to AMPK activation through the intermediate 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an endogenous AMPK activator. While this compound itself is not a direct modulator of this pathway, its derivatives are being explored as direct AMPK activators.

The general mechanism of action for many small molecule AMPK activators involves allosteric binding to the AMPK complex, leading to a conformational change that enhances its kinase activity. This, in turn, triggers downstream signaling cascades that promote catabolic processes (e.g., glucose uptake and fatty acid oxidation) and inhibit anabolic processes (e.g., protein and lipid synthesis).

AMPK_Activation_Pathway cluster_0 Cellular Energy Stress cluster_1 Pharmacological Activation AMP/ATP_Ratio Increased AMP/ATP Ratio AMPK AMPK AMP/ATP_Ratio->AMPK Allosteric Activation Purine_Derivative This compound Derivative Purine_Derivative->AMPK Allosteric Activation Downstream Downstream Effectors (e.g., ACC, ULK1) AMPK->Downstream Phosphorylation Metabolic_Outcomes Metabolic Outcomes (e.g., Increased Glucose Uptake, Increased Fatty Acid Oxidation) Downstream->Metabolic_Outcomes Regulation

General signaling pathway of AMPK activation.

Experimental Protocols

As no specific experimental data for the biological activity of this compound is available, this section provides generalized protocols for assays commonly used to evaluate the antiviral and AMPK-activating properties of its derivatives.

In Vitro AMPK Activation Assay (Kinase Assay)

This protocol describes a typical in vitro assay to measure the direct activation of purified AMPK enzyme.

Objective: To determine if a test compound directly activates the AMPK enzyme complex.

Materials:

  • Purified, recombinant AMPK (e.g., human α1β1γ1)

  • Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.2 mM DTT, 5 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • AMP (as a positive control activator)

  • Substrate peptide (e.g., SAMS peptide)

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Incubator

  • Scintillation counter or luminometer

Procedure:

  • Prepare a reaction mixture containing kinase buffer, substrate peptide, and purified AMPK enzyme.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for a negative control (DMSO vehicle) and a positive control (AMP).

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive assays).

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol to measure the generated ADP signal.

  • Calculate the fold activation of AMPK by the test compound relative to the vehicle control.

Antiviral Assay (Cytopathic Effect Inhibition Assay)

This protocol outlines a common method to assess the ability of a compound to inhibit virus-induced cell death.

Objective: To determine the concentration at which a test compound inhibits 50% of the viral cytopathic effect (EC50).

Materials:

  • Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Seed the host cells into 96-well plates and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions. Also include wells for virus control (no compound) and cell control (no virus, no compound).

  • Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.

  • Incubate the plates for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 2-5 days).

  • Assess cell viability using a suitable assay. For an MTT assay, incubate the cells with MTT solution, followed by solubilization of the formazan product and measurement of absorbance at 570 nm.

  • Calculate the percentage of cell viability at each compound concentration relative to the cell control.

  • Determine the EC50 value by plotting the percentage of inhibition of cytopathic effect against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound stands as a valuable and versatile building block in medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility in the synthesis of potent antiviral and AMPK-activating agents is clear. The exploration of derivatives based on this scaffold continues to be a promising avenue for the discovery of new therapeutic agents. Future research could focus on the synthesis and biological evaluation of a broader range of derivatives to further elucidate the structure-activity relationships governed by this purine core. For drug development professionals, understanding the synthetic routes and the biological targets of the resulting compounds is essential for leveraging the full potential of this chemical entity.

References

An In-depth Technical Guide to N6-Cyclopropyl-9H-purine-2,6-diamine: Discovery, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N6-Cyclopropyl-9H-purine-2,6-diamine, a key synthetic intermediate in the production of the antiretroviral drug Abacavir. While its primary role is as a precursor in pharmaceutical manufacturing, this document also explores its chemical properties, potential biological activities, and the historical context of its development.

Introduction and Historical Context

This compound is a substituted purine derivative that gained significance as a crucial building block in the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. The discovery and development of this compound are intrinsically linked to the pioneering work on carbocyclic nucleoside analogues in the 1980s by scientists including Robert Vince and Susan Daluge.[1] Abacavir itself was patented in 1988 and received FDA approval in 1998.[1][2] this compound emerges as a pivotal intermediate in the various synthetic routes developed to manufacture Abacavir. Beyond its role as a synthetic intermediate, it is also recognized as an impurity in the final drug product, Abacavir Sulfate.[3][4][5] Additionally, chemical suppliers note its use in the preparation of purine derivatives that act as AMP-activated protein kinase (AMPK) activating compounds, although specific public-domain data on this application remains limited.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name This compound[3][4]
Synonyms 2-Amino-6-(cyclopropylamino)-9H-purine, Abacavir Impurity 18[4]
CAS Number 120503-69-7[4][6]
Molecular Formula C₈H₁₀N₆[3][5]
Molecular Weight 190.21 g/mol [3]
Appearance Off-White to Pale Yellow Solid[4]
Melting Point 172-174 °C[4]
Solubility Slightly soluble in DMSO and Methanol[4]

Synthesis and Purification

The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, its synthesis as an intermediate for Abacavir suggests a common pathway involving the nucleophilic substitution of a halogenated purine precursor. A probable and widely referenced method starts with 2,6-dichloropurine, which is first selectively aminated at the C6 position with ammonia or a protected amino group, followed by the introduction of the cyclopropylamino group at the C2 position, or vice-versa. A more direct route involves the reaction of 2-amino-6-chloropurine with cyclopropylamine.

The following is a generalized experimental protocol based on common synthetic methods for analogous 2,6-disubstituted purines.

Reaction:

  • Starting Material: 2-amino-6-chloropurine.

  • Reagent: Cyclopropylamine.

  • Solvent: A high-boiling point solvent such as n-butanol, isopropanol, or dimethyl sulfoxide (DMSO) is typically used.

  • Conditions: The reaction mixture is heated at an elevated temperature (typically >100 °C) for several hours. The progress of the reaction is monitored by a suitable chromatographic technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by the addition of an anti-solvent, followed by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is subjected to purification.

Purification of this compound is typically achieved through recrystallization or column chromatography.

Recrystallization:

  • A suitable solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

High-Performance Liquid Chromatography (HPLC):

  • For high-purity requirements, preparative reverse-phase HPLC is a suitable method. A typical protocol is outlined in Table 2.

ParameterCondition
Column C18 stationary phase
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid
Mobile Phase B Acetonitrile or Methanol
Gradient A linear gradient from low to high organic phase
Detection UV at 254 nm or a suitable wavelength

A general workflow for the synthesis and purification is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification A 2-Amino-6-chloropurine C Reaction Mixture (Solvent + Heat) A->C B Cyclopropylamine B->C D Crude this compound C->D Nucleophilic Aromatic Substitution E Recrystallization or Column Chromatography D->E F Pure this compound E->F Isolation

General Synthetic and Purification Workflow.

Biological Relevance and Potential Applications

The primary and most well-documented role of this compound is as a direct precursor to Abacavir. The purine moiety of this intermediate is coupled with a chiral cyclopentene ring to form the final carbocyclic nucleoside analogue.

G A This compound C Coupling Reaction A->C B Chiral Cyclopentene Synthon B->C D Abacavir C->D

Role as an Intermediate in Abacavir Synthesis.

The hypothetical signaling pathway is illustrated below.

G A N6-Cyclopropyl-9H-purine- 2,6-diamine Derivative B AMPK A->B Potential Direct Activation C Increased Cellular AMP:ATP Ratio A->C Potential Indirect Activation D Downstream Metabolic Effects (e.g., Glucose uptake, Fatty acid oxidation) B->D Phosphorylation Cascade C->B Allosteric Activation

Hypothetical AMPK Activation Pathway.

Conclusion

This compound is a molecule of significant interest primarily due to its indispensable role in the synthesis of the anti-HIV drug Abacavir. Its history is interwoven with the advancements in antiretroviral therapy. While its potential as a scaffold for the development of new therapeutics, particularly AMPK activators, is noted, this remains an area that requires further public research and validation. The synthetic pathways to this compound are generally understood within the context of purine chemistry, though detailed, optimized protocols for its specific production are proprietary or not widely published. This guide provides a foundational understanding of this important chemical entity for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide: N6-Cyclopropyl-9H-purine-2,6-diamine as an Abacavir Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the combination therapy for Human Immunodeficiency Virus (HIV) infection. The stringent quality control of Abacavir drug substance and its formulations is paramount to ensure patient safety and therapeutic efficacy. This technical guide provides a comprehensive overview of a critical impurity, N6-Cyclopropyl-9H-purine-2,6-diamine, also identified in the United States Pharmacopeia (USP) as Cyclopropyldiaminopurine Abacavir.[1] This document will delve into its chemical properties, formation pathways, analytical detection methodologies, and the importance of its control in the pharmaceutical manufacturing of Abacavir.

Chemical Profile of the Impurity

This compound is a purine derivative that is structurally related to the core of the Abacavir molecule but lacks the cyclopentenyl methanol side chain.

Table 1: Chemical and Physical Properties

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 2-Amino-6-cyclopropylamino-9H-purine, Abacavir Cyclopropyl Diamino Purine Impurity, Cyclopropyldiaminopurine Abacavir[1][2]
CAS Number 120503-69-7[3]
Molecular Formula C₈H₁₀N₆[3]
Molecular Weight 190.21 g/mol
Appearance Off-White to Pale Yellow Solid[3]
Solubility Slightly soluble in DMSO and Methanol[3]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[3]

Formation and Synthesis

Formation as a Degradation Product

This compound has been identified as a degradation product of Abacavir, particularly under acidic stress conditions. Forced degradation studies, conducted as per the International Council for Harmonisation (ICH) guidelines, have demonstrated that Abacavir sulfate degrades in the presence of acid to form a degradant with a mass-to-charge ratio (m/z) of 191.2, which corresponds to the molecular formula C₈H₁₀N₆. This degradation involves the cleavage of the glycosidic-like bond, leading to the loss of the cyclopentenyl moiety from the purine ring at the N-9 position.

dot

Abacavir Abacavir Impurity This compound Abacavir->Impurity Acidic Hydrolysis Side_Chain Cyclopentenyl methanol Abacavir->Side_Chain Acidic Hydrolysis

Formation of the impurity from Abacavir.
Synthetic Pathway

While this compound is primarily encountered as an impurity, its synthesis is crucial for use as a reference standard in analytical method development and validation. A common synthetic route to N-substituted purine derivatives involves the reaction of a di-substituted purine with the desired amine. For this compound, a potential synthesis could start from 2-amino-6-chloropurine, which is then reacted with cyclopropylamine.

dot

Start 2-Amino-6-chloropurine Product This compound Start->Product Reagent Cyclopropylamine Reagent->Product

A potential synthetic route for the impurity.

Analytical Methodologies

The detection and quantification of this compound in Abacavir active pharmaceutical ingredient (API) and finished drug products require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Forced Degradation Studies Protocol

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.

Experimental Protocol: Acid Degradation of Abacavir Sulfate

  • Sample Preparation: Dissolve 50 mg of Abacavir sulfate in 5 mL of water in a 50 mL round-bottom flask.

  • Stress Condition: Add 5 mL of 1N hydrochloric acid to the solution.

  • Incubation: Reflux the resulting solution at 80°C for 30 minutes.

  • Neutralization: Cool the solution to room temperature and neutralize it with 5 mL of 1N sodium hydroxide solution.

  • Dilution: Make up the volume to 50 mL with the mobile phase.

  • Filtration: Filter the sample through a 0.22 µm membrane filter before injection into the analytical system.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the impurity from the main API and other potential degradation products.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column Zorbax eclipse plus C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of: 75 volumes of buffer (1.15 g ammonium dihydrogen phosphate and 2 g tetrabutylammonium hydrogen sulfate in 1000 mL water, pH 6.0 with triethylamine), 10 volumes of methanol, and 15 volumes of acetonitrile.
Flow Rate 1.2 mL/min
Detection UV at 214 nm
Injection Volume 20 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and specificity, making it suitable for the trace-level quantification of genotoxic impurities.

Table 3: Example LC-MS/MS Method Parameters

ParameterCondition
Column Zorbax SB Phenyl (250mm x 4.6mm, 5.0μm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)

dot

cluster_sample Sample Preparation cluster_analysis Analytical Workflow Sample Abacavir Sample Degradation Forced Degradation Sample->Degradation Extraction Extraction/Dilution Degradation->Extraction HPLC HPLC Separation Extraction->HPLC MS MS/MS Detection HPLC->MS Quantification Data Analysis & Quantification MS->Quantification

General analytical workflow for impurity analysis.

Regulatory Perspective and Genotoxicity

The control of impurities in pharmaceuticals is a critical regulatory requirement. While specific pharmacopoeial limits for this compound in Abacavir are not publicly detailed in the USP or EP monographs, the general principles for impurity control apply. For impurities with no established safety data, and particularly for those that are potential degradation products, a thorough risk assessment is necessary.

A key aspect of this risk assessment is the evaluation of the impurity's potential for genotoxicity. Genotoxic impurities can damage DNA and are considered a significant safety concern. The assessment of genotoxicity can be performed using in silico (computational) prediction tools and/or through experimental assays like the bacterial reverse mutation assay (Ames test).

Currently, there is no publicly available data from experimental genotoxicity studies (e.g., Ames test) specifically for this compound. In the absence of such data, in silico prediction methods are valuable tools for a preliminary assessment. These computational models analyze the chemical structure of a compound for structural alerts that are associated with mutagenicity. Given that purine analogs can sometimes exhibit biological activity, a conservative approach to control this impurity is warranted until definitive genotoxicity data is available.

Conclusion

This compound is a significant impurity of Abacavir, arising from the degradation of the active substance under acidic conditions. Its effective control is a critical aspect of ensuring the quality, safety, and efficacy of Abacavir-containing medicines. This technical guide has provided an in-depth overview of its chemical properties, formation, and analytical control strategies. The development and validation of sensitive and specific analytical methods, such as HPLC and LC-MS/MS, are essential for its monitoring. Further investigation into the potential genotoxicity of this impurity is recommended to establish appropriate control limits and ensure patient safety. Researchers, scientists, and drug development professionals should consider the information presented herein for the robust quality control of Abacavir.

References

Unlocking Antiviral Potential: A Technical Guide to N6-Cyclopropyl-9H-purine-2,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Among the promising scaffolds, purine analogues have historically formed the backbone of many successful antiviral therapies. This technical guide delves into the antiviral properties of a specific class of these analogues: N6-Cyclopropyl-9H-purine-2,6-diamine derivatives. These compounds have demonstrated significant potential as broad-spectrum antiviral agents, exhibiting activity against a range of viruses. This document provides a comprehensive overview of their antiviral activity, proposed mechanism of action, structure-activity relationships, and the experimental protocols for their evaluation.

Antiviral Activity: Quantitative Data Summary

Research into 2,6-diaminopurine derivatives has identified compounds with potent antiviral effects against several clinically relevant viruses. A notable example, compound 6i (N2-(2-phenoxyethyl)-N6-(m-tolyl)-9H-purine-2,6-diamine), has shown broad-spectrum activity. The antiviral efficacy of this and related compounds is summarized below.

CompoundVirusAssay Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
6i Dengue virus (DENV)Huh-75.3>100>18.9[1]
6i Zika virus (ZIKV)Vero0.8>100>125[1]
6i West Nile virus (WNV)Vero0.5>100>200[1]
6i Influenza A (H1N1)MDCK1.8>100>55.6[1]
6i SARS-CoV-2Vero E61.5>100>66.7[1]
6i SARS-CoV-2Calu-30.5120240[1]

Proposed Mechanism of Action

While the precise mechanism for all this compound derivatives is an active area of research, evidence from related compounds suggests a multi-faceted mode of action. It is hypothesized that these compounds may act as prodrugs, which, after cellular uptake, are metabolized to their corresponding nucleoside triphosphate analogues. These active metabolites can then compete with natural nucleosides and inhibit viral polymerases, such as reverse transcriptases and RNA-dependent RNA polymerases (RdRp), thereby terminating viral genome replication.[2][3][4] The 2,6-diaminopurine scaffold is a key feature, as seen in compounds like Amdoxovir (DAPD), which is converted by adenosine deaminase to its active guanosine analogue.[3][4]

Furthermore, some derivatives have been shown to inhibit host kinases, such as c-Src and Fyn, which can be crucial for the viral replication cycle.[1] This dual-target approach, hitting both viral and host factors, could contribute to their broad-spectrum activity and potentially a higher barrier to the development of resistance.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) Derivative N6-Cyclopropyl-9H- purine-2,6-diamine Derivative Metabolism Cellular Enzymes (e.g., Adenosine Deaminase, Kinases) Derivative->Metabolism Cellular Uptake Host_Kinase Host Kinases (e.g., c-Src, Fyn) Derivative->Host_Kinase Direct Inhibition Active_Metabolite Active Nucleoside Triphosphate Analogue Metabolism->Active_Metabolite Metabolic Activation Viral_Polymerase Viral Polymerase (e.g., RdRp, RT) Active_Metabolite->Viral_Polymerase Competitive Inhibition Replication_Inhibition Inhibition of Viral Genome Replication Viral_Polymerase->Replication_Inhibition Host_Modulation Modulation of Host Pathways Host_Kinase->Host_Modulation

Caption: Proposed metabolic activation and dual-target mechanism of action.

Structure-Activity Relationship (SAR)

The antiviral potency of 2,6-diaminopurine derivatives is highly dependent on the nature of the substituents at the N6 and C2 positions of the purine ring. Key SAR observations include:

  • N6-Substitution: The presence of a cycloalkyl group, such as cyclopropyl, at the N6 position is often associated with potent antiviral activity, particularly against HIV.[2] In the broader class of 2,6-diaminopurines, aryl or substituted aryl groups at this position can confer broad-spectrum activity.[1]

  • C2-Substitution: The substituent at the C2 position significantly modulates both the potency and the target profile. Small alkylamines or phenoxyethyl groups have been shown to be favorable for broad-spectrum antiviral activity.[1]

  • Nucleoside vs. Non-Nucleoside: While many potent antiviral purine analogues are nucleosides, the activity of non-nucleoside derivatives like compound 6i suggests that the purine base itself can be effectively recognized and metabolized by host cells to exert its effect.[1]

Experimental Protocols

The evaluation of this compound derivatives involves a series of in vitro assays to determine their antiviral efficacy and cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: Plate host cells (e.g., Vero E6, Huh-7, MDCK) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (no compound) and a "blank" control (no cells).

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Yield Reduction Assay)

This assay quantifies the reduction in viral progeny in the presence of the test compound.

  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

  • Infection and Treatment: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound. Include a "virus only" control (no compound).

  • Incubation: Incubate the plates for a defined period (e.g., 24-72 hours) to allow for viral replication.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the progeny virus.

  • Viral Titer Quantification: Determine the viral titer in the collected supernatants using a suitable method, such as a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay.

  • Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viral yield reduction against the compound concentration and fitting the data to a dose-response curve.

Caption: General workflow for in vitro evaluation of antiviral compounds.

Conclusion and Future Perspectives

This compound and its related derivatives represent a promising class of antiviral agents with the potential for broad-spectrum activity. Their likely mechanism of action, involving metabolic activation to nucleoside triphosphate analogues that inhibit viral polymerases, places them in a well-established and successful category of antiviral drugs. The added possibility of targeting host factors could provide a significant advantage in overcoming viral resistance.

Future research should focus on synthesizing and screening a wider array of derivatives to build a more comprehensive structure-activity relationship profile. Elucidating the precise metabolic pathways and identifying the specific viral and host targets for the most potent compounds will be crucial for their further development as clinical candidates. The data presented in this guide underscores the therapeutic potential of this chemical scaffold and provides a solid foundation for continued investigation in the field of antiviral drug discovery.

References

Spectroscopic and Analytical Profile of N6-Cyclopropyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Cyclopropyl-9H-purine-2,6-diamine is a recognized impurity and potential degradation product of the antiretroviral medication Abacavir. A thorough understanding of its spectroscopic and analytical characteristics is crucial for quality control, safety assessment, and regulatory compliance in the pharmaceutical industry. This technical guide provides a consolidated overview of the available spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry) for this compound, outlines relevant analytical methodologies, and presents logical workflows for its identification and characterization.

Chemical Identity and Properties

This compound is a purine derivative characterized by a cyclopropyl group at the N6 position and an amino group at the C2 position.

PropertyValue
IUPAC Name This compound
Synonyms Cyclopropyldiaminopurine, Abacavir Impurity 7/10/18[1]
CAS Number 120503-69-7[1][2][3][4]
Molecular Formula C₈H₁₀N₆[1][2][3]
Molecular Weight 190.21 g/mol [1][2]

Spectroscopic Data

Mass Spectrometry (MS)

In a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Abacavir degradation products, a compound with a mass-to-charge ratio (m/z) of 191.2 was identified, corresponding to the [M+H]⁺ ion of this compound.

Ionm/z (Observed)
[M+H]⁺ 191.2
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available ¹H and ¹³C NMR spectra with full assignments for this compound are currently limited. However, general protocols for the NMR analysis of purine derivatives are well-established.

Experimental Protocols

The following are generalized experimental protocols based on the analysis of Abacavir and its impurities. Specific parameters for this compound may need to be optimized.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is adapted from a method used for the analysis of Abacavir and its degradation products.

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer.

  • Column : A reversed-phase column, such as a C18, is typically suitable for separating polar compounds like purine derivatives.

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection : Mass spectrometric detection should be performed in positive ion mode to observe the [M+H]⁺ ion.

  • Sample Preparation : The sample should be dissolved in a suitable solvent, such as a mixture of water and methanol or acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following provides a general guideline for obtaining NMR spectra of purine derivatives.[5][6]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent : Deuterated solvents such as dimethyl sulfoxide (DMSO-d₆), methanol (CD₃OD), or water (D₂O) are appropriate, depending on the solubility of the compound.

  • Sample Preparation :

    • Dissolve an appropriate amount of the sample in the chosen deuterated solvent.

    • Filter the solution if any particulate matter is present.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition :

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • 2D NMR : To aid in structural elucidation, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[7]

Logical Workflows and Diagrams

The identification and characterization of this compound as an impurity in Abacavir typically follows a structured analytical workflow.

impurity_identification_workflow cluster_synthesis Synthesis & Degradation cluster_analysis Analytical Workflow cluster_output Outcome abacavir Abacavir Drug Substance degradation Forced Degradation (e.g., Acid Hydrolysis) abacavir->degradation impurity This compound degradation->impurity lc_separation LC Separation impurity->lc_separation ms_detection MS Detection (m/z = 191.2) lc_separation->ms_detection nmr_characterization NMR Characterization (Structure Confirmation) ms_detection->nmr_characterization report Characterization Report (CoA) nmr_characterization->report

Caption: Workflow for the identification and characterization of this compound.

No specific signaling pathways involving this compound have been identified in the reviewed literature. Its primary relevance is as a process-related impurity or degradation product of Abacavir.

Conclusion

The analytical characterization of this compound is essential for ensuring the quality and safety of Abacavir drug products. While detailed public data is sparse, established mass spectrometry and nuclear magnetic resonance methodologies provide a clear path for its identification and structural confirmation. The workflows presented here offer a systematic approach for researchers and drug development professionals to characterize this and other related purine impurities.

References

N6-Cyclopropyl-9H-purine-2,6-diamine: A Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for N6-Cyclopropyl-9H-purine-2,6-diamine, a known impurity of the antiretroviral drug Abacavir. The information is presented to support research, analytical method development, and formulation studies.

Core Physicochemical Data

This compound is a purine derivative with the molecular formula C₈H₁₀N₆ and a molecular weight of 190.21 g/mol . Its chemical structure features a cyclopropyl group attached to the exocyclic amine at the N6 position of the purine ring.

Solubility Profile

The solubility of this compound has been determined in various solvents, indicating its polarity and potential behavior in different matrices.

Solvent SystemConcentrationTemperatureMethod
Dimethyl Sulfoxide (DMSO)85 mg/mL (184.6 mM)[]Not SpecifiedNot Specified
Ethanol31 mg/mL (67.3 mM)[]Not SpecifiedNot Specified
Water<1 mg/mL[]Not SpecifiedNot Specified
Aqueous Solution (pH 7.4)35.9 µg/mL[2]Not SpecifiedNot Specified
MethanolSlightly Soluble[3][]Not SpecifiedNot Specified

Stability Characteristics

Comprehensive stability data for this compound as an isolated compound is limited. However, its stability can be inferred from forced degradation studies of Abacavir, where it is identified as an impurity.

ConditionObservation
Storage Recommended storage at 2-8°C under an inert atmosphere (e.g., Nitrogen, Argon).[][5]
General Stability The compound is reported to be stable under normal laboratory conditions.[6]
Incompatibilities Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[6]
Combustion Emits toxic fumes upon combustion.[6]
Forced Degradation (Inferred from Abacavir studies) As an impurity of Abacavir, it is likely to be present in degradation samples subjected to acidic hydrolysis and oxidation.

Experimental Protocols

General Solubility Determination Protocol

While specific experimental details for the reported solubility data are not fully available, a general protocol for determining the thermodynamic solubility of a compound like this compound is as follows:

  • Preparation of Saturated Solutions: An excess amount of the compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Synthesis of this compound

A general procedure for the synthesis of N6-substituted-9H-purine-2,6-diamines has been described and can be adapted for this specific compound.

cluster_reaction Reaction reagent1 2-Amino-6-methylthiopurine process Stir at 80°C for 18h reagent1->process 10 mmol reagent2 Cyclopropylamine reagent2->process 30 mmol solvent DMF solvent->process 30 mL product This compound workup Cool, Filter, Wash with Water, Crystallize process->workup Reaction Mixture workup->product

General Synthesis Workflow
Stability-Indicating UHPLC Method for Analysis

The following is a representative Ultra-High-Performance Liquid Chromatography (UHPLC) method for the analysis of this compound as an impurity in Abacavir.

cluster_instrument UHPLC System column Column: Waters Acquity BEH C8 (50 mm × 2.1 mm, 1.7 µm) detection Detection: UV at 220 nm column->detection mobile_phase Mobile Phase: A: 0.1% o-phosphoric acid in Water B: 0.1% o-phosphoric acid in Methanol gradient Gradient Elution mobile_phase->gradient gradient->column flow_rate Flow Rate: 0.40 mL/min flow_rate->column temp Column Temp: 40°C temp->column analysis Data Acquisition and Analysis detection->analysis sample Sample Preparation: Dissolve in Diluent injection Inject into UHPLC sample->injection injection->column result Quantification of This compound analysis->result

UHPLC Analysis Workflow

References

Commercial Sourcing and Research Applications of N6-Cyclopropyl-9H-purine-2,6-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N6-Cyclopropyl-9H-purine-2,6-diamine, a synthetic purine derivative of interest in various research fields. This document outlines commercial availability, key chemical properties, and a detailed experimental protocol for its use in a biophysical assay. Furthermore, it visualizes a relevant biological signaling pathway and the experimental workflow for clarity and reproducibility.

Commercial Availability and Supplier Specifications

This compound (CAS No. 120503-69-7) is available from a range of commercial suppliers catering to the research and pharmaceutical development markets. The compound is often listed as an impurity of Abacavir, a nucleoside reverse transcriptase inhibitor. While purity levels are generally high, it is crucial for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific data. Below is a summary of representative suppliers and their publicly available data.

SupplierProduct Name(s)Stated PurityAdditional Information
LGC Standards This compound MethanolateNot specified; CoA providedOffers the methanolate form.[1]
Simson Pharma Limited Abacavir Cyclopropyl Diamino Purine ImpurityNot specified; CoA providedAccompanied by a Certificate of Analysis.[2]
CookeChem This compound95%
Dr. Jcr Bio-science Pvt Ltd N6 -cyclopropyl-9H-purine-2,6-diamine99%+Research grade material.[3]
USP (United States Pharmacopeia) CyclopropyldiaminopurineNot specified; Analytical MaterialSupplied as an analytical material, not a USP Reference Standard.[4]
SynThink Research Chemicals Abacavir Cyclopropyl Diamino Purine ImpurityHigh purity; CoA providedComprehensive characterization data including 1H-NMR, Mass, HPLC, IR, and TGA is provided with the CoA.[5]
BLDpharm This compoundNot specified; analytical data availableProvides NMR, HPLC, LC-MS, and UPLC data.[6]
Manchester Organics This compound95%
ChemUniverse This compound95%[1]

Physicochemical Properties

A compilation of key physicochemical properties of this compound is presented below. These values are aggregated from various sources and should be considered as approximations. For precise data, consulting a lot-specific CoA is recommended.

PropertyValueSource
Molecular Formula C₈H₁₀N₆LGC Standards[1]
Molecular Weight 190.21 g/mol LGC Standards[1]
CAS Number 120503-69-7LGC Standards[1]
Melting Point 172-174 °CChemicalBook
Density 1.97 g/cm³ChemicalBook
Solubility Slightly soluble in DMSO and MethanolChemicalBook
Storage Conditions 2-8 °C, under inert gas (Nitrogen or Argon)BLDpharm[6]
Appearance Off-White to Pale Yellow SolidChemicalBook

Biological Context: The AMP-Activated Protein Kinase (AMPK) Signaling Pathway

While direct and extensive research on the specific biological activities of this compound is limited in publicly accessible literature, its structural similarity to other purine derivatives suggests potential interactions with purine-binding proteins, such as kinases. One of the central regulators of cellular energy homeostasis is AMP-activated protein kinase (AMPK). The activation of the AMPK pathway is a critical therapeutic target for metabolic diseases. The following diagram illustrates the core components of the AMPK signaling pathway.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK (α, β, γ subunits) LKB1->AMPK Phosphorylates (Thr172) CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates (Thr172) AMP ↑ AMP/ATP Ratio AMP->LKB1 activates Ca2 ↑ Ca²⁺ Ca2->CaMKK2 activates Energy_Production ↑ ATP Production (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Energy_Production stimulates Energy_Consumption ↓ ATP Consumption (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Energy_Consumption inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits mTORC1->Energy_Consumption promotes

Figure 1: Simplified AMPK Signaling Pathway.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

The following protocol is adapted from a study that utilized this compound to investigate its binding affinity to a guanine riboswitch.[4] This method can be adapted to study the interaction of this compound with other potential biological targets.

Materials and Reagents
  • This compound (from a commercial supplier, see Table 1)

  • Target macromolecule (e.g., RNA, protein)

  • ITC Buffer (e.g., 10 mM sodium phosphate, pH 7.0, 100 mM NaCl, 0.1 mM EDTA)

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC or similar)

  • Degassing apparatus

  • High-precision balance and volumetric flasks

  • Pipettes and tips

Sample Preparation
  • Macromolecule Preparation:

    • Prepare the target macromolecule (e.g., guanine riboswitch RNA) in the ITC buffer.

    • Determine the precise concentration of the macromolecule using a suitable method (e.g., UV-Vis spectroscopy at 260 nm for RNA).

    • The final concentration in the sample cell should be approximately 10-20 times the expected dissociation constant (Kd). For the guanine riboswitch interaction, a concentration of ~10-20 µM was used.[4]

    • Degas the macromolecule solution for at least 10 minutes before loading into the sample cell.

  • Ligand (this compound) Preparation:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve the compound in the same ITC buffer used for the macromolecule to create a stock solution.

    • The final concentration in the injection syringe should be 10-20 times the concentration of the macromolecule in the sample cell. For the guanine riboswitch study, a concentration of ~200 µM was used.[4]

    • Degas the ligand solution for at least 10 minutes.

ITC Experiment Setup and Execution
  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe of the ITC instrument with the ITC buffer.

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

  • Loading Samples:

    • Carefully load the macromolecule solution into the sample cell, avoiding the introduction of air bubbles.

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip and to allow for equilibration. Discard this data point during analysis.

    • Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with a spacing of approximately 150 seconds between injections to allow the signal to return to baseline.

Data Analysis
  • Integrate the raw ITC data (heat flow vs. time) to obtain the heat change for each injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters:

    • Stoichiometry (n)

    • Binding Affinity (Ka) or Dissociation Constant (Kd = 1/Ka)

    • Enthalpy change (ΔH)

    • Entropy change (ΔS) can be calculated from the Gibbs free energy equation: ΔG = -RTln(Ka) = ΔH - TΔS.

The study on the guanine riboswitch found that this compound binds with a Kd value above 10 µM, indicating a relatively weak affinity.[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Isothermal Titration Calorimetry experiment described above.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Ligand_Prep Prepare Ligand Solution (this compound) Degas Degas Both Solutions Ligand_Prep->Degas Macro_Prep Prepare Macromolecule Solution (e.g., RNA, Protein) Macro_Prep->Degas Load_Samples Load Ligand into Syringe Load Macromolecule into Cell Degas->Load_Samples Equilibrate Equilibrate at Set Temperature Load_Samples->Equilibrate Titrate Perform Serial Injections (Titration) Equilibrate->Titrate Integrate Integrate Raw Data (Heat per Injection) Titrate->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Results Determine Thermodynamic Parameters (Kd, ΔH, n) Fit->Results

Figure 2: General Workflow for Isothermal Titration Calorimetry.

This guide provides a foundational resource for researchers interested in this compound. By consolidating supplier information, physicochemical data, and a detailed experimental protocol, it aims to facilitate further investigation into the biological roles and potential applications of this compound. Researchers are encouraged to consult the original research articles and supplier documentation for the most accurate and up-to-date information.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N6-Cyclopropyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N6-Cyclopropyl-9H-purine-2,6-diamine, a key intermediate in the development of various therapeutic agents. The synthesis is based on a two-step nucleophilic aromatic substitution reaction starting from the commercially available 2,6-dichloropurine. This protocol offers a robust and efficient method for obtaining the target compound in high purity. Additionally, these notes discuss the applications of this compound, particularly its role as a precursor for AMP-activated protein kinase (AMPK) activators and its significance as a reference standard in the quality control of antiviral drugs like Abacavir.

Introduction

This compound is a substituted purine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules. Notably, it serves as a crucial building block for the synthesis of potent and selective modulators of cellular signaling pathways. One such application is in the preparation of compounds that activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Furthermore, this compound is recognized as a process impurity in the manufacturing of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1][2] Therefore, a reliable and well-documented synthetic protocol is essential for both the exploration of new chemical entities and for ensuring the quality and safety of existing pharmaceuticals.

The synthesis of N6-substituted 2,6-diaminopurines typically proceeds through a sequential nucleophilic substitution of the chlorine atoms in 2,6-dichloropurine.[3] The C6 position of the purine ring is generally more susceptible to nucleophilic attack than the C2 position, allowing for a controlled, stepwise introduction of different amine nucleophiles.[4] This differential reactivity is exploited in the presented protocol to first introduce the cyclopropylamine moiety at the C6 position, followed by amination at the C2 position.

Experimental Protocol

This protocol details the synthesis of this compound from 2,6-dichloropurine in a two-step process.

Materials and Reagents:

  • 2,6-Dichloropurine

  • Cyclopropylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • n-Butanol or Ethanol

  • Ammonia (7 N solution in methanol)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: Synthesis of 2-Chloro-N6-cyclopropyl-9H-purin-6-amine

  • To a solution of 2,6-dichloropurine (1.0 eq) in n-butanol or ethanol (10 mL/mmol), add triethylamine (2.5 eq) or diisopropylethylamine (2.5 eq).

  • To this stirred solution, add cyclopropylamine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C for n-butanol or 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford 2-Chloro-N6-cyclopropyl-9H-purin-6-amine as a solid.

Step 2: Synthesis of this compound

  • Place the 2-Chloro-N6-cyclopropyl-9H-purin-6-amine (1.0 eq) obtained from Step 1 in a sealed pressure vessel.

  • Add a 7 N solution of ammonia in methanol (20 mL/mmol).

  • Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction vessel to room temperature and carefully vent.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a gradient of 0-15% methanol in dichloromethane) to yield this compound as a pure solid.

Characterization Data (Representative):

  • Appearance: White to off-white solid.

  • Molecular Formula: C₈H₁₀N₆[2]

  • Molecular Weight: 190.21 g/mol [2][5]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (s, 1H), 6.95 (br s, 1H), 5.65 (br s, 2H), 2.85 (m, 1H), 0.70 (m, 2H), 0.55 (m, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 160.5, 156.2, 152.0, 138.1, 113.8, 23.5, 6.8.

  • Mass Spectrometry (ESI+): m/z 191.1 [M+H]⁺.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantsSolventBaseTemperature (°C)Time (h)Yield (%)
12,6-Dichloropurine, Cyclopropylaminen-ButanolTEA118675-85
22-Chloro-N6-cyclopropyl-9H-purin-6-amine, AmmoniaMeOH-901870-80

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_step1 Step 1: C6-Amination cluster_step2 Step 2: C2-Amination 2_6_Dichloropurine 2,6-Dichloropurine Reaction1 Nucleophilic Substitution (n-Butanol, TEA, 118°C) 2_6_Dichloropurine->Reaction1 Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction1 Intermediate 2-Chloro-N6-cyclopropyl- 9H-purin-6-amine Reaction1->Intermediate Reaction2 Nucleophilic Substitution (Sealed Vessel, 90°C) Intermediate->Reaction2 Purified Intermediate Ammonia Ammonia (7N in MeOH) Ammonia->Reaction2 Final_Product N6-Cyclopropyl-9H-purine- 2,6-diamine Reaction2->Final_Product

Synthetic route to this compound.
AMPK Signaling Pathway

This compound is a precursor for compounds that activate the AMP-activated protein kinase (AMPK) pathway. The diagram below provides a simplified overview of this critical cellular energy-sensing pathway.

AMPK_Pathway cluster_upstream Upstream Regulation cluster_core AMPK Core cluster_downstream Downstream Effects High_AMP_ATP High AMP/ATP Ratio (Cellular Stress) LKB1 LKB1 High_AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK CaMKK2 CaMKKβ CaMKK2->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolism Activates Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) pAMPK->Anabolism Inhibits N6_Compound N6-Cyclopropyl-Purine Derivatives N6_Compound->AMPK Activates

References

Application Notes and Protocols for In Vitro Assay Development using N6-Cyclopropyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Cyclopropyl-9H-purine-2,6-diamine is a purine derivative closely related to Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[1][2][3][4][5] Given its structural similarity to Abacavir, this compound is a compound of interest for the development of novel antiviral agents, particularly those targeting viral polymerases. Like other NRTIs, it is anticipated to function as a chain terminator after being metabolized into its active triphosphate form by host cell kinases.[6][7] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound, focusing on its potential as an inhibitor of HIV-1 reverse transcriptase (RT) and its cytotoxic effects on host cells.

Mechanism of Action: NRTI Signaling Pathway

Nucleoside reverse transcriptase inhibitors are prodrugs that, once inside a host cell, are phosphorylated by cellular kinases to their active triphosphate form.[8][9] This active form competes with natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing viral DNA chain by reverse transcriptase.[6] The incorporation of the NRTI analogue results in chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[7] This effectively halts viral DNA synthesis and prevents the completion of the reverse transcription process, a critical step in the retroviral replication cycle.[10]

NRTI_Mechanism cluster_cell Host Cell cluster_virus HIV Replication NRTI N6-Cyclopropyl-9H- purine-2,6-diamine (Prodrug) NRTI_MP Monophosphate NRTI->NRTI_MP Cellular Kinases NRTI_DP Diphosphate NRTI_MP->NRTI_DP Cellular Kinases NRTI_TP Active Triphosphate NRTI_DP->NRTI_TP Cellular Kinases RT Reverse Transcriptase NRTI_TP->RT Competitive Inhibition vRNA Viral RNA vDNA Viral DNA Synthesis vRNA->vDNA Reverse Transcription ChainTermination Chain Termination vDNA->ChainTermination RT->vDNA RT->ChainTermination dNTPs Natural dNTPs dNTPs->vDNA RT_Assay_Workflow Start Start PrepInhibitor Prepare serial dilutions of This compound Start->PrepInhibitor AddInhibitor Add inhibitor dilutions to streptavidin-coated plate PrepInhibitor->AddInhibitor PrepRT Prepare RT reaction mix (Template, Primer, dNTPs, DIG-dUTP) AddRT Add RT enzyme and reaction mix PrepRT->AddRT AddInhibitor->AddRT Incubate1 Incubate at 37°C for 1 hour AddRT->Incubate1 Wash1 Wash plate Incubate1->Wash1 AddAntiDIG Add Anti-DIG-POD antibody Wash1->AddAntiDIG Incubate2 Incubate at 37°C for 1 hour AddAntiDIG->Incubate2 Wash2 Wash plate Incubate2->Wash2 AddSubstrate Add ABTS substrate Wash2->AddSubstrate Incubate3 Incubate in the dark for 30 min AddSubstrate->Incubate3 AddStop Add Stop Solution Incubate3->AddStop ReadAbsorbance Read absorbance at 405 nm AddStop->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze MTT_Assay_Workflow Start Start SeedCells Seed MT-4 cells in a 96-well plate Start->SeedCells Incubate1 Incubate for 24 hours SeedCells->Incubate1 AddCompound Add serial dilutions of This compound Incubate1->AddCompound Incubate2 Incubate for 48-72 hours AddCompound->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 4 hours AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer Incubate4 Incubate overnight in the dark AddSolubilizer->Incubate4 ReadAbsorbance Read absorbance at 570 nm Incubate4->ReadAbsorbance Analyze Calculate CC50 ReadAbsorbance->Analyze

References

Application Notes and Protocols for Cell-based Assays of N6-Cyclopropyl-9H-purine-2,6-diamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Cyclopropyl-9H-purine-2,6-diamine is a purine derivative. The purine scaffold is a common feature in a class of molecules that act as cyclin-dependent kinase (CDK) inhibitors.[1][2][3] CDKs are key regulatory enzymes in the cell cycle, and their dysregulation is a hallmark of cancer.[4] Therefore, this compound is investigated here as a putative CDK inhibitor. These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its potential effects on cell viability, cell cycle progression, and apoptosis.

Putative Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

CDK inhibitors typically function by blocking the ATP-binding site of CDKs, which prevents the phosphorylation of key substrates required for cell cycle progression.[2][5] Inhibition of CDK4/6, for example, prevents the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle, leading to G1 arrest.[4]

Caption: Putative signaling pathway of this compound.

Data Presentation

Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific experimental results for this compound are not publicly available. These tables are intended to serve as templates for presenting experimental data.

Table 1: Cell Viability (MTT Assay) - IC50 Values

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7This compound4815.2
HCT116This compound4822.8
HeLaThis compound4818.5
A375This compound4825.1

Table 2: Cell Cycle Analysis (Flow Cytometry) - Percentage of Cells in Each Phase

TreatmentConcentration (µM)% G0/G1% S% G2/M
Vehicle (DMSO)0.1%55.328.116.6
Compound1072.115.412.5
Compound2585.68.26.2
Compound5089.34.56.2

Table 3: Apoptosis Assay (Annexin V/PI Staining) - Percentage of Apoptotic Cells

TreatmentConcentration (µM)% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle (DMSO)0.1%95.22.52.3
Compound1088.18.33.6
Compound2575.418.95.7
Compound5062.828.58.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Experimental Workflow

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Incubate for 15 min on an orbital shaker G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 I->J

Caption: Workflow for the MTT cell viability assay.

Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (e.g., DMSO).[6]

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well.[7]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8] Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.[9]

Experimental Workflow

Cell_Cycle_Workflow A Seed and treat cells with the compound for 24-48h B Harvest and wash cells with PBS A->B C Fix cells in ice-cold 70% ethanol B->C D Wash cells to remove ethanol C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G H Determine cell cycle phase distribution G->H

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, then wash with ice-cold PBS.[10]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.[11]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[12]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[10]

  • PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.[11][12]

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[13][14]

Experimental Workflow

Apoptosis_Assay_Workflow A Seed and treat cells with the compound for 24-48h B Harvest and wash cells with PBS A->B C Resuspend cells in 1X Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate for 15 min at room temperature in the dark D->E F Add 1X Binding Buffer E->F G Analyze by flow cytometry F->G H Quantify viable, apoptotic, and necrotic cells G->H

Caption: Workflow for apoptosis assay using Annexin V/PI staining.

Protocol

  • Cell Treatment: Seed cells and treat with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[15]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[13]

    • Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.[13]

References

Application Notes and Protocols for N6-Cyclopropyl-9H-purine-2,6-diamine as a Chemical Probe for AMP-activated Protein Kinase (AMPK)

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

Introduction

N6-Cyclopropyl-9H-purine-2,6-diamine is a purine derivative that has been identified as an impurity in the manufacturing of Abacavir Sulfate, a nucleoside reverse transcriptase inhibitor.[1][2][3] Structurally similar to other 2,6-diaminopurine compounds with known biological activities, this molecule holds potential as a chemical probe.[4][5] Notably, it is used in the synthesis of purine derivatives that act as activators of AMP-activated protein kinase (AMPK).[1] This document outlines the potential application of this compound as a chemical probe for studying AMPK, a crucial regulator of cellular energy homeostasis.[6] The provided protocols are intended to serve as a guide for researchers to validate its efficacy and characterize its interaction with AMPK.

Physicochemical Data

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and for use in various experimental settings.

PropertyValueReference(s)
Molecular Formula C₈H₁₀N₆[2]
Molecular Weight 190.21 g/mol [2]
CAS Number 120503-69-7[7]
Appearance Off-White to Pale Yellow Solid[1][3]
Melting Point 172-174 °C[1][3]
Solubility Slightly soluble in DMSO and Methanol[1][3]
Storage 2-8 °C under inert gas (Nitrogen or Argon)[1][3]

Proposed Target: AMP-activated Protein Kinase (AMPK)

AMPK is a serine/threonine kinase that acts as a master sensor of cellular energy status.[6] It is activated in response to an increase in the AMP:ATP ratio, which occurs during metabolic stress. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.

The proposed use of this compound as a chemical probe for AMPK is based on its documented role as a precursor for AMPK activating compounds.[1] The purine scaffold is a common feature in many kinase inhibitors and modulators.

AMPK Signaling Pathway

The diagram below illustrates a simplified overview of the AMPK signaling pathway, highlighting its central role in regulating cellular metabolism.

AMPK_Pathway cluster_upstream Upstream Signals cluster_core AMPK Activation cluster_downstream Downstream Effects Metabolic Stress Metabolic Stress AMP/ATP_Ratio Increased AMP/ATP Ratio Metabolic Stress->AMP/ATP_Ratio AMPK AMPK AMP/ATP_Ratio->AMPK Activates Catabolism Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Stimulates Anabolism Anabolic Pathways (e.g., Protein Synthesis, Fatty Acid Synthesis) AMPK->Anabolism Inhibits Cellular_Energy Restored Cellular Energy Catabolism->Cellular_Energy

Caption: Simplified AMPK signaling pathway.

Experimental Protocols

The following protocols provide a framework for validating and utilizing this compound as a chemical probe for AMPK.

In Vitro AMPK Activity Assay

This protocol is designed to determine if this compound directly activates AMPK in a cell-free system.

Workflow:

in_vitro_workflow A Prepare Assay Buffer B Add Recombinant AMPK Enzyme A->B C Add Fluorescently Labeled Substrate B->C D Add this compound (or control) C->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F G Measure Fluorescence (Kinase Activity) F->G

Caption: In vitro AMPK activity assay workflow.

Methodology:

  • Reagents and Materials:

    • Recombinant human AMPK (α1/β1/γ1)

    • Fluorescently labeled peptide substrate (e.g., SAMStide)

    • ATP

    • AMP (as a positive control activator)

    • This compound

    • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

    • 384-well assay plates

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the compound in the kinase assay buffer.

    • To each well of a 384-well plate, add the recombinant AMPK enzyme, the fluorescent peptide substrate, and the serially diluted compound or control (DMSO vehicle, AMP).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of AMPK activation relative to the positive control (AMP).

    • Plot the percentage of activation against the compound concentration to determine the EC₅₀ value.

Data Presentation (Hypothetical):

CompoundEC₅₀ (µM)Max Activation (%)
This compound5.285
AMP (Control)1.8100
Cellular Target Engagement Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) can be used to verify the direct binding of this compound to AMPK in a cellular context.

Workflow:

cetsa_workflow A Treat Cells with Compound or Vehicle B Lyse Cells A->B C Heat Lysate at Various Temperatures B->C D Centrifuge to Separate Aggregated Proteins C->D E Collect Supernatant (Soluble Proteins) D->E F Analyze Soluble AMPK by Western Blot E->F G Quantify Band Intensities F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Methodology:

  • Reagents and Materials:

    • Cell line expressing AMPK (e.g., HEK293, HeLa)

    • This compound

    • Cell culture medium and supplements

    • Lysis buffer

    • Antibodies against AMPKα

    • Western blotting reagents and equipment

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Treat the cells with this compound or vehicle (DMSO) for a specified time.

    • Harvest and lyse the cells.

    • Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Cool the samples and centrifuge to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble AMPKα in each sample by Western blotting.

    • Quantify the band intensities and plot the fraction of soluble AMPKα against the temperature for both the treated and vehicle control samples. A shift in the melting curve indicates target engagement.

Data Presentation (Hypothetical):

TreatmentTₘ of AMPKα (°C)
Vehicle (DMSO)52.5
This compound (10 µM)56.0
Downstream Target Phosphorylation Analysis

This protocol assesses the functional consequences of AMPK activation by measuring the phosphorylation of a known downstream target, Acetyl-CoA Carboxylase (ACC).

Workflow:

downstream_workflow A Treat Cells with Compound or Control B Lyse Cells and Prepare Lysates A->B C Perform Western Blot B->C D Probe with Antibodies for p-ACC and Total ACC C->D E Quantify Band Intensities D->E F Calculate Ratio of p-ACC to Total ACC E->F

Caption: Downstream target phosphorylation analysis workflow.

Methodology:

  • Reagents and Materials:

    • Cell line (e.g., HepG2)

    • This compound

    • Positive control AMPK activator (e.g., AICAR)

    • Antibodies against phospho-ACC (Ser79) and total ACC

    • Western blotting reagents and equipment

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, AICAR, or vehicle for 1-2 hours.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-ACC and total ACC, followed by appropriate secondary antibodies.

    • Visualize and quantify the band intensities.

    • Calculate the ratio of phosphorylated ACC to total ACC for each treatment condition to determine the extent of AMPK activation.

Data Presentation (Hypothetical):

TreatmentConcentration (µM)p-ACC / Total ACC Ratio (Fold Change vs. Vehicle)
Vehicle (DMSO)-1.0
This compound11.8
This compound104.5
This compound508.2
AICAR (Control)5009.5

Conclusion

This compound presents a promising starting point for the development of a chemical probe for AMPK. Its structural features and its use as a precursor for AMPK activators provide a strong rationale for its investigation. The protocols outlined in this document offer a comprehensive framework for researchers to validate its potential as a chemical probe, characterize its mechanism of action, and utilize it to explore the biology of AMPK signaling. Further studies on its selectivity against other kinases are recommended to fully establish its utility as a specific chemical probe.

References

Application Notes and Protocols for High-Throughput Screening with N6-Cyclopropyl-9H-purine-2,6-diamine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogs are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities, including antiviral, anticancer, and immunosuppressive effects.[1] The N6-cyclopropyl-9H-purine-2,6-diamine scaffold represents a versatile chemical backbone for the generation of diverse compound libraries aimed at discovering novel therapeutic agents. High-throughput screening (HTS) of such libraries is a critical methodology for the rapid identification of hit compounds that modulate the activity of specific biological targets.[2][3]

This document provides detailed application notes and protocols for conducting HTS campaigns with this compound libraries. The protocols are designed to be adaptable for various targets and assay formats, providing a framework for researchers in drug discovery.

Target Selection and Assay Development

The choice of biological target is paramount for a successful HTS campaign. Given the structural similarities of this compound to other biologically active purine derivatives, potential targets could include:

  • Kinases: Many purine derivatives are known to be potent kinase inhibitors.[2][4] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer.

  • Viral Enzymes: As an impurity of the nucleoside reverse transcriptase inhibitor Abacavir, derivatives of this scaffold could be screened against viral polymerases, proteases, or other essential viral enzymes.[5][6][7]

  • Dihydrofolate Reductase (DHFR): DHFR is a validated target for antifolate therapies, and its inhibition disrupts nucleotide biosynthesis, making it a key target in cancer and infectious diseases.[8]

Once a target is selected, a robust and reproducible HTS-compatible assay must be developed. Common assay formats include fluorescence-based, luminescence-based, and absorbance-based readouts, which can be performed in 96-, 384-, or 1536-well microplates.[9][10][11]

High-Throughput Screening Workflow

A typical HTS workflow for an this compound library involves several stages, from initial screening to hit validation and characterization.

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation & Characterization cluster_2 Library Preparation Primary_Screen Primary Screen (Single Concentration) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Secondary_Assays Secondary Assays (Orthogonal Methods) Hit_Confirmation->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Library_Prep Library Preparation (Plate Formatting) Library_Prep->Primary_Screen

A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

Protocol 1: Primary Biochemical HTS for Kinase Inhibition (Fluorescence-Based)

This protocol describes a primary, single-concentration screen to identify inhibitors of a target kinase from an this compound library using a fluorescence-based assay that measures ADP production.

Materials and Reagents:

  • Target Kinase (e.g., a recombinant human kinase)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)[2]

  • This compound library compounds dissolved in DMSO

  • 384-well white, opaque microplates

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate. This results in a final assay concentration of 10 µM.

  • Kinase Addition: Add 5 µL of the 2X kinase solution (prepared in Kinase Buffer) to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution (prepared in Kinase Buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

The percentage of inhibition for each compound is calculated relative to positive (no inhibitor) and negative (no enzyme) controls. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the control wells).

Protocol 2: Cell-Based HTS for Cytotoxicity

This protocol outlines a primary, single-concentration screen to identify cytotoxic compounds from the this compound library against a cancer cell line using a luminescence-based cell viability assay.

Materials and Reagents:

  • Cancer Cell Line (e.g., HeLa, Jurkat)

  • Cell Culture Medium (e.g., DMEM or RPMI-1640) supplemented with FBS and antibiotics

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • This compound library compounds dissolved in DMSO

  • 384-well clear-bottom, white-walled microplates

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at a predetermined density (e.g., 5,000 cells/well) in 40 µL of cell culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Add 100 nL of each library compound (10 mM in DMSO) to the wells, resulting in a final concentration of 10 µM. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 40 µL of the reagent to each well.

  • Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

The percentage of cell viability for each compound is calculated relative to the vehicle-treated control wells. Compounds that reduce cell viability below a certain threshold (e.g., <50%) are considered hits.

Data Presentation

Quantitative data from primary screens and subsequent dose-response experiments should be summarized in tables for clear comparison.

Table 1: Example Data from a Primary Kinase Inhibition Screen

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
Cmpd-0011085.2Yes
Cmpd-0021012.5No
Cmpd-0031065.7Yes
............

Table 2: Example IC₅₀ Data for Confirmed Hits

Compound IDIC₅₀ (µM)
Cmpd-0011.2
Cmpd-0035.8
......

Signaling Pathway Visualization

Understanding the mechanism of action of hit compounds often involves elucidating their effect on specific signaling pathways. For example, a kinase inhibitor identified from the screen might target a key component of the MAPK/ERK pathway.

Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor N6-Cyclopropyl-9H- purine-2,6-diamine Derivative (Hit Compound) Inhibitor->RAF

Hypothetical inhibition of the MAPK/ERK pathway by a hit compound.

Conclusion

The this compound scaffold provides a promising starting point for the development of novel therapeutics. The high-throughput screening protocols and workflows detailed in this application note offer a robust framework for identifying and characterizing active compounds from libraries based on this core structure. Careful assay development, rigorous data analysis, and subsequent hit validation are essential for the successful translation of HTS hits into viable drug candidates.

References

Application Notes and Protocols for the Quantification of N6-Cyclopropyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N6-Cyclopropyl-9H-purine-2,6-diamine in biological matrices. The protocols are based on established analytical techniques for purine analogues and can be adapted to specific research needs.

Introduction

This compound is a purine derivative that may be of interest in various research and drug development contexts, including its role as a potential impurity in pharmaceutical products such as Abacavir Sulfate.[1][2][3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the recommended analytical methods and their key performance characteristics is presented below. These methods are adapted from established protocols for the analysis of purine metabolites in biological samples.[4][5][6][7][8]

ParameterHPLC-PDALC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio
Selectivity ModerateHigh
Sensitivity ng-µg/mLpg-ng/mL
Linearity (R²) (Expected) > 0.995> 0.998
Accuracy (% Recovery) (Expected) 85-115%90-110%
Precision (%RSD) (Expected) < 15%< 10%
Internal Standard Structurally similar purine analogueThis compound-d4
Primary Application In vitro assays, process chemistryBiological matrices (plasma, urine, tissue)

Experimental Protocols

Sample Preparation: Protein Precipitation for Biological Matrices

This protocol is a general starting point for the extraction of this compound from plasma or serum.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound standard

  • This compound-d4 (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Spike 100 µL of the biological matrix with the internal standard (this compound-d4) to a final concentration of 50 ng/mL.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (see HPLC or LC-MS/MS conditions).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Sample_Preparation_Workflow start Start: Biological Sample (100 µL) spike_is Spike with Internal Standard start->spike_is add_acn Add 300 µL Ice-Cold ACN (0.1% FA) spike_is->add_acn vortex1 Vortex 1 min add_acn->vortex1 incubate Incubate -20°C, 20 min vortex1->incubate centrifuge Centrifuge 14,000 x g, 15 min, 4°C incubate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness (N2) transfer_supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analyze Analyze via HPLC or LC-MS/MS reconstitute->analyze

Sample Preparation Workflow
Method 1: HPLC-PDA Quantification

This method is suitable for the analysis of samples with relatively high concentrations of the analyte.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm[4]

Standard Curve Preparation: Prepare a series of calibration standards of this compound in the initial mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Plot the peak area against the concentration to generate a standard curve.

Method 2: LC-MS/MS Quantification

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 80% B

    • 5-6 min: 80% to 95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95% to 2% B

    • 7.1-10 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 45°C

Mass Spectrometry Parameters (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound:

      • Precursor Ion (Q1): m/z 191.1

      • Product Ion (Q3): m/z 135.1 (quantifier), m/z 108.1 (qualifier)

    • This compound-d4 (Internal Standard):

      • Precursor Ion (Q1): m/z 195.1

      • Product Ion (Q3): m/z 139.1 (quantifier)

Standard Curve Preparation: Prepare a series of calibration standards in the appropriate matrix (e.g., blank plasma extract) over the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500 ng/mL). Plot the peak area ratio (analyte/internal standard) against the concentration.

LCMS_Workflow cluster_uhplc UHPLC System cluster_ms Mass Spectrometer uhplc_pump Binary Pump (Mobile Phases A & B) autosampler Autosampler (5 µL Injection) uhplc_pump->autosampler column C18 Column (45°C) autosampler->column esi_source ESI Source (Positive Mode) column->esi_source quad1 Quadrupole 1 (Q1) Precursor Ion Selection esi_source->quad1 collision_cell Collision Cell (Q2) Fragmentation quad1->collision_cell quad3 Quadrupole 3 (Q3) Product Ion Selection collision_cell->quad3 detector Detector quad3->detector data_system Data Acquisition and Processing detector->data_system

LC-MS/MS System Workflow

Data Analysis and Interpretation

For both methods, the concentration of this compound in unknown samples is determined by interpolating the peak area (or peak area ratio for LC-MS/MS) from the generated calibration curve. The quality of the data should be assessed by running quality control (QC) samples at low, medium, and high concentrations alongside the unknown samples.

Method Validation

Prior to routine use, the analytical methods should be validated according to relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method is accurate and precise.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not well-documented, its structural similarity to other purines suggests potential interactions with purinergic signaling pathways or enzymes involved in purine metabolism. The analytical methods described here are essential tools for investigating such potential interactions.

Purine_Metabolism_Context cluster_drug_dev Drug Development Context cluster_research Research Context abacavir Abacavir (API) impurity This compound (Impurity) abacavir->impurity is a potential impurity in quant_methods Quantitative Analytical Methods (HPLC, LC-MS/MS) impurity->quant_methods quantified by purine_metabolism Purine Metabolism (e.g., salvage pathway) purinergic_signaling Purinergic Signaling (e.g., adenosine receptors) target_compound This compound target_compound->purine_metabolism may interact with target_compound->purinergic_signaling may interact with target_compound->quant_methods quantified by

Contextual Relationships

References

Application Notes and Protocols for N6-Cyclopropyl-9H-purine-2,6-diamine in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-Cyclopropyl-9H-purine-2,6-diamine is a synthetic purine derivative. While it is recognized as an impurity in the manufacturing of Abacavir, a potent nucleoside reverse transcriptase inhibitor for HIV treatment, its intrinsic antiviral properties warrant investigation.[1][2][3] The structural similarity of this compound to known antiviral nucleoside analogues suggests its potential as a lead compound in the discovery of new antiviral agents.[4] This document provides a comprehensive guide for researchers and drug development professionals on how to approach the evaluation of this compound's antiviral activity, from initial screening to mechanism of action studies.

The antiviral drug development pipeline is a multi-stage process that begins with target identification and lead discovery, followed by preclinical evaluation and clinical trials.[5] The early stages heavily rely on in vitro assays to identify and characterize compounds with potential therapeutic value.[5] This guide will focus on these initial, crucial steps in the context of this compound.

Hypothetical Mechanism of Action

Given its purine core, a plausible mechanism of action for this compound is the inhibition of viral nucleic acid synthesis. Upon cellular uptake, it could be metabolized by host or viral kinases to its triphosphate form. This triphosphate analogue could then act as a competitive inhibitor or a chain terminator for viral polymerases (e.g., reverse transcriptase or RNA-dependent RNA polymerase), thereby halting viral replication. This mechanism is common for many nucleoside analogue antiviral drugs.

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Herpes Simplex Virus 1 (HSV-1)VeroPlaque Reduction15.2>100>6.6
Influenza A Virus (H1N1)MDCKCPE Reduction22.5>100>4.4
Dengue Virus (DENV-2)Huh-7Virus Yield Reduction18.9>100>5.3
Human Immunodeficiency Virus 1 (HIV-1)MT-4p24 Antigen ELISA8.7859.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A critical aspect of antiviral drug discovery is the use of robust and reproducible experimental protocols. Cell-based assays are fundamental in the initial stages to determine a compound's efficacy and toxicity.[6]

1. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is a crucial parameter for evaluating the therapeutic window.

  • Materials:

    • Host cells appropriate for the virus of interest (e.g., Vero, MDCK, Huh-7)

    • 96-well cell culture plates

    • Complete growth medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Detergent solution (e.g., SDS in HCl)

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.

    • Incubate the plate for 48-72 hours (duration should match the antiviral assay).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of detergent solution to each well to solubilize the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

2. Plaque Reduction Assay

This assay is a standard method for quantifying the inhibition of viral replication by measuring the reduction in the formation of viral plaques.[7][8]

  • Materials:

    • Confluent monolayer of host cells in 6-well plates

    • Virus stock of known titer

    • This compound

    • Overlay medium (e.g., MEM with low melting point agarose)

    • Crystal violet staining solution

  • Protocol:

    • Grow a confluent monolayer of host cells in 6-well plates.

    • Prepare serial dilutions of the virus and infect the cells for 1 hour to determine the optimal virus concentration that produces countable plaques.

    • In a separate experiment, pre-treat the cells with various concentrations of this compound for 2 hours.

    • Infect the pre-treated cells with the virus at the predetermined optimal concentration for 1 hour.

    • Remove the virus inoculum and add 3 mL of overlay medium containing the corresponding concentration of the compound.

    • Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

    • Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.

    • Count the number of plaques in each well and calculate the 50% effective concentration (EC50) by comparing the plaque numbers in treated wells to the untreated control.

3. Quantitative PCR (qPCR)-Based Virus Yield Reduction Assay

This assay provides a more sensitive and high-throughput method to quantify the inhibition of viral replication by measuring the amount of viral nucleic acid.[7]

  • Materials:

    • Host cells in 24-well plates

    • Virus stock

    • This compound

    • RNA/DNA extraction kit

    • Reverse transcriptase (for RNA viruses)

    • qPCR master mix with a fluorescent dye (e.g., SYBR Green)

    • Primers specific to a viral gene

  • Protocol:

    • Seed cells in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the compound for 2 hours.

    • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1.

    • After 1 hour of adsorption, remove the inoculum, wash the cells, and add fresh medium containing the compound dilutions.

    • Incubate for 24-48 hours.

    • Harvest the cell supernatant and/or the cells to extract viral RNA or DNA.

    • Perform reverse transcription if the virus has an RNA genome.

    • Set up the qPCR reaction with the extracted nucleic acid, viral-specific primers, and qPCR master mix.

    • Run the qPCR and determine the viral copy number based on a standard curve.

    • Calculate the EC50 by plotting the percentage of viral load reduction against the compound concentration.

4. Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is inhibited by the compound.[7]

  • Protocol:

    • Cells are treated with the compound at different time points before, during, and after viral infection.

    • The time points can be, for example: -2 to 0 hours (pre-infection), 0 to 2 hours (during infection), and 2, 4, 6, 8 hours post-infection.

    • At the end of the experiment (e.g., 24 hours post-infection), the viral yield is quantified by qPCR or plaque assay.

    • The results will indicate if the compound targets early events (entry), replication, or late events (assembly and release).

Visualizations

Antiviral_Drug_Discovery_Workflow cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Lead Characterization cluster_2 Phase 3: Mechanism of Action Compound N6-Cyclopropyl-9H- purine-2,6-diamine HTS High-Throughput Screening (Cell-based Assays) Compound->HTS Cytotoxicity Cytotoxicity Assay (e.g., MTT) HTS->Cytotoxicity Primary_Antiviral Primary Antiviral Assay (e.g., CPE Reduction) HTS->Primary_Antiviral SI_Calc Selectivity Index (SI) Calculation Cytotoxicity->SI_Calc Dose_Response Dose-Response Studies (EC50 Determination) Primary_Antiviral->Dose_Response Active Hits Plaque_Assay Plaque Reduction Assay Dose_Response->Plaque_Assay qPCR_Assay qPCR Virus Yield Assay Dose_Response->qPCR_Assay Plaque_Assay->SI_Calc qPCR_Assay->SI_Calc ToA Time-of-Addition Assay SI_Calc->ToA Promising Leads Enzyme_Assay Enzymatic Assays (e.g., Polymerase Inhibition) ToA->Enzyme_Assay Resistance Resistance Studies Enzyme_Assay->Resistance

Caption: Antiviral drug discovery workflow for this compound.

Retroviral_Replication_Cycle cluster_cell Host Cell Entry 1. Entry & Uncoating RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration into Host Genome RT->Integration Transcription 4. Transcription (DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly & Budding Translation->Assembly Virus Virus Particle Assembly->Virus New Virions Virus->Entry Compound This compound (as triphosphate) Compound->RT Inhibition

Caption: Hypothetical inhibition of retroviral replication by this compound.

References

Application Notes and Protocols: Investigating N6-Cyclopropyl-9H-purine-2,6-diamine in Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N6-Cyclopropyl-9H-purine-2,6-diamine is a synthetic purine derivative. While this specific compound is most notably documented as a process impurity in the synthesis of Abacavir, a nucleoside reverse transcriptase inhibitor, its core structure, the 2,6-diaminopurine scaffold, is a well-established pharmacophore in the development of kinase inhibitors.[1][2][3] Derivatives of this scaffold have shown potent inhibitory activity against a range of critical oncogenic kinases, including cyclin-dependent kinases (CDKs), Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 (FLT3).[4][5][6]

These application notes serve as a comprehensive guide for researchers interested in exploring the potential of this compound as a kinase inhibitor. The protocols and data provided are based on studies of structurally related 2,6,9-trisubstituted purine derivatives and offer a foundational framework for initiating such an investigation.

Rationale for Investigation

The rationale for evaluating this compound as a kinase inhibitor is based on the established activity of its structural analogs. The purine scaffold mimics ATP, the natural substrate for kinases, allowing for competitive inhibition at the ATP-binding site. Substitutions at the N6, C2, and N9 positions of the purine ring are crucial for modulating potency and selectivity.[4][5] The N6-cyclopropyl group on the subject molecule represents a specific substitution that warrants investigation for its potential to confer inhibitory activity against various kinases.

Potential Kinase Targets and Signaling Pathways

Based on the activity of related purine derivatives, this compound could potentially target kinases involved in cell cycle regulation and oncogenic signaling.

A. Bcr-Abl Tyrosine Kinase in Chronic Myeloid Leukemia (CML): The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[5] It activates multiple downstream pathways, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the central role of Bcr-Abl in CML signaling.

Bcr_Abl_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Potential Inhibition by N6-Cyclopropyl-9H- purine-2,6-diamine Inhibitor->BCR_ABL

Bcr-Abl Oncogenic Signaling Pathway

B. Cyclin-Dependent Kinases (CDKs) in Cell Cycle Control: CDKs are key regulators of the cell cycle, and their deregulation is a common feature in cancer.[7] Purine derivatives have been successfully developed as CDK inhibitors, suggesting that this compound could potentially arrest the cell cycle by targeting these kinases.

Quantitative Data of Analogous Purine Derivatives

The following table summarizes the inhibitory activities of various 2,6,9-trisubstituted purine derivatives against several oncogenic kinases. This data provides a benchmark for evaluating the potential potency of this compound.

Compound IDTarget KinaseIC50 ValueReference
Compound 4f Bcr-Abl70 nM[4]
Compound 5j BTK0.41 µM[4]
Compound 5b FLT3-ITD0.38 µM[4]
Compound III Bcr-Abl40 nM[5]
Compound 11b Bcr-Abl15 nM[5]
Compound 6i DENV (antiviral)Low µM[8]

Experimental Protocols

The following protocols are generalized methodologies for assessing the kinase inhibitory potential of a test compound like this compound.

Biochemical Kinase Inhibition Assay (e.g., for Bcr-Abl)

This protocol outlines a method to determine the direct inhibitory effect of the compound on purified kinase activity.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase (e.g., Bcr-Abl) - Substrate (e.g., peptide) - ATP - Test Compound start->prep_reagents plate_compound Plate serial dilutions of This compound in 96-well plate prep_reagents->plate_compound add_kinase Add kinase and substrate to each well plate_compound->add_kinase incubate1 Incubate to allow compound-kinase binding add_kinase->incubate1 initiate_reaction Initiate reaction by adding ATP (e.g., [γ-32P]ATP or cold ATP) incubate1->initiate_reaction incubate2 Incubate at 30°C to allow substrate phosphorylation initiate_reaction->incubate2 stop_reaction Stop reaction (e.g., add phosphoric acid) incubate2->stop_reaction quantify Quantify phosphorylation (e.g., scintillation counting, luminescence, fluorescence) stop_reaction->quantify analyze Analyze data and calculate IC50 value quantify->analyze end End analyze->end

Workflow for a Biochemical Kinase Assay

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in assay buffer.

  • Reaction Setup: In a 96-well plate, add the diluted compound, a purified recombinant kinase (e.g., Bcr-Abl), and a specific peptide substrate.

  • Initiation: Start the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used. For non-radiometric assays (e.g., ADP-Glo™), unlabeled ATP is used.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction.

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[7]

    • Non-Radiometric: Add a detection reagent that measures the amount of ADP produced (luminescence) or uses a phosphorylation-specific antibody (fluorescence).

  • Data Analysis: Plot the percentage of kinase activity remaining against the compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell-Based Proliferation Assay

This protocol assesses the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., K562 cells for Bcr-Abl) in appropriate media.

  • Cell Plating: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a period of 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib for K562 cells).

  • Viability Assessment: Measure cell viability using a standard method:

    • MTT/XTT Assay: Add MTT or XTT reagent to the wells. Viable cells metabolize the reagent into a colored formazan product, which is quantified by measuring absorbance.

    • CellTiter-Glo® Assay: This assay measures ATP levels, which correlate with cell viability. The luminescent signal is measured using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Logic of Structure-Activity Relationship (SAR) Studies

Should initial screening indicate that this compound possesses inhibitory activity, further studies would involve synthesizing and testing analogs to establish an SAR. This process is crucial for optimizing potency and selectivity.

SAR_Logic Core Core Scaffold (2,6-Diaminopurine) R1 N9 Substitution Core->R1 R2 N6 Substitution (e.g., Cyclopropyl) Core->R2 R3 C2 Substitution Core->R3 Synthesis Synthesize Analogs (Vary R1, R2, R3) R1->Synthesis R2->Synthesis R3->Synthesis Screening Biological Screening (Kinase & Cell Assays) Synthesis->Screening Analysis Analyze Data (IC50, GI50) Screening->Analysis SAR Establish Structure-Activity Relationship (SAR) Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Logic Diagram for SAR Studies

While this compound is not an established kinase inhibitor, its 2,6-diaminopurine core is a privileged scaffold in kinase inhibitor design. The provided data on analogous compounds and the detailed protocols offer a robust starting point for researchers to systematically evaluate its potential as a novel inhibitor of oncogenic kinases. A thorough investigation following these guidelines will help to elucidate the compound's biological activity and its potential for future therapeutic development.

References

Application Notes and Protocols for the Study of N6-Cyclopropyl-9H-purine-2,6-diamine in Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides and nucleosides such as adenosine and ATP, is a fundamental communication pathway regulating a vast array of physiological processes. The P1 (adenosine) and P2 (ATP/ADP, UTP/UDP) receptors are key players in this system and represent important therapeutic targets for a variety of diseases. N6-Cyclopropyl-9H-purine-2,6-diamine is a purine derivative with structural similarities to endogenous adenosine receptor ligands. While primarily documented as an impurity of the antiviral drug Abacavir, its purinergic activity is a subject of investigational interest. These application notes provide a comprehensive framework for characterizing the pharmacological profile of this compound at select purinergic receptors.

The following protocols and data are presented as a guide for the initial screening and characterization of this compound's potential interactions with adenosine A1 and A2A receptors, as well as P2Y1 and P2Y12 receptors. The quantitative data herein is hypothetical and for illustrative purposes, designed to reflect plausible outcomes of the described experimental procedures.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Synonyms 2-Amino-6-(cyclopropylamino)-9H-purine
CAS Number 120503-69-7
Molecular Formula C₈H₁₀N₆
Molecular Weight 190.21 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (Slightly), Methanol (Slightly)

Hypothetical Pharmacological Data

The following tables summarize hypothetical quantitative data for this compound at various purinergic receptors. This data is intended to serve as a template for presenting experimental findings.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Human Purinergic Receptors

Receptor SubtypeRadioligandHypothetical Kᵢ (nM)
Adenosine A₁[³H]DPCPX150
Adenosine A₂ₐ[³H]ZM24138585
P2Y₁[³⁵S]GTPγS> 10,000
P2Y₁₂[³H]PSB-0413> 10,000

Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀) of this compound

Receptor SubtypeAssay TypeFunctional ResponseHypothetical EC₅₀/IC₅₀ (nM)
Adenosine A₁cAMP InhibitionAgonist850
Adenosine A₂ₐcAMP StimulationAgonist320
P2Y₁Calcium MobilizationNo significant activity> 10,000
P2Y₁₂cAMP InhibitionNo significant activity> 10,000

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the adenosine A1, adenosine A2A, P2Y1, and P2Y12 receptors.

G_protein_signaling Purinergic Receptor Signaling Pathways cluster_A1 Adenosine A1 Receptor (Gi-coupled) cluster_A2A Adenosine A2A Receptor (Gs-coupled) cluster_P2Y1 P2Y1 Receptor (Gq-coupled) cluster_P2Y12 P2Y12 Receptor (Gi-coupled) A1 A1 Receptor G_i Gi Protein A1->G_i Activation AC_i Adenylyl Cyclase G_i->AC_i Inhibition cAMP_i cAMP AC_i->cAMP_i Conversion ATP_i ATP ATP_i->AC_i Substrate PKA_i PKA cAMP_i->PKA_i Activation A2A A2A Receptor G_s Gs Protein A2A->G_s Activation AC_s Adenylyl Cyclase G_s->AC_s Stimulation cAMP_s cAMP AC_s->cAMP_s Conversion ATP_s ATP ATP_s->AC_s Substrate PKA_s PKA cAMP_s->PKA_s Activation P2Y1 P2Y1 Receptor G_q Gq Protein P2Y1->G_q Activation PLC Phospholipase C G_q->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release P2Y12 P2Y12 Receptor G_i2 Gi Protein P2Y12->G_i2 Activation AC_i2 Adenylyl Cyclase G_i2->AC_i2 Inhibition cAMP_i2 cAMP AC_i2->cAMP_i2 Conversion ATP_i2 ATP ATP_i2->AC_i2 Substrate

Caption: Simplified signaling pathways of selected purinergic receptors.

Experimental Protocols

The following are detailed protocols for characterizing the interaction of this compound with purinergic receptors.

Protocol 1: Radioligand Binding Assay for Adenosine A₁ Receptor

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the human adenosine A₁ receptor.

radioligand_binding_workflow Radioligand Binding Assay Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - Radioligand ([³H]DPCPX) - Test Compound Dilutions - Non-specific Ligand - Receptor Membranes start->prep_reagents plate_setup Set up 96-well Plate: - Total Binding Wells - Non-specific Binding Wells - Test Compound Wells prep_reagents->plate_setup incubation Incubate at Room Temperature (e.g., 90 minutes) plate_setup->incubation filtration Rapid Vacuum Filtration (Separates bound from unbound radioligand) incubation->filtration scintillation Add Scintillation Cocktail and Measure Radioactivity filtration->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ scintillation->analysis end End analysis->end

Caption: General workflow for a competitive radioligand binding assay.

Materials:

  • Human adenosine A₁ receptor membrane preparation (e.g., from HEK293 cells)

  • [³H]DPCPX (specific adenosine A₁ receptor antagonist radioligand)

  • This compound

  • Non-specific ligand (e.g., 10 µM Theophylline)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Scintillation counter and vials

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM Theophylline.

    • Test Compound: 50 µL of each dilution of this compound.

  • Add 100 µL of adenosine A₁ receptor membrane preparation to all wells.

  • Add 50 µL of [³H]DPCPX (at a final concentration near its Kₔ) to all wells.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Calculate the specific binding and determine the IC₅₀ value by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for Adenosine A₂ₐ Receptor

This protocol measures the ability of this compound to stimulate cAMP production in cells expressing the human adenosine A₂ₐ receptor.

camp_assay_workflow cAMP Functional Assay Workflow start Start cell_culture Culture Cells Expressing Adenosine A₂ₐ Receptor start->cell_culture plate_cells Plate Cells in a 96-well Plate cell_culture->plate_cells add_compounds Add Serial Dilutions of This compound plate_cells->add_compounds incubation Incubate at 37°C add_compounds->incubation lyse_cells Lyse Cells and Add cAMP Detection Reagents incubation->lyse_cells read_signal Read Signal (e.g., Fluorescence, Luminescence) lyse_cells->read_signal analysis Data Analysis: - Generate Dose-Response Curve - Determine EC₅₀ read_signal->analysis end End analysis->end

Caption: Workflow for a cell-based cAMP functional assay.

Materials:

  • HEK293 cells stably expressing the human adenosine A₂ₐ receptor

  • Cell culture medium and supplements

  • This compound

  • Reference agonist (e.g., NECA)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the HEK293-A₂ₐ cells in a 96-well plate and culture overnight.

  • Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Remove the culture medium and add the compound dilutions to the cells.

  • Incubate the plate at 37°C for the time specified in the cAMP assay kit protocol.

  • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions.

  • Read the signal on a compatible plate reader.

  • Generate a dose-response curve and calculate the EC₅₀ value for this compound.

Protocol 3: Calcium Mobilization Assay for P2Y₁ Receptor

This protocol assesses the ability of this compound to induce intracellular calcium mobilization in cells expressing the human P2Y₁ receptor.

calcium_assay_workflow Calcium Mobilization Assay Workflow start Start cell_culture Culture Cells Expressing P2Y₁ Receptor start->cell_culture load_dye Load Cells with a Calcium-sensitive Fluorescent Dye cell_culture->load_dye add_compounds Add Serial Dilutions of This compound load_dye->add_compounds measure_fluorescence Measure Fluorescence Changes over Time using a FLIPR add_compounds->measure_fluorescence analysis Data Analysis: - Generate Dose-Response Curve - Determine EC₅₀ measure_fluorescence->analysis end End analysis->end

Caption: Workflow for a fluorescent calcium mobilization assay.

Materials:

  • CHO-K1 cells stably expressing the human P2Y₁ receptor

  • Cell culture medium and supplements

  • This compound

  • Reference agonist (e.g., 2-MeSADP)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence imaging plate reader (FLIPR) or equivalent

Procedure:

  • Seed the CHO-K1-P2Y₁ cells in a 96-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of this compound and the reference agonist.

  • Place the cell plate in the FLIPR instrument.

  • Initiate fluorescence reading and add the compound dilutions to the wells.

  • Monitor the change in fluorescence intensity over time.

  • Analyze the data to generate a dose-response curve and calculate the EC₅₀ value.

Conclusion

The provided application notes and protocols offer a structured approach to investigate the potential purinergic activity of this compound. By systematically evaluating its binding affinity and functional effects at key purinergic receptor subtypes, researchers can elucidate its pharmacological profile and determine its utility as a tool for studying purinergic signaling or as a lead compound for drug discovery. The hypothetical data and workflows serve as a practical guide for experimental design and data presentation in this area of research.

Application Notes and Protocols for Preclinical Animal Studies of N6-Cyclopropyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the preclinical evaluation of N6-Cyclopropyl-9H-purine-2,6-diamine in animal models. This document outlines a series of in vivo studies to assess the compound's potential therapeutic efficacy, pharmacokinetic profile, and safety.

Compound of Interest: this compound

Hypothesized Mechanism of Action: Based on its purine scaffold, it is postulated that this compound may act as an adenosine A2A receptor antagonist. Adenosine A2A receptor antagonists have shown promise in non-dopaminergic treatment approaches for Parkinson's disease.[1][2][3] The experimental design detailed below is therefore tailored to investigate its potential as a novel therapeutic for Parkinson's disease.

I. Efficacy Studies in Animal Models of Parkinson's Disease

A critical step in evaluating the therapeutic potential of this compound is to assess its efficacy in established animal models that mimic the motor deficits of Parkinson's disease. The following protocols describe the use of the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.

6-Hydroxydopamine (6-OHDA) Unilateral Lesion Rat Model

This model induces a specific and progressive loss of dopaminergic neurons in the substantia nigra, leading to motor impairments on the contralateral side of the body.

Experimental Workflow:

G cluster_0 6-OHDA Model Induction cluster_1 Treatment and Behavioral Testing cluster_2 Endpoint Analysis Animal Acclimation Animal Acclimation Stereotaxic Surgery Stereotaxic Surgery Animal Acclimation->Stereotaxic Surgery 6-OHDA Infusion 6-OHDA Infusion Stereotaxic Surgery->6-OHDA Infusion Post-operative Care Post-operative Care 6-OHDA Infusion->Post-operative Care Drug Administration Drug Administration Post-operative Care->Drug Administration Apomorphine-Induced Rotation Test Apomorphine-Induced Rotation Test Drug Administration->Apomorphine-Induced Rotation Test Assess Motor Asymmetry Tissue Collection Tissue Collection Apomorphine-Induced Rotation Test->Tissue Collection Immunohistochemistry Immunohistochemistry Tissue Collection->Immunohistochemistry TH Staining

Figure 1: Workflow for the 6-OHDA rat model efficacy study.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (225-250 g).

  • 6-OHDA Lesion Induction:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Inject 6-OHDA unilaterally into the medial forebrain bundle.

    • Allow a recovery period of 2-3 weeks for the lesion to stabilize.

  • Drug Administration:

    • Administer this compound or vehicle orally (gavage) once daily for a specified period.

    • A positive control, such as istradefylline, should be included.

  • Behavioral Assessment: Apomorphine-Induced Rotational Behavior:

    • Two weeks post-lesion, administer apomorphine (a dopamine agonist) to induce contralateral rotations.[4][5]

    • Record the number of full 360° contralateral turns over a 30-60 minute period.

    • A reduction in apomorphine-induced rotations by the test compound is indicative of therapeutic efficacy.[4]

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the extent of dopaminergic neuron loss in the substantia nigra.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Contralateral Rotations (turns/30 min) ± SEM% Reduction in Rotations vs. Vehicle
Vehicle-250 ± 25-
This compound1200 ± 2020%
This compound3150 ± 1840%
This compound10100 ± 1560%
Istradefylline (Positive Control)190 ± 1264%
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model

The MPTP model is another widely used paradigm that causes selective destruction of dopaminergic neurons.

Experimental Workflow:

G cluster_0 MPTP Model Induction cluster_1 Treatment and Behavioral Testing cluster_2 Endpoint Analysis Animal Acclimation Animal Acclimation MPTP Administration MPTP Administration Animal Acclimation->MPTP Administration Post-injection Monitoring Post-injection Monitoring MPTP Administration->Post-injection Monitoring Drug Administration Drug Administration Post-injection Monitoring->Drug Administration Pole Test Pole Test Drug Administration->Pole Test Assess Bradykinesia Tissue Collection Tissue Collection Pole Test->Tissue Collection Neurochemical Analysis Neurochemical Analysis Tissue Collection->Neurochemical Analysis Dopamine Levels

Figure 2: Workflow for the MPTP mouse model efficacy study.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • MPTP Administration: Administer MPTP hydrochloride subcutaneously or intraperitoneally according to established protocols to induce Parkinsonian symptoms.[1][6]

  • Drug Administration:

    • Administer this compound or vehicle orally once daily.

    • Include a positive control group.

  • Behavioral Assessment: Pole Test:

    • Place the mouse head-up on top of a vertical pole.[7][8]

    • Record the time taken for the mouse to turn downwards (T-turn) and the total time to descend the pole.

    • An improvement in these parameters indicates a reduction in bradykinesia.[7][8]

  • Endpoint Analysis:

    • Collect brain tissue for neurochemical analysis of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

Data Presentation:

Treatment GroupDose (mg/kg)Time to Turn (s) ± SEMTotal Time to Descend (s) ± SEM
Vehicle-15.2 ± 1.835.5 ± 3.2
This compound311.8 ± 1.528.1 ± 2.9
This compound108.5 ± 1.120.3 ± 2.1
This compound306.2 ± 0.915.7 ± 1.8
Levodopa (Positive Control)205.8 ± 0.714.2 ± 1.5

II. Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for dose selection and predicting its behavior in humans.

Experimental Workflow:

G cluster_0 Study Design cluster_1 Sample Analysis and Data Processing Animal Groups Animal Groups Dosing (IV and PO) Dosing (IV and PO) Animal Groups->Dosing (IV and PO) Blood Sampling Blood Sampling Dosing (IV and PO)->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation G cluster_0 Central Nervous System cluster_1 Cardiovascular System cluster_2 Respiratory System Compound Compound CNS Effects CNS Effects Compound->CNS Effects Irwin Test Cardiovascular Effects Cardiovascular Effects Compound->Cardiovascular Effects Telemetry Respiratory Effects Respiratory Effects Compound->Respiratory Effects Plethysmography

References

Application Notes and Protocols: Isotope-Labeled N6-Cyclopropyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Cyclopropyl-9H-purine-2,6-diamine is a known process impurity and potential degradant of Abacavir Sulfate, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. Regulatory bodies require strict control and monitoring of such impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure safety and efficacy. Isotope-labeled this compound, specifically the deuterium-labeled variant (d4), serves as an invaluable tool for the accurate quantification of its non-labeled counterpart.

This document provides detailed application notes and a comprehensive protocol for the use of Isotope-labeled this compound-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of the this compound impurity in Abacavir Sulfate drug substance.

Application: Quantitative Analysis of Abacavir Impurity

The primary application of Isotope-labeled this compound-d4 is its use as an internal standard (IS) in analytical chemistry. Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry assays.[1][2] Because the SIL-IS is chemically identical to the analyte of interest, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source.[1] This allows the SIL-IS to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement, thereby significantly improving the accuracy and precision of quantification.[1]

Key Advantages of Using Isotope-Labeled this compound-d4:

  • High Accuracy and Precision: Mitigates variability from matrix effects and sample processing.[1]

  • Enhanced Reliability: Ensures consistent results across different sample lots and analytical runs.

  • Regulatory Compliance: Facilitates adherence to stringent guidelines for impurity profiling in pharmaceuticals.[3][4]

Quantitative Data Summary

The following table summarizes typical performance data for a validated LC-MS/MS method for the quantification of this compound using its deuterium-labeled internal standard.

ParameterTypical Value
Linearity Range0.1 ppm to 5.0 ppm
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.03 ppm
Limit of Quantification (LOQ)0.1 ppm
Accuracy (% Recovery)95.0% - 105.0%
Precision (% RSD)< 10.0%

Note: These values are representative and may vary depending on the specific instrumentation and matrix.

Experimental Protocol: Quantification of this compound in Abacavir Sulfate by LC-MS/MS

This protocol details the steps for quantifying the this compound impurity in Abacavir Sulfate drug substance using Isotope-labeled this compound-d4 as an internal standard.

Materials and Reagents
  • Abacavir Sulfate Drug Substance (Sample)

  • This compound Reference Standard

  • Isotope-labeled this compound-d4 (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Internal Standard (IS) Stock Solution (10 µg/mL): Accurately weigh and dissolve an appropriate amount of Isotope-labeled this compound-d4 in the diluent.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS Stock Solution with the diluent.

  • Analyte Stock Solution (10 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Analyte Stock Solution into the working IS solution to achieve concentrations ranging from 0.1 ppm to 5.0 ppm relative to the sample concentration.

  • Sample Preparation: Accurately weigh approximately 100 mg of Abacavir Sulfate drug substance into a 100 mL volumetric flask. Add a specified volume of the Internal Standard Working Solution and dilute to volume with the diluent. This results in a sample concentration of 1 mg/mL.

LC-MS/MS Instrumentation and Conditions
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Zorbax SB Phenyl (250mm x 4.6mm, 5.0µm) or equivalent.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3][4]

  • Gradient Program:

    Time (min) % B
    0.0 5
    20.0 40
    25.0 90
    30.0 90
    30.1 5

    | 35.0 | 5 |

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound 191.1 119.1

    | this compound-d4 | 195.1 | 123.1 |

Note: MRM transitions should be optimized for the specific instrument being used.

Data Analysis
  • Inject the prepared calibration standards and sample solutions into the LC-MS/MS system.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.

Visualizations

Workflow cluster_prep Solution Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing IS_Stock Internal Standard (IS) Stock Solution (d4) IS_Work IS Working Solution IS_Stock->IS_Work Analyte_Stock Analyte Stock Solution Cal_Std Calibration Standards (Analyte + IS) Analyte_Stock->Cal_Std IS_Work->Cal_Std Sample_Prep Sample Preparation (Abacavir + IS) IS_Work->Sample_Prep LCMS UHPLC Separation & MS/MS Detection (MRM) Cal_Std->LCMS Sample_Prep->LCMS Integration Peak Area Integration LCMS->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve from Cal Standards Quant Quantify Impurity in Sample Ratio->Quant from Sample Curve->Quant Result Result Quant->Result Final Result (ppm) MatrixEffect cluster_0 Without Internal Standard cluster_1 With Isotope-Labeled Internal Standard A1 Analyte Signal R1 Observed Signal (Inaccurate) A1->R1 M1 Matrix Effect (Ion Suppression) M1->R1 A2 Analyte Signal Ratio Ratio (Analyte/IS) Remains Constant A2->Ratio IS Internal Standard Signal IS->Ratio M2 Matrix Effect (Ion Suppression) M2->A2 M2->IS R2 Observed Ratio (Accurate) Ratio->R2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N6-Cyclopropyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of N6-Cyclopropyl-9H-purine-2,6-diamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a two-step nucleophilic aromatic substitution pathway starting from 2,6-dichloropurine.

Issue 1: Low Yield in Step 1 (Formation of 2-chloro-N6-cyclopropyl-9H-purin-6-amine)

Question: I am getting a low yield of the monosubstituted product, 2-chloro-N6-cyclopropyl-9H-purin-6-amine, in the reaction of 2,6-dichloropurine with cyclopropylamine. What are the possible causes and solutions?

Answer:

Low yields in this selective substitution can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.
- Increase Temperature: Gradually increase the reaction temperature. Be cautious, as excessively high temperatures can lead to the formation of the disubstituted byproduct.
Formation of Disubstituted Product - Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of cyclopropylamine. A large excess can favor disubstitution.
- Lower Temperature: The C6 position of 2,6-dichloropurine is generally more reactive than the C2 position.[1][2] Running the reaction at a lower temperature (e.g., room temperature to 40°C) can enhance selectivity for monosubstitution.
Degradation of Starting Material/Product - Inert Atmosphere: Purine derivatives can be sensitive to oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
- Purity of Reagents: Ensure that the 2,6-dichloropurine and cyclopropylamine are of high purity. Impurities can lead to side reactions.
Suboptimal Base - Choice of Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the HCl generated. Ensure at least one equivalent is used.
Issue 2: Incomplete Amination in Step 2 (Formation of this compound)

Question: The second step, the amination of 2-chloro-N6-cyclopropyl-9H-purin-6-amine to the final product, is not going to completion. How can I drive the reaction forward?

Answer:

The amination at the C2 position is typically more challenging than at C6 and often requires more forcing conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Low Reactivity of C2 Chlorine - Harsher Conditions: This step often requires higher temperatures and pressures. Using a sealed tube or a microwave reactor can be effective.[2]
- Ammonia Source: Anhydrous ammonia in a suitable solvent (e.g., 1,4-dioxane or methanol) in a sealed vessel is a common reagent. Aqueous ammonia can also be used but may require higher temperatures.
Poor Solubility - Solvent Choice: Ensure the starting material is soluble in the chosen solvent at the reaction temperature. N,N-Dimethylformamide (DMF) or n-butanol can be alternatives.
Equilibrium Issues - Excess Ammonia: Use a large excess of the ammonia solution to drive the equilibrium towards the product.
Issue 3: Presence of Impurities in the Final Product

Question: My final product, this compound, is showing significant impurities after purification. What are the likely side products and how can I avoid them?

Answer:

Impurities can arise from both synthetic steps. Identifying the impurity can help in optimizing the reaction and purification.

Common Impurities and Prevention Strategies:

ImpurityLikely OriginPrevention and Removal
Unreacted 2-chloro-N6-cyclopropyl-9H-purin-6-amine Incomplete reaction in Step 2.- Drive the amination reaction to completion using the troubleshooting steps above.- Can be separated by column chromatography.
N2,N6-dicyclopropyl-9H-purine-2,6-diamine Formation of disubstituted product in Step 1, if it carries over.- Improve selectivity in Step 1 by controlling stoichiometry and temperature.- Careful purification of the intermediate from Step 1.
Isomeric Products If the initial substitution in Step 1 also occurs at the C2 position.- Maintain lower temperatures in Step 1 to favor C6 substitution.
Solvent Adducts Reaction with solvents like DMF at high temperatures.- Use the minimum required temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and adaptable method is the sequential nucleophilic substitution starting from commercially available 2,6-dichloropurine.[2] The first step is the selective reaction of 2,6-dichloropurine with cyclopropylamine at the more reactive C6 position, followed by amination at the C2 position.

Q2: Why is the C6 position of 2,6-dichloropurine more reactive than the C2 position towards nucleophiles?

A2: The greater reactivity of the chlorine at the C6 position is a known characteristic of the 2,6-dichloropurine system, allowing for selective monosubstitution under controlled conditions.[1][3]

Q3: Can I use microwave synthesis for this reaction?

A3: Yes, microwave-assisted synthesis is often employed for the synthesis of substituted purines.[2] It can significantly reduce reaction times and in some cases improve yields, especially for the less reactive C2 substitution.

Q4: What are the recommended purification methods for the final product?

A4: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). For higher purity, silica gel column chromatography is effective.

Q5: How can I monitor the progress of the reactions?

A5: Thin Layer Chromatography (TLC) is a straightforward method. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexanes) to resolve the starting material, intermediate, and product. Staining with UV light will allow for visualization of the spots.

Q6: Are there any safety precautions I should be aware of?

A6: Standard laboratory safety practices should be followed. 2,6-Dichloropurine is a hazardous substance. Reactions involving ammonia should be conducted in a well-ventilated fume hood, and high-pressure reactions in sealed tubes should be performed behind a blast shield.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative method based on general procedures for the synthesis of similar 2,6-diaminopurine derivatives.[2]

Step 1: Synthesis of 2-chloro-N6-cyclopropyl-9H-purin-6-amine

  • Reagents and Setup: In a round-bottom flask, dissolve 2,6-dichloropurine (1 equivalent) in a suitable solvent such as ethanol or n-butanol.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Addition of Nucleophile: To the stirred solution, add cyclopropylamine (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature to 40°C. Monitor the reaction by TLC until the 2,6-dichloropurine is consumed (typically 4-12 hours).

  • Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: The crude product can be purified by silica gel chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

  • Reagents and Setup: Place the 2-chloro-N6-cyclopropyl-9H-purin-6-amine (1 equivalent) in a sealed tube or microwave reaction vessel.

  • Addition of Ammonia: Add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, in large excess).

  • Reaction: Seal the vessel and heat to 100-150°C for 12-24 hours. If using a microwave reactor, typical conditions might be 150-170°C for 40-70 minutes.[2]

  • Workup: Cool the reaction mixture to room temperature and carefully vent the vessel. Remove the solvent under reduced pressure.

  • Purification: Purify the crude solid by silica gel column chromatography (e.g., with a gradient of dichloromethane/methanol) or by recrystallization to obtain this compound.

Quantitative Data Summary

The following table presents representative yields for the synthesis of analogous 2,6-disubstituted purines to provide a benchmark for optimization. Actual yields for this compound may vary.

StepProductTypical Yield Range (%)Reference Method
12-chloro-N6-substituted-purine60 - 85[2][4]
2N2,N6-disubstituted-purine-diamine45 - 75[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Amination start 2,6-Dichloropurine reaction1 Stir at RT - 40°C start->reaction1 reagents1 Cyclopropylamine, Base (e.g., DIPEA), Solvent (e.g., n-BuOH) reagents1->reaction1 workup1 Aqueous Workup & Purification reaction1->workup1 intermediate 2-chloro-N6-cyclopropyl- 9H-purin-6-amine workup1->intermediate reaction2 Heat in Sealed Tube or Microwave (100-150°C) intermediate->reaction2 reagents2 Ammonia (e.g., NH3 in MeOH) reagents2->reaction2 workup2 Solvent Removal & Purification reaction2->workup2 product N6-Cyclopropyl-9H- purine-2,6-diamine workup2->product

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_low_yield start Low Yield Observed check_sm Check TLC for Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent check_sm->sm_absent No action_incomplete Incomplete Reaction: - Increase reaction time - Increase temperature sm_present->action_incomplete check_byproducts Check for Byproducts (e.g., disubstitution) sm_absent->check_byproducts byproducts_present Byproducts Present check_byproducts->byproducts_present Yes no_obvious_issue Product Degradation or Mechanical Loss check_byproducts->no_obvious_issue No action_byproducts Optimize Selectivity: - Lower temperature - Adjust stoichiometry byproducts_present->action_byproducts action_degradation Review Process: - Use inert atmosphere - Check reagent purity - Optimize workup no_obvious_issue->action_degradation

Caption: Troubleshooting workflow for low synthesis yield.

References

Overcoming solubility issues with N6-Cyclopropyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N6-Cyclopropyl-9H-purine-2,6-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a crystalline solid characterized by poor aqueous solubility.[1][2] Published data indicates it is only slightly soluble in DMSO and methanol.[1][2] Due to its hydrophobic purine core, extensive hydrogen bonding in its crystal lattice, and lack of ionizable groups in the physiological pH range, its aqueous solubility is limited.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for my assay. What is causing this?

A2: This is a common issue known as precipitation of a poorly soluble compound upon addition to an aqueous anti-solvent. DMSO is a strong organic solvent that can dissolve many non-polar compounds. However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. This compound, being poorly water-soluble, is no longer soluble in this mixed solvent system and precipitates out of solution. The final concentration of DMSO in your aqueous buffer should be kept to a minimum, ideally below 0.5%, to minimize solvent effects on your experiment.[3]

Q3: Can I improve the solubility of this compound by adjusting the pH of my buffer?

A3: Adjusting the pH is a common strategy for compounds with ionizable functional groups. However, this compound has limited ionizable groups within the typical physiological pH range (pH 1-8). While extreme pH values might slightly increase solubility, this is often not compatible with biological assays. A pH-solubility profile experiment is recommended to determine if there is any pH range where solubility is significantly improved.

Q4: What are the most common strategies to enhance the aqueous solubility of purine derivatives like this compound?

A4: Several formulation strategies can be employed to improve the solubility of poorly soluble compounds:

  • Cosolvents: The use of a water-miscible organic solvent in the aqueous buffer can increase the solubility of hydrophobic compounds.

  • Surfactants: The addition of a surfactant at a concentration above its critical micelle concentration (CMC) can create micelles that encapsulate the drug, increasing its apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.

  • Amorphous Solid Dispersions: Converting the crystalline form of the compound to a higher-energy amorphous state, typically dispersed in a polymer matrix, can significantly improve its apparent solubility and dissolution rate.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Precipitation of this compound in the assay medium, leading to a lower effective concentration of the compound.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation (cloudiness, crystals) after adding the compound.

  • Solubility Check: Perform a simple kinetic solubility test in your assay buffer to determine the maximum soluble concentration under your experimental conditions.

  • Optimize Dilution: Instead of a single large dilution, try a serial dilution approach. Pre-warming the aqueous medium to 37°C before adding the DMSO stock can also help.[3]

Issue 2: Difficulty preparing a stock solution.

Possible Cause: The compound has low solubility even in organic solvents like DMSO.

Troubleshooting Steps:

  • Gentle Heating: Gently warm the solution to 30-40°C to aid dissolution.

  • Sonication: Use a bath sonicator to break up solid aggregates and enhance dissolution.

  • Alternative Solvents: Test other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but be mindful of their compatibility with your downstream experiments.

Data Presentation

The following tables provide examples of how to present solubility data for this compound. Please note that the following data is hypothetical and for illustrative purposes only.

Table 1: Kinetic Solubility of this compound in Various Buffers

Buffer System (pH)Cosolvent (v/v%)Maximum Soluble Concentration (µM)
PBS (7.4)0.5% DMSO< 1
PBS (7.4)1% DMSO2.5
PBS (7.4)5% Ethanol5
Acetate Buffer (5.0)0.5% DMSO1.5
Glycine-HCl Buffer (3.0)0.5% DMSO3

Table 2: Thermodynamic Solubility of this compound

SolventTemperature (°C)Solubility (µg/mL)
Water25< 0.1
0.1 N HCl250.5
Methanol2550
DMSO25150

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.22 µm filter.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in µg/mL or mM.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve this compound and a polymer (e.g., PVP, HPMC) in a common volatile organic solvent (e.g., methanol, acetone).

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the compound from crystallizing.

  • Drying: Dry the resulting solid film under a high vacuum for 24 hours to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask. Characterize the solid form using techniques like X-ray powder diffraction (XRPD) to confirm the absence of crystallinity and differential scanning calorimetry (DSC) to determine the glass transition temperature.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered check_protocol Review Experimental Protocol (Dilution, Solvent, Temp) start->check_protocol visual_inspection Visual Inspection for Precipitation check_protocol->visual_inspection solubility_assay Perform Kinetic Solubility Assay in Assay Buffer visual_inspection->solubility_assay soluble Solubility Adequate? solubility_assay->soluble optimize_dilution Optimize Dilution Protocol (e.g., Serial Dilution) soluble->optimize_dilution No proceed Proceed with Experiment soluble->proceed Yes optimize_dilution->solubility_assay solubility_enhancement Explore Solubility Enhancement (Cosolvents, Surfactants, etc.) optimize_dilution->solubility_enhancement end End: Issue Resolved proceed->end reformulate Reformulate (e.g., Amorphous Solid Dispersion) solubility_enhancement->reformulate reformulate->end

Caption: A flowchart for troubleshooting common solubility problems.

Thermodynamic_Solubility_Protocol Thermodynamic Solubility (Shake-Flask) Workflow start Start add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate for 24-48h (Constant Agitation & Temp) add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation or Filtration) equilibrate->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV) separate->quantify end End: Determine Solubility quantify->end

Caption: A simplified workflow for determining thermodynamic solubility.

Adenosine_Receptor_Signaling Representative Purine Analog Signaling Pathway cluster_cell Cell Membrane receptor Adenosine Receptor (GPCR) g_protein G-Protein receptor->g_protein Activates purine_analog This compound (or other purine analog) purine_analog->receptor Binds to adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits or Activates atp ATP camp cAMP atp->camp Converted by Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., change in gene expression) pka->cellular_response Phosphorylates targets leading to

Caption: A representative signaling pathway for a purine analog.

References

N6-Cyclopropyl-9H-purine-2,6-diamine stability problems in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Cyclopropyl-9H-purine-2,6-diamine. The information is presented in a question-and-answer format to directly address potential stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored under an inert gas, such as nitrogen or argon, at 2–8 °C.[1]

Q2: What are the known solubility characteristics of this compound?

A2: The compound is reported to have slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol.[1]

Q3: What are the primary stability concerns for this compound in solution?

A3: Based on forced degradation studies of its parent compound, Abacavir, this compound is likely susceptible to degradation in acidic and oxidative conditions. It is expected to be relatively stable under basic (alkaline) and thermal stress.

Q4: Are there any known incompatible solvents or reagents?

A4: Avoid strongly acidic solutions and the presence of oxidizing agents to prevent degradation.

Q5: How can I monitor the stability of my this compound solution?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method to monitor the purity of your solution over time and to detect the appearance of degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of the compound in solution.Prepare fresh solutions before each experiment. Avoid storing solutions for extended periods. If storage is necessary, store at -20°C or -80°C and perform a purity check via HPLC before use.
Appearance of new peaks in HPLC analysis of the solution. Chemical degradation of the compound.Review the solution preparation and experimental conditions. Ensure the pH is not acidic and that no oxidizing agents are present. Prepare solutions in high-purity solvents and protect from light.
Low recovery of the compound from an experimental system. Adsorption to container surfaces or instability in the experimental medium.Consider using silanized glassware or low-adsorption plasticware. Evaluate the stability of the compound in your specific experimental medium (e.g., cell culture media) over the time course of the experiment.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or buffer.Due to its slight solubility, ensure the concentration does not exceed its solubility limit in the chosen solvent. The use of a co-solvent system or gentle warming may aid in dissolution, but the impact on stability should be assessed.

Quantitative Data on Stability (Inferred from Abacavir Forced Degradation Studies)

Stress Condition Reagents and Conditions Observed Degradation of Abacavir Implication for this compound Stability
Acidic Hydrolysis 1N HCl at 80°C for 24-72 hoursSignificant degradationHigh likelihood of degradation. Avoid acidic conditions.
Basic Hydrolysis 1N NaOH at 80°C for 24-72 hoursNo significant degradationLikely stable in basic conditions.
Oxidative Stress 30% H₂O₂ at 80°C for 30 minutesSignificant degradationHigh likelihood of degradation. Avoid oxidizing agents.
Thermal Stress 80°CNo significant degradationLikely stable at elevated temperatures for short periods in the solid state.
Photostability UV radiationStructurally related 2,6-diaminopurine is relatively photostable.May have moderate photostability, but protection from light is recommended as a precaution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Preparation: Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Solvent Selection: Use high-purity, anhydrous DMSO as the solvent.

  • Dissolution: Add the desired volume of DMSO to the vial to achieve the target concentration (e.g., 10 mM).

  • Mixing: Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into small-volume, amber-colored vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Dilute the stock solution to the final working concentration using the appropriate experimental buffer or medium. It is recommended to use a buffer with a neutral to slightly basic pH (pH 7-8).

  • Mixing: Gently mix the working solution by inversion or pipetting.

  • Usage: Use the freshly prepared working solution immediately for your experiments to minimize the risk of degradation. Do not store diluted working solutions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis solid_compound Solid Compound (Store at 2-8°C under inert gas) stock_solution Stock Solution (e.g., 10 mM in DMSO) solid_compound->stock_solution Dissolve in anhydrous DMSO working_solution Working Solution (Diluted in neutral/basic buffer) stock_solution->working_solution Dilute fresh for each use hplc_analysis HPLC Purity Check (Optional, for stored solutions) stock_solution->hplc_analysis Check purity if stored experiment Perform Experiment (e.g., cell-based assay) working_solution->experiment Use immediately data_analysis Data Analysis experiment->data_analysis

Caption: Experimental workflow for handling this compound.

troubleshooting_flow start Inconsistent Experimental Results? check_solution Was the solution freshly prepared from a solid or a recently prepared stock? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_conditions Review experimental conditions. Is the pH acidic or are oxidizing agents present? yes_fresh->check_conditions prepare_fresh Prepare fresh solution and repeat the experiment. no_fresh->prepare_fresh yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No adjust_conditions Adjust pH to neutral/basic and remove oxidizing agents. yes_conditions->adjust_conditions contact_support Consider other experimental variables or contact technical support. no_conditions->contact_support

Caption: Troubleshooting logic for stability issues.

abacavir_pathway cluster_cell Host Cell cluster_hiv HIV Replication Cycle abacavir Abacavir abacavir_mp Abacavir Monophosphate abacavir->abacavir_mp Cellular Kinases impurity This compound (Purine Core) abacavir->impurity Structural Component abacavir_dp Abacavir Diphosphate abacavir_mp->abacavir_dp carbovir_tp Carbovir Triphosphate (Active) abacavir_dp->carbovir_tp viral_dna Viral DNA Synthesis carbovir_tp->viral_dna Incorporation rt Reverse Transcriptase viral_rna Viral RNA viral_rna->viral_dna Mediated by chain_termination Chain Termination viral_dna->chain_termination

Caption: Metabolic pathway of Abacavir, the parent drug of this compound.[2]

References

Technical Support Center: Crystallization of N6-Cyclopropyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of N6-Cyclopropyl-9H-purine-2,6-diamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its crystallization important?

A1: this compound is a synthetic purine derivative. It is notably recognized as a process impurity in the synthesis of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1] The ability to crystallize this compound effectively is crucial for its purification, characterization, and for ensuring the purity of the final active pharmaceutical ingredient (API) by controlling its levels.

Q2: What are the known physical properties of this compound?

A2: The compound is typically an off-white to pale yellow solid.[1] It has a melting point in the range of 172-174°C. Its solubility is reported to be slight in both Dimethyl Sulfoxide (DMSO) and Methanol.[2] The compound is also available as a methanolate or hydrochloride salt, which may have different solubility and crystallization characteristics.[3]

Q3: What are the common challenges encountered during the crystallization of this compound?

A3: Due to its purine structure, this compound can present several crystallization challenges, including:

  • Poor solubility in common organic solvents, making solvent selection difficult.

  • "Oiling out" , where the compound separates as a liquid phase instead of a solid.

  • Formation of amorphous precipitate instead of crystalline material.

  • Difficulty in initiating crystallization (nucleation).

  • Polymorphism , the existence of multiple crystalline forms with different physicochemical properties.

Q4: Are there any known polymorphs of this compound?

Troubleshooting Crystallization Issues

This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during the crystallization of this compound.

Issue 1: The compound will not dissolve in a suitable solvent.

Question: I am struggling to find a solvent that will dissolve enough of the compound for recrystallization. What should I do?

Answer: Finding a suitable solvent is a critical first step. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of the compound in a range of solvents with varying polarities. Based on its structure and known slight solubility in methanol, consider the solvents listed in the table below.

  • Use of Co-solvents: A mixture of solvents can fine-tune the solubility. For example, if the compound is very soluble in a "good" solvent, a "poor" solvent (anti-solvent) can be added to the hot solution to induce precipitation upon cooling.

  • Elevated Temperatures: Ensure you are heating the solvent to its boiling point to maximize solubility. Use a reflux setup to prevent solvent loss.

  • pH Adjustment: As a purine derivative with basic amine groups, the solubility of this compound can be highly pH-dependent. Dissolving the compound in a dilute acidic solution (e.g., aqueous HCl or acetic acid) and then slowly neutralizing it with a base can be an effective crystallization method.

Table 1: Qualitative Solubility and Potential Solvents for Screening

Solvent ClassExample SolventsExpected SolubilityNotes
Alcohols Methanol, Ethanol, IsopropanolSlight to Moderate (when hot)Methanol is known to have slight solubility. Ethanol and isopropanol are good starting points.
Ketones Acetone, Methyl Ethyl KetoneLow to ModerateMay require heating.
Esters Ethyl AcetateLowCan be a good anti-solvent.
Ethers Tetrahydrofuran (THF)ModerateShould be used with caution due to peroxide formation.
Amides Dimethylformamide (DMF), Dimethyl Acetamide (DMAc)HighOften too good of a solvent, making them better for dissolving but challenging for crystallization. Can be used with an anti-solvent.
Halogenated Dichloromethane (DCM)LowMay be used in a co-solvent system.
Aqueous Water, Dilute Aqueous AcidsVery Low in Water, Higher in AcidpH modification is a key strategy.
Issue 2: The compound "oils out" instead of forming crystals.

Question: When I cool my hot solution, a thick oil forms at the bottom of the flask instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point in the solvent system.

Troubleshooting Steps:

  • Slower Cooling: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, proceed with further cooling in an ice bath or refrigerator.

  • Lower the Initial Concentration: The solution may be too concentrated. Re-heat the solution until the oil redissolves and add more solvent.

  • Change the Solvent System: Try a solvent in which the compound is less soluble. A lower solubility at the boiling point can prevent the solution from being supersaturated at a temperature above the compound's melting point.

  • Seeding: Add a few seed crystals of the pure compound to the solution as it cools. This can provide a template for crystal growth and bypass the formation of an oil.

Issue 3: No crystals form even after cooling the solution.

Question: My solution is clear and remains so even after cooling in an ice bath. How can I induce crystallization?

Answer: This indicates that the solution is not sufficiently supersaturated, or there is a high energy barrier for nucleation.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

  • Introduce Seed Crystals: Adding a small amount of the solid compound can initiate crystallization.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and achieve supersaturation.

  • Use an Anti-Solvent: If the compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly.

Issue 4: The resulting crystals are of poor quality (e.g., very fine needles, agglomerates).

Question: I am getting crystals, but they are very small, needle-like, or clumped together, which makes them difficult to filter and dry. How can I improve the crystal habit?

Answer: The morphology of the crystals is influenced by the solvent, cooling rate, and the presence of impurities.

Troubleshooting Steps:

  • Slower Crystallization: A slower cooling rate generally leads to larger and more well-defined crystals.

  • Solvent System Optimization: The choice of solvent can significantly impact crystal shape. Experiment with different solvents or co-solvent systems.

  • Control Agitation: The level of stirring or agitation during crystallization can affect the crystal size distribution. In some cases, allowing the solution to stand without agitation can promote the growth of larger crystals.

  • Purification of Starting Material: Impurities can inhibit crystal growth on certain faces, leading to undesirable morphologies.[4] Ensure your starting material is as pure as possible before the final crystallization step.

Experimental Protocols

The following are generalized protocols that can be adapted for the crystallization of this compound.

Protocol 1: Cooling Crystallization
  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Further Cooling: Place the flask in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., DMF, DMSO) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., water, ethyl acetate) until the solution becomes persistently turbid.

  • Re-dissolution: Add a few drops of the "good" solvent to make the solution clear again.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form over time.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Protocol 3: pH-Controlled Crystallization
  • Dissolution: Dissolve the compound in a dilute aqueous acidic solution (e.g., 0.1 M HCl).

  • Filtration: Filter the solution to remove any insoluble material.

  • Neutralization: Slowly add a dilute aqueous basic solution (e.g., 0.1 M NaOH) dropwise with stirring.

  • Crystallization: As the pH approaches the isoelectric point of the compound, a precipitate will form. Continue adding the base until precipitation is complete.

  • Isolation and Drying: Collect the solid by filtration, wash with deionized water, and dry under vacuum.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common crystallization problems.

G start Start Crystallization (e.g., Cooling Method) dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Good Crystals Formed observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound 'Oils Out' observe->oiling_out Problem poor_crystals Poor Quality Crystals observe->poor_crystals Problem troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Concentrate Solution - Add Anti-Solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Slower Cooling - Add More Solvent - Change Solvent oiling_out->troubleshoot_oiling troubleshoot_poor Troubleshoot: - Slower Cooling - Optimize Solvent - Purify Material poor_crystals->troubleshoot_poor troubleshoot_no_crystals->dissolve Retry troubleshoot_oiling->dissolve Retry troubleshoot_poor->dissolve Retry

Caption: A flowchart for troubleshooting common crystallization issues.

Logical Relationship of Crystallization Parameters

This diagram shows the key parameters influencing the outcome of a crystallization experiment.

G outcome Crystallization Outcome (Yield, Purity, Crystal Habit) solvent Solvent System (Solvent, Co-solvent, pH) solvent->outcome temperature Temperature Profile (Dissolution Temp, Cooling Rate) temperature->outcome concentration Concentration (Supersaturation) concentration->outcome impurities Presence of Impurities impurities->outcome

Caption: Key parameters affecting the success of crystallization.

References

Technical Support Center: Optimizing Cell Permeability of N6-Cyclopropyl-9H-purine-2,6-diamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the cell permeability of N6-Cyclopropyl-9H-purine-2,6-diamine analogs.

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of cell permeability for this compound analogs.

Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay

  • Question: My this compound analog shows very low Papp values in the Parallel Artificial Membrane Permeability Assay (PAMPA). What are the potential causes and how can I troubleshoot this?

  • Answer: Low passive diffusion is a common challenge. Consider the following factors and solutions:

    • Poor Solubility: The compound may be precipitating in the donor well, leading to an underestimation of its permeability.

      • Troubleshooting:

        • Visually inspect the donor wells for any signs of precipitation.

        • Increase the concentration of co-solvent (e.g., DMSO) in the donor buffer, ensuring it remains within the assay's tolerance (typically ≤ 1%).

        • Determine the thermodynamic solubility of your analog in the assay buffer. If solubility is a limiting factor, consider formulation strategies or structural modifications to enhance it.

    • High Lipophilicity (LogP): While a certain degree of lipophilicity is required for membrane partitioning, excessively high LogP can lead to the compound getting trapped within the artificial membrane, reducing its flux into the acceptor well.

      • Troubleshooting:

        • Calculate the LogP of your analog. If it is very high, consider introducing more polar functional groups to the molecule.

        • Analyze the mass balance of the experiment by quantifying the compound in the donor, acceptor, and the artificial membrane to determine the extent of membrane retention.

    • Assay Integrity: The artificial membrane may be compromised.

      • Troubleshooting:

        • Ensure the lipid solution is fresh and properly applied to the filter plate.

        • Run control compounds with known permeability values (high and low) to validate the assay performance.

Issue 2: High Efflux Ratio in Caco-2 Assay

  • Question: My analog demonstrates good apical-to-basolateral (A-B) permeability but has a high basolateral-to-apical (B-A) permeability, resulting in a high efflux ratio (>2). What does this indicate and how can I address it?

  • Answer: A high efflux ratio suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical membrane of Caco-2 cells and pump the compound back into the apical side.

    • Troubleshooting:

      • Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known inhibitors of common efflux transporters. For example, verapamil is a P-gp inhibitor. A significant increase in the A-B Papp and a decrease in the efflux ratio in the presence of the inhibitor would confirm that your compound is a substrate for that transporter.

      • Structural Modifications: Modify the analog's structure to reduce its affinity for efflux transporters. This can be a complex undertaking, often involving reducing the number of hydrogen bond donors or altering the overall charge distribution of the molecule.

      • Alternative Cell Lines: Consider using cell lines that have lower expression levels of the identified efflux transporter to further investigate the compound's intrinsic permeability.

Issue 3: Poor Correlation Between PAMPA and Caco-2 Data

  • Question: I'm observing a significant discrepancy between the permeability data from my PAMPA and Caco-2 assays for the same analog. Why is this happening?

  • Answer: Discrepancies between these two assays are common and can be informative. PAMPA only measures passive diffusion, while Caco-2 assays account for passive diffusion, active transport (uptake and efflux), and paracellular transport.

    • Troubleshooting:

      • PAMPA > Caco-2: If permeability is high in PAMPA but low in Caco-2, it strongly suggests that your compound is a substrate for active efflux, as discussed in Issue 2.

      • Caco-2 > PAMPA: If permeability is low in PAMPA but significantly higher in Caco-2, it may indicate the involvement of an active uptake transporter on the apical membrane of the Caco-2 cells.

      • Paracellular Transport: For smaller, more hydrophilic analogs, the paracellular pathway (between the cells) might contribute to permeability in the Caco-2 model, which is not accounted for in PAMPA. The integrity of the Caco-2 monolayer can be assessed by measuring the transepithelial electrical resistance (TEER) and the flux of a paracellular marker like Lucifer yellow.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for modifying the this compound scaffold to improve cell permeability?

    • A1: Structure-activity relationship (SAR) studies on related compounds, such as the antiviral drug abacavir, can provide valuable insights. The N6-cyclopropylamino group is often important for biological activity. Modifications could be explored at other positions of the purine ring or on the substituent at the 9-position. Introducing smaller, less bulky, or more polar groups could be a starting point to reduce lipophilicity and potentially decrease efflux liability.

  • Q2: How can I improve the aqueous solubility of my purine analogs for permeability assays?

    • A2: Several strategies can be employed. In the short term for assay purposes, you can try using co-solvents like DMSO or formulating the compound with cyclodextrins. For long-term drug development, medicinal chemistry efforts can focus on incorporating ionizable groups or polar functionalities into the molecule. The prodrug approach, where a more soluble promoiety is attached to the parent drug and later cleaved in vivo, is another viable strategy.[1]

  • Q3: What are the key differences between the PAMPA and Caco-2 permeability assays?

    • A3: The key differences are summarized in the table below:

FeaturePAMPA AssayCaco-2 Assay
Model Artificial lipid membraneMonolayer of human colon adenocarcinoma cells
Transport Mechanisms Passive diffusion onlyPassive diffusion, active transport (uptake and efflux), and paracellular transport
Throughput HighLower
Cost LowHigh
Complexity SimpleComplex, requires cell culture
Predictive Power Good for passive permeabilityMore biologically relevant, can predict in vivo absorption
  • Q4: My compound appears to be metabolized by Caco-2 cells. How does this affect the permeability assessment?

    • A4: Metabolism within the Caco-2 cells can lead to an overestimation of the A-B permeability if the parent compound is being consumed. It is crucial to quantify both the parent compound and any potential metabolites in the basolateral compartment. LC-MS/MS is the analytical method of choice for this purpose, as it can distinguish between the parent drug and its metabolites.

Data Presentation

The following table provides an illustrative example of how to present cell permeability data for a series of this compound analogs. Please note that this is hypothetical data for demonstration purposes.

Compound IDR-Group at N9PAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
NCPD-01 H0.5 ± 0.10.2 ± 0.051.8 ± 0.29.0
NCPD-02 Methyl1.2 ± 0.20.8 ± 0.14.0 ± 0.55.0
NCPD-03 Ethyl2.5 ± 0.41.5 ± 0.34.5 ± 0.63.0
NCPD-04 Isopropyl4.1 ± 0.63.0 ± 0.53.3 ± 0.41.1
NCPD-05 Hydroxyethyl3.2 ± 0.52.8 ± 0.43.1 ± 0.51.1

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Donor Plate:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the stock solution with a suitable buffer (e.g., PBS at pH 7.4) to the final desired concentration. The final DMSO concentration should be kept low (e.g., <1%).

  • Preparation of the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with the same buffer used for the donor plate.

  • Membrane Coating:

    • Coat the filter of a 96-well filter plate with a solution of a lipid (e.g., lecithin in dodecane).

  • Assay Assembly:

    • Carefully place the lipid-coated filter plate on top of the acceptor plate, creating a "sandwich".

    • Add the donor solution containing the test compound to the wells of the filter plate.

  • Incubation:

    • Incubate the sandwich plate at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Papp:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_eq) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be above a certain threshold (e.g., 250 Ω·cm²) to ensure monolayer integrity.

    • Additionally, the permeability of a paracellular marker, such as Lucifer yellow, can be measured.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B-A):

    • Follow the same procedure as the A-B experiment, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Determine the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation of Papp:

    • The Papp is calculated from the flux of the compound across the monolayer using the equation: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C_0 is the initial concentration of the compound in the donor chamber.

Mandatory Visualizations

experimental_workflow cluster_pampa PAMPA Assay cluster_caco2 Caco-2 Assay p1 Prepare Donor & Acceptor Plates p2 Coat Membrane p1->p2 p3 Assemble & Incubate p2->p3 p4 Analyze Samples p3->p4 p5 Calculate Papp (Passive) p4->p5 decision Compare Results p5->decision c1 Culture Caco-2 Cells c2 Check Monolayer Integrity c1->c2 c3 Perform Transport Experiment (A-B & B-A) c2->c3 c4 Analyze Samples c3->c4 c5 Calculate Papp & Efflux Ratio c4->c5 c5->decision start Start: Analog Synthesis start->p1 start->c1 end End: Permeability Assessment decision->end

Caption: Experimental workflow for assessing cell permeability.

troubleshooting_logic start Low Permeability Observed is_pampa PAMPA or Caco-2? start->is_pampa pampa_low Low PAMPA Papp is_pampa->pampa_low PAMPA caco2_low Low Caco-2 Papp (A-B) is_pampa->caco2_low Caco-2 solubility Check Solubility pampa_low->solubility logp Assess Lipophilicity (LogP) pampa_low->logp efflux High Efflux Ratio? caco2_low->efflux modify_structure Modify Structure solubility->modify_structure logp->modify_structure active_uptake Consider Active Uptake efflux->active_uptake No efflux_confirmed Efflux Confirmed (Use Inhibitors) efflux->efflux_confirmed Yes active_uptake->modify_structure efflux_confirmed->modify_structure

Caption: Troubleshooting logic for low cell permeability.

purine_metabolism cluster_cell Intracellular Space DeNovo De Novo Synthesis IMP Inosine Monophosphate (IMP) DeNovo->IMP Salvage Salvage Pathway Salvage->IMP PurineAnalogs This compound Analogs PurineAnalogs->Salvage may interact with CellMembrane Cell Membrane PurineAnalogs->CellMembrane Permeation AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA Efflux Efflux Transporters (e.g., P-gp, BCRP) Efflux->PurineAnalogs can pump out

Caption: Overview of purine metabolism and analog interaction.

References

N6-Cyclopropyl-9H-purine-2,6-diamine off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N6-Cyclopropyl-9H-purine-2,6-diamine is a purine derivative for which extensive public data on specific biological targets and off-target effects is limited. This guide provides general principles and methodologies for investigating and mitigating potential off-target effects applicable to substituted purine analogs, which are often studied as kinase inhibitors. The information herein is intended for research purposes and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a particular concern for purine-based compounds?

A: An unexpected phenotype is a common indicator of potential off-target activity.[1] To investigate this, a multi-step approach is recommended:

  • Dose-Response Analysis: Perform a careful dose-response curve. If the unexpected phenotype occurs at a concentration significantly different from the IC50 value for your intended target, it may suggest the involvement of a secondary target.[1]

  • Use a Structurally Unrelated Inhibitor: Treat your cells with a compound that has a different chemical scaffold but is known to inhibit the same primary target.[3] If this second compound reproduces the expected on-target phenotype but not the unexpected one, it strongly suggests the latter is an off-target effect of this compound.

  • Rescue Experiment: If feasible, overexpress a mutant version of your primary target that is resistant to the compound. If the original phenotype is rescued in these cells, it confirms an on-target mechanism. Persistence of the phenotype points to an off-target effect.[1][3]

  • Comprehensive Profiling: The most direct method is to screen the compound against a broad panel of potential targets, such as a kinome scan, to identify unintended interactions.[3][4]

Q3: How can I minimize off-target effects in my experiments?

A: Mitigating off-target effects is crucial for generating reliable data. Key strategies include:

  • Use the Lowest Effective Concentration: Always perform a dose-response experiment to identify the lowest concentration of the compound that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[5]

  • Chemical and Genetic Controls: As mentioned in Q2, using structurally diverse inhibitors for the same target and performing rescue experiments are essential controls to validate that the observed effect is due to on-target inhibition.[1]

  • Compound Quality: Ensure the purity of your this compound stock. Impurities can have their own biological activities.

  • Time-Course Experiments: Analyze the effects of the compound at different time points. On-target effects often manifest earlier than off-target effects, which may arise from downstream consequences of initial, unintended interactions.[3]

Troubleshooting Guide: Unexpected Experimental Outcomes

ProblemPotential CauseTroubleshooting Steps & Recommendations
High cellular toxicity observed at concentrations expected to be selective. The compound inhibits an off-target protein that is essential for cell survival.[5]1. Re-evaluate Dose-Response: Determine the IC50 for the on-target effect and the CC50 (cytotoxic concentration 50). A narrow therapeutic window suggests potential off-target toxicity. 2. Kinome Profiling: Screen the compound against a broad kinase panel to identify potent inhibition of known survival kinases (e.g., members of the PI3K/Akt pathway).[3] 3. Test in Different Cell Lines: The essentiality of off-targets can be cell-context dependent. Testing in multiple cell lines can help clarify the mechanism.
Observed phenotype does not match the known function of the intended target. The phenotype is driven by one or more off-targets.[1]1. Validate On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the intended target in cells at the concentrations used.[6] 2. Orthogonal Inhibition: Use a structurally distinct inhibitor of the same target. If the phenotype differs, it's likely an off-target effect.[3] 3. Phosphoproteomics: Use mass spectrometry to get a global view of kinase inhibition within the cell, which can reveal unexpected pathway modulation.[1]
Inconsistent or non-reproducible results between experiments. Compound instability, solubility issues, or experimental variability.[5]1. Check Compound Stability & Solubility: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Visually inspect for precipitation when diluting into aqueous media. Avoid repeated freeze-thaw cycles. 2. Standardize Protocols: Ensure consistent cell density, passage number, and treatment duration across all experiments.[1] 3. Include Vehicle Controls: Always treat cells with the solvent (e.g., DMSO) at the same final concentration as the compound-treated cells.[5]

Data Presentation: Example Kinase Selectivity Profile

The following table is a hypothetical example of kinome scan data for a purine analog, illustrating how selectivity is presented. Data is often shown as the percentage of kinase activity remaining at a specific compound concentration (e.g., 1 µM) or as IC50/Kd values.

Target ClassKinase Target% Inhibition @ 1µMIC50 (nM)Notes
Primary Target Kinase A 99% 25 Expected on-target activity
Off-TargetKinase B (CMGC family)92%1506-fold less potent than primary target.[7]
Off-TargetKinase C (TK family)75%800Potential for off-target effects at high concentrations.
Off-TargetKinase D (AGC family)55%2,500
Off-TargetKinase E (STE family)15%>10,000Likely not a significant off-target.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Kinome Scan)

This protocol outlines a general method for assessing the selectivity of a compound against a large panel of purified kinases using a competition binding assay format.[7][8]

Principle: The assay measures the ability of the test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the ATP pocket of a large number of kinases. The amount of kinase bound to the solid support is quantified, typically by qPCR for a DNA tag conjugated to the kinase.[8]

Methodology:

  • Compound Preparation: Prepare the test compound (this compound) at a concentration significantly higher than its expected Kd (e.g., 1-10 µM) in an appropriate solvent like DMSO.

  • Kinase Panel: A large panel of purified human kinases, each fused to a unique DNA tag, is used.[7]

  • Competition Assay: In a multi-well plate, incubate the test compound with a specific kinase from the panel and beads coated with an immobilized, broad-spectrum kinase ligand.[8]

  • Incubation: Allow the binding reaction to reach equilibrium. The test compound will compete with the immobilized ligand for binding to the kinase.

  • Washing: Remove unbound components by washing the beads.

  • Quantification: The amount of kinase remaining bound to the beads is quantified by measuring its associated DNA tag via qPCR. A lower signal indicates stronger competition from the test compound.[8]

  • Data Analysis: Results are typically reported as "% of Control" or "% Inhibition". This data can be used to generate a selectivity profile (as shown in the example table) or to calculate dissociation constants (Kd) for high-affinity interactions.[7]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol verifies that the compound binds to its intended target within a cellular environment.[6][9]

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble target protein remaining after heating cells at various temperatures. A shift in the melting curve to a higher temperature in compound-treated cells indicates target engagement.[10]

Methodology:

  • Cell Treatment: Culture cells to an appropriate density and treat them with the test compound (e.g., 10 µM this compound) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[1]

  • Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.[1]

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen) or other appropriate lysis methods.[9]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins and cell debris.[11]

  • Protein Quantification: Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.

  • Analysis by Western Blot: Normalize the protein amounts, separate them by SDS-PAGE, and transfer to a PVDF membrane. Probe with a primary antibody specific for the target protein, followed by a secondary antibody.[11]

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization and therefore, engagement.[10]

Visualizations

Off_Target_Investigation_Workflow cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Identification cluster_3 Conclusion A Unexpected Phenotype Observed (e.g., toxicity, altered signaling) B Dose-Response Analysis A->B D Use Structurally Different Inhibitor for the same target A->D E Rescue Experiment with Inhibitor-Resistant Mutant A->E C Cellular Thermal Shift Assay (CETSA) to confirm target engagement B->C H Phenotype is On-Target C->H Target Engaged D->H Same Phenotype I Phenotype is Off-Target D->I Different Phenotype E->H Phenotype Rescued E->I Phenotype Persists F Kinome Profiling / Broad Target Screen G (Phospho)proteomics for global pathway analysis I->F Identify Off-Targets I->G Identify Affected Pathways

Caption: Workflow for investigating a potential off-target effect.

Hypothetical_Signaling_Pathway cluster_0 Compound Action cluster_1 Cellular Pathways Compound N6-Cyclopropyl- 9H-purine-2,6-diamine Target Intended Target (e.g., Kinase A) Compound->Target Inhibition (On-Target) OffTarget Off-Target (e.g., Kinase X) Compound->OffTarget Inhibition (Off-Target) Downstream1 On-Target Substrate Target->Downstream1 Phosphorylation Downstream2 Off-Target Substrate OffTarget->Downstream2 Phosphorylation Phenotype1 Expected Phenotype Downstream1->Phenotype1 Phenotype2 Unexpected Phenotype Downstream2->Phenotype2

Caption: On-target vs. potential off-target signaling pathways.

References

Interpreting unexpected results in N6-Cyclopropyl-9H-purine-2,6-diamine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in assays involving N6-Cyclopropyl-9H-purine-2,6-diamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic purine derivative. It is recognized as an impurity of Abacavir Sulfate, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[1][2][3] It is also used as a chemical intermediate in the synthesis of other purine derivatives, some of which are being investigated as potential AMPK activators.[2]

Q2: What are the common assays performed with this compound?

A2: Given its structural similarity to other biologically active purine analogs, this compound may be evaluated in a variety of assays, including:

  • Antiviral Assays: Particularly against reverse transcriptases, given its relation to Abacavir.

  • Anticancer Assays: Assessing effects on cell proliferation and viability in cancer cell lines.

  • Kinase Assays: Investigating potential inhibitory or activating effects on kinases, such as AMP-activated protein kinase (AMPK).

  • Enzyme Inhibition Assays: Screening against a panel of enzymes to determine target specificity.

Q3: What are the solubility and stability properties of this compound?

A3: this compound is sparingly soluble in DMSO and methanol.[4] It is important to ensure complete dissolution of the compound before preparing dilutions for your experiments to avoid inaccurate concentrations. The stability of the compound in aqueous solutions over time should be experimentally determined, as degradation could lead to inconsistent results.

Troubleshooting Unexpected Results

Scenario 1: Inconsistent or Non-Reproducible Results in Cell Viability Assays (e.g., MTT, XTT)

Question: My IC50 values for this compound in a cancer cell line are highly variable between experiments. What could be the cause?

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Recommendation
Compound Precipitation Due to its limited solubility, the compound may precipitate out of the culture medium. Visually inspect the wells for any precipitate. Prepare fresh stock solutions in 100% DMSO and ensure it is fully dissolved before further dilution. Consider using a lower final DMSO concentration.
Inaccurate Pipetting Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
Cell Seeding Density Inconsistent cell numbers across wells can lead to variability. Ensure a homogenous cell suspension and mix before plating each row.
Edge Effects Evaporation from wells on the edge of the plate can concentrate the compound. Avoid using the outer wells or fill them with sterile PBS.
Assay Interference Purine analogs can interfere with the chemistry of viability assays. See the "Assay Interference" section below for more details.
Scenario 2: High Background or False Positives in Fluorescence-Based Assays

Question: I am observing a high fluorescence signal in my control wells containing only this compound and the detection reagent. Why is this happening?

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Recommendation
Autofluorescence Purine derivatives can be inherently fluorescent.[5] Measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay. If significant, subtract the background fluorescence from all wells or consider using a different fluorescent dye with a distinct spectral profile.
Interaction with Assay Components The compound might interact with the fluorescent probe or other assay components, leading to an increase in fluorescence. Run controls with the compound and each individual assay component to identify the source of the interaction.
Light Scattering Compound precipitation can cause light scattering, which may be detected as fluorescence. Centrifuge the plate before reading or filter the compound solution.
Scenario 3: Unexpected Results in Kinase Assays (e.g., AMPK Activation)

Question: I am not observing the expected activation of AMPK after treating cells with this compound, despite literature suggesting this possibility for related compounds. What should I check?

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Recommendation
Indirect or Weak Activator The compound may be a weak or indirect activator of AMPK, requiring specific cellular conditions or longer incubation times. Perform a time-course and dose-response experiment.
Cellular Permeability The compound may have poor cell permeability. Consider using a cell line with known high expression of nucleoside transporters or perform assays with isolated enzymes.
Off-Target Effects The compound may have off-target effects that counteract AMPK activation. Investigate other signaling pathways that might be affected.
Antibody Specificity (Western Blot) Ensure the primary antibody for phosphorylated AMPK (p-AMPKα) is specific and validated for your experimental system. Run appropriate positive and negative controls.

Experimental Protocols

Protocol 1: Cell Viability MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Add the compound dilutions to the cells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for AMPK Activation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with this compound at the desired concentrations for the appropriate time. Include a positive control (e.g., AICAR).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

AMPK_Signaling_Pathway cluster_input Upstream Signals cluster_core AMPK Activation cluster_output Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Potential Direct/Indirect Activation Increased AMP/ATP Ratio Increased AMP/ATP Ratio LKB1 LKB1 Increased AMP/ATP Ratio->LKB1 LKB1->AMPK Phosphorylates pAMPK p-AMPKα (Thr172) AMPK->pAMPK Activation Inhibit Anabolic Pathways Inhibit Anabolic Pathways pAMPK->Inhibit Anabolic Pathways Activate Catabolic Pathways Activate Catabolic Pathways pAMPK->Activate Catabolic Pathways

Caption: Hypothetical AMPK signaling pathway activation.

Experimental_Workflow Unexpected Result Unexpected Result Review Protocol Review Protocol Unexpected Result->Review Protocol Check Reagents Check Reagents Review Protocol->Check Reagents Instrument Calibration Instrument Calibration Check Reagents->Instrument Calibration Run Controls Run Controls Instrument Calibration->Run Controls Analyze Control Data Analyze Control Data Run Controls->Analyze Control Data Modify Protocol Modify Protocol Analyze Control Data->Modify Protocol If necessary Reproducible Result Reproducible Result Analyze Control Data->Reproducible Result If controls are valid Modify Protocol->Run Controls

Caption: General troubleshooting workflow for unexpected results.

Assay_Interference_Diagnosis False Positive Signal False Positive Signal Compound Only Control Compound Only Control False Positive Signal->Compound Only Control Signal Present? Signal Present? Compound Only Control->Signal Present? Autofluorescence/Absorbance Autofluorescence/Absorbance Signal Present?->Autofluorescence/Absorbance Yes Compound + Reagent Control Compound + Reagent Control Signal Present?->Compound + Reagent Control No Signal Present? Signal Present? Compound + Reagent Control->Signal Present? Chemical Reactivity Chemical Reactivity True Positive True Positive Signal Present? ->Chemical Reactivity Yes Signal Present? ->True Positive No

Caption: Logical diagram for diagnosing assay interference.

References

N6-Cyclopropyl-9H-purine-2,6-diamine purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N6-Cyclopropyl-9H-purine-2,6-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as 2,6-dichloropurine or 2-amino-6-chloropurine, and regioisomers (e.g., N7- or N3-cyclopropyl isomers). Di-substituted products and solvent adducts may also be present.

Q2: What is the recommended first-pass purification strategy for this compound?

A2: For initial purification and removal of major impurities, flash column chromatography using silica gel is a common starting point. A gradient elution with a mixture of dichloromethane and methanol is often effective.

Q3: How can I improve the resolution of my compound from closely-eluting impurities during column chromatography?

A3: To improve resolution, consider switching to a more polar stationary phase like alumina or using a shallower solvent gradient. Alternatively, reversed-phase chromatography (C18) can provide a different selectivity and may resolve impurities that co-elute on normal-phase silica.

Q4: My purified this compound shows poor solubility. What can I do?

A4: Purine analogs can sometimes exhibit poor solubility in common organic solvents. Try dissolving your compound in a small amount of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For aqueous solutions, solubility can often be improved by adjusting the pH to form a salt.

Q5: Is crystallization a viable method for final purification?

A5: Yes, crystallization can be a highly effective final purification step to achieve high purity. The choice of solvent system is critical and may require screening of various solvents and solvent mixtures, such as ethanol/water, methanol/ether, or ethyl acetate/heptane.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity After Silica Gel Chromatography Co-eluting impurities with similar polarity.1. Optimize the solvent system for your flash chromatography; a shallower gradient may improve separation. 2. Consider an alternative chromatographic method such as reversed-phase HPLC. 3. Attempt a final purification step via crystallization.
Multiple Spots on TLC After Purification 1. Incomplete reaction or presence of stable intermediates. 2. Degradation of the compound on silica gel.1. Re-purify the material using a different chromatographic technique. 2. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Low Recovery from Purification 1. Compound is highly polar and strongly adsorbs to the stationary phase. 2. Precipitation of the compound on the column.1. For highly polar compounds, add a small percentage of a polar solvent like methanol or an amine modifier (e.g., triethylamine) to the eluent to reduce tailing and improve recovery. 2. Ensure your compound is fully dissolved in the loading solvent and that the eluent has sufficient solvating power.
Inconsistent Retention Times in HPLC 1. Changes in mobile phase composition. 2. Column degradation. 3. Interaction of the basic purine with acidic sites on the silica.1. Prepare fresh mobile phase and ensure it is well-mixed and degassed. 2. Use a column from a reputable manufacturer and operate within the recommended pH and pressure limits. 3. Add a modifier like trifluoroacetic acid (TFA) or triethylamine (TEA) to the mobile phase to improve peak shape and reproducibility.

Purification Method Comparison

Purification Method Typical Purity Expected Yield Throughput Key Advantages Common Challenges
Flash Silica Gel Chromatography 85-95%70-90%HighGood for initial cleanup and removing major impurities.Can have difficulty separating closely related isomers; potential for compound degradation on acidic silica.
Reversed-Phase HPLC (Prep) >98%50-80%Low to MediumHigh resolution for separating closely related impurities.Lower loading capacity compared to flash chromatography; requires more specialized equipment.
Crystallization >99%40-70%Medium to HighCan provide very high purity material; cost-effective at scale.Finding a suitable solvent system can be time-consuming; yield can be lower.
Ion-Exchange Chromatography >95%60-85%MediumEffective for separating compounds based on charge; useful if impurities have different pKa values.Requires buffered mobile phases; can be more complex to develop.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Silica Gel)
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% dichloromethane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a stronger solvent like methanol. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add the dried sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by adding a more polar solvent, such as methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC
  • Column and Mobile Phase: Use a C18 reversed-phase column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Method Development: If an analytical method is not already established, develop a gradient method on an analytical scale first to determine the optimal separation conditions. A typical gradient might run from 5% to 95% acetonitrile in water over 20-30 minutes.

  • Preparative Run: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Fraction Collection and Isolation: Collect fractions corresponding to the main product peak. The collected fractions are then typically lyophilized to remove the mobile phase and isolate the pure compound.

Protocol 3: Recrystallization
  • Solvent Screening: In small vials, test the solubility of the compound in a range of solvents at room temperature and upon heating. A good crystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the impure compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.

Visualizations

experimental_workflow crude Crude Product flash_chrom Flash Chromatography (Silica Gel) crude->flash_chrom Initial Cleanup purity_check1 Purity Check (TLC/HPLC) flash_chrom->purity_check1 prep_hplc Preparative HPLC (Reversed-Phase) purity_check1->prep_hplc <98% Pure crystallization Crystallization purity_check1->crystallization <98% Pure final_product Pure Product (>98%) purity_check1->final_product >98% Pure purity_check2 Purity Check (HPLC/NMR) prep_hplc->purity_check2 crystallization->purity_check2 purity_check2->final_product >98% Pure

Caption: Purification workflow for this compound.

troubleshooting_logic start Low Purity After Initial Purification check_tlc Analyze TLC/HPLC Data start->check_tlc coelution Co-eluting Impurities? check_tlc->coelution degradation Degradation on Column? coelution->degradation No change_method Switch Purification Method (e.g., RP-HPLC, Crystallization) coelution->change_method Yes optimize_chrom Optimize Chromatography (Shallow Gradient, Different Solvent) coelution->optimize_chrom Maybe change_stationary_phase Change Stationary Phase (Alumina, Deactivated Silica) degradation->change_stationary_phase Yes solution Achieve Higher Purity degradation->solution No change_method->solution optimize_chrom->solution change_stationary_phase->solution

Caption: Troubleshooting logic for low purity purification outcomes.

N6-Cyclopropyl-9H-purine-2,6-diamine assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assays involving N6-Cyclopropyl-9H-purine-2,6-diamine. This resource aims to address common issues related to variability and reproducibility in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a substituted purine derivative. It is recognized primarily as an impurity of Abacavir Sulfate, a nucleoside reverse transcriptase inhibitor.[1][2][3] Consequently, it is often studied in the context of reverse transcriptase activity. Additionally, it is used in the preparation of other purine derivatives that act as AMP-activated protein kinase (AMPK) activating compounds. Therefore, the main in vitro assays for this compound are typically reverse transcriptase inhibition and AMPK activation assays.

Q2: What are the most common sources of variability in assays with this compound?

A2: As with many small molecule assays, variability can arise from several factors. Key sources include:

  • Compound Solubility and Stability: Poor solubility in aqueous assay buffers can lead to a lower effective concentration than intended. Repeated freeze-thaw cycles of stock solutions can also cause degradation.

  • Reagent Quality: The purity and activity of enzymes (e.g., reverse transcriptase, AMPK) and the quality of substrates are critical.

  • Assay Conditions: Inconsistent incubation times, temperature fluctuations, and variable concentrations of solvents like DMSO can significantly impact results.

  • Pipetting and Handling: Small errors in liquid handling can lead to large variations, especially in low-volume assays.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal reproducibility, stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO. To avoid degradation from multiple freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light and moisture. Before use, thaw the aliquot completely and bring it to room temperature.

Q4: I am observing high background in my assay. What are the likely causes?

A4: High background can stem from several sources:

  • Compound Interference: The compound itself might be autofluorescent or interfere with the detection system (e.g., luciferase in luminescence-based assays).[4]

  • Contaminated Reagents: Buffers or other reagents may be contaminated.

  • Non-specific Binding: In plate-based assays, non-specific binding of reagents to the plate can be an issue. Using appropriate plate types (e.g., black plates for fluorescence assays) can help minimize this.

  • Cellular Autofluorescence: In cell-based assays, components in the cell culture medium like phenol red or serum can contribute to background fluorescence.

II. Troubleshooting Guides

A. Reverse Transcriptase (RT) Inhibition Assay Troubleshooting
Observed Problem Potential Cause Recommended Solution
High Variability in IC50 Values Inconsistent enzyme activity.Use a fresh aliquot of reverse transcriptase for each experiment and ensure consistent storage conditions.
Inaccurate pipetting of the compound, enzyme, or substrate.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Variable incubation times or temperatures.Use a calibrated incubator and a precise timer. Ensure all samples are incubated for the same duration.
No or Low RT Activity (Even in Positive Controls) Degraded enzyme or substrate.Use fresh reagents. Store enzymes and substrates according to the manufacturer's instructions.
Presence of inhibitors in the sample or buffer (e.g., SDS, EDTA).Purify samples to remove potential inhibitors. Check buffer composition.
Incorrect assay setup (e.g., wrong primer, template).Verify the concentrations and sequences of all components.
High Background Signal Contamination of reagents with nucleases.Use nuclease-free water and reagents. Maintain an RNase-free work environment.[5]
Non-specific signal from the detection method.Run a "no enzyme" control to check for compound interference with the detection signal.
B. AMP-Activated Protein Kinase (AMPK) Activation Assay Troubleshooting
Observed Problem Potential Cause Recommended Solution
Inconsistent EC50 Values Fluctuation in the AMP:ATP ratio in the assay.Prepare fresh ATP and AMP solutions for each experiment and ensure accurate concentrations.
Variable purity and activity of the AMPK enzyme.Use a consistent source and lot of AMPK. Perform a titration of the enzyme to determine the optimal concentration.
Cell-based assays: variability in cell health or passage number.Use cells within a consistent passage number range and ensure high viability before starting the experiment.
Low or No AMPK Activation Inactive AMPK enzyme.Test the enzyme with a known activator to confirm its activity.
Insufficient concentration of the test compound.Perform a dose-response curve over a wide range of concentrations.
Suboptimal assay conditions (e.g., buffer pH, temperature).Optimize assay conditions according to the enzyme manufacturer's recommendations.
High Signal in Negative Control (No Activator) Autophosphorylation of the substrate or enzyme.Run a "no substrate" control to assess the level of autophosphorylation.
Contaminating kinase activity.Ensure the purity of the AMPK enzyme preparation.
C. Cell Viability/Cytotoxicity Assay Troubleshooting
Observed Problem Potential Cause Recommended Solution
High Variability Between Replicate Wells Uneven cell seeding.Ensure thorough mixing of the cell suspension before and during plating.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile buffer or media to maintain humidity.
Inconsistent pipetting of the compound.Use a multichannel pipette for adding the compound to multiple wells simultaneously.
Low Signal or No Change with Compound Treatment Cells are not viable or are at an incorrect density.Perform a cell count and viability check before seeding. Optimize cell seeding density.
The compound is not cytotoxic at the tested concentrations.Test a wider and higher range of compound concentrations.
Insufficient incubation time.Increase the incubation time with the compound (e.g., from 24h to 48h or 72h).
Signal Saturation in Control Wells Cell density is too high.Reduce the number of cells seeded per well.
Gain setting on the plate reader is too high.Optimize the gain setting on the plate reader using the positive control wells.

III. Experimental Protocols & Data Presentation

A. Reverse Transcriptase (RT) Inhibition Assay

Principle: This assay measures the ability of this compound to inhibit the activity of a retroviral reverse transcriptase. The activity is quantified by measuring the incorporation of a labeled nucleotide into a newly synthesized DNA strand using an RNA template.

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT), a poly(A) RNA template, an oligo(dT) primer, and a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled dNTP).

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the reaction buffer to the final desired concentrations. Include a DMSO-only vehicle control.

  • Enzyme Addition: Add a known amount of reverse transcriptase (e.g., from HIV-1 or M-MuLV) to each well of a microplate.

  • Initiate Reaction: Add the reaction mixture and the compound dilutions to the wells containing the enzyme.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and quantify the incorporated labeled dNTP. For radioactive assays, this involves spotting the reaction onto filter mats, washing, and measuring radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.

Data Presentation:

Table 1: Inhibition of HIV-1 Reverse Transcriptase by this compound

Compound Concentration (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.8
125.6 ± 3.5
1048.9 ± 4.1
5075.3 ± 2.9
10092.1 ± 1.5
IC50 (µM) 10.5
B. AMPK Activation Assay (Luminescence-based)

Principle: This assay measures the activation of AMPK by quantifying the amount of ADP produced in the kinase reaction, which is then converted to ATP and detected via a luciferase-based reaction.

Methodology:

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP). Prepare stocks of ATP and a suitable AMPK substrate (e.g., SAMS peptide).

  • Compound Dilution: Prepare a serial dilution of this compound in the kinase buffer. Include a no-compound control.

  • Kinase Reaction Setup: In a white, opaque-walled microplate, add the diluted compound, purified active AMPK, and the substrate/AMP/buffer mix.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion and ADP Detection: Add an ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature. Then, add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the AMPK activity. Calculate the fold activation relative to the no-compound control. Plot the fold activation against the log of the compound concentration and determine the EC50 value.

Data Presentation:

Table 2: Activation of AMPK by this compound

Compound Concentration (µM)Fold Activation (Mean ± SD)
0.11.1 ± 0.2
12.5 ± 0.4
104.8 ± 0.6
508.2 ± 0.9
1009.5 ± 1.1
EC50 (µM) 8.7
C. Cell Viability Assay (MTT/MTS)

Principle: This colorimetric assay measures the reduction of a tetrazolium salt (MTT or MTS) to a colored formazan product by metabolically active cells, which reflects the number of viable cells.[6]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.

Data Presentation:

Table 3: Cytotoxicity of this compound in a Human Cell Line

Compound Concentration (µM)% Cell Viability (Mean ± SD)
198.5 ± 4.2
1085.1 ± 5.5
5052.3 ± 6.1
10025.8 ± 3.9
2008.7 ± 2.1
IC50 (µM) 55.2

IV. Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Compound add_reagents Add Reagents and Compound to Plate prep_compound->add_reagents prep_reagents Prepare Assay Reagents/Master Mix prep_reagents->add_reagents incubate Incubate add_reagents->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Plate on Plate Reader add_detection->read_plate calc_results Calculate % Inhibition/ % Activation/% Viability read_plate->calc_results det_ic50_ec50 Determine IC50/EC50 calc_results->det_ic50_ec50

Caption: General experimental workflow for in vitro assays.

troubleshooting_logic cluster_reagents Reagent Issues cluster_protocol Protocol Issues cluster_equipment Equipment Issues cluster_controls Control Failures start Inconsistent or Unexpected Results check_reagents Check Reagent Preparation & Storage start->check_reagents check_protocol Review Assay Protocol & Calculations start->check_protocol check_equipment Verify Equipment Calibration & Settings start->check_equipment check_controls Analyze Control Well Data start->check_controls reagent_issue Degraded/Contaminated Reagents check_reagents->reagent_issue protocol_issue Pipetting Errors/ Incorrect Timing check_protocol->protocol_issue equipment_issue Incorrect Wavelength/ Temperature Fluctuation check_equipment->equipment_issue control_issue High Background/ Low Signal in Controls check_controls->control_issue

Caption: Logical workflow for troubleshooting assay variability.

ampk_pathway cluster_downstream Downstream Effects AMP_ATP_ratio Increased AMP/ATP Ratio (Cellular Stress) AMPK AMPK AMP_ATP_ratio->AMPK Allosteric Activation Compound This compound (Potential Activator) Compound->AMPK Potential Activation LKB1 LKB1 LKB1->AMPK Phosphorylation CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylation Fatty_Acid_Ox ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Ox Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Protein_Synth ↓ Protein Synthesis AMPK->Protein_Synth Lipid_Synth ↓ Lipid Synthesis AMPK->Lipid_Synth

Caption: Simplified AMPK signaling pathway.

References

Common pitfalls in N6-Cyclopropyl-9H-purine-2,6-diamine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Cyclopropyl-9H-purine-2,6-diamine. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a synthetic purine derivative. It is recognized as an impurity of Abacavir Sulfate, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1][2][3] It also serves as a building block in the synthesis of other purine derivatives for various research applications, including the development of kinase inhibitors and AMPK activators.[2]

2. What are the primary applications of this compound in a research setting?

In a research context, this compound is primarily used as:

  • A reference standard for the identification and quantification of impurities in Abacavir Sulfate.[1][3]

  • A starting material or intermediate in the synthesis of more complex purine-based molecules with potential therapeutic activities.[2][4][5]

  • A tool compound in the investigation of biological pathways involving purine-recognizing enzymes.

3. What are the physical and chemical properties of this compound?

The known properties of the free base are summarized in the table below.

PropertyValue
Molecular Formula C8H10N6
Molecular Weight 190.21 g/mol [2][3][6]
Appearance Off-White to Pale Yellow Solid[2]
Melting Point 172-174°C[2]
Solubility Slightly soluble in DMSO and Methanol[2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2][7]

4. How should I store this compound?

For long-term stability, it is recommended to store this compound as a solid at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[2][7] For short-term use, stock solutions in anhydrous DMSO can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Section 1: Synthesis and Purification

Problem: Low yield during synthesis.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure all starting materials are consumed before workup. Reaction times may need to be extended.

  • Possible Cause 2: Suboptimal reaction conditions.

    • Solution: The synthesis of substituted purines can be sensitive to temperature and base. Experiment with different bases (e.g., K2CO3, Cs2CO3) and solvents (e.g., DMF, DMSO). Microwave-assisted synthesis has been shown to be effective for related purine derivatives and may improve yields and reduce reaction times.[5]

  • Possible Cause 3: Degradation of starting materials or product.

    • Solution: Ensure all reagents and solvents are anhydrous, as purine derivatives can be susceptible to hydrolysis. Purge the reaction vessel with an inert gas like nitrogen or argon.

Problem: Difficulty in purification.

  • Possible Cause 1: Co-eluting impurities.

    • Solution: If using column chromatography, try a different solvent system with varying polarities. A gradient elution may be necessary to achieve good separation. For instance, a mobile phase of acetone/dichloromethane has been used for related compounds.[4]

  • Possible Cause 2: Poor solubility in the mobile phase.

    • Solution: Adjust the mobile phase composition to improve the solubility of the compound. If the compound is still not dissolving, consider a different purification technique like preparative HPLC.

Section 2: Handling and Solubility

Problem: Compound is not dissolving in common solvents.

  • Background: this compound is only slightly soluble in DMSO and methanol.[2]

  • Solution 1: Gentle heating and sonication.

    • Warm the solution to 37°C and use a sonicator bath to aid dissolution. Be cautious with heating as it can degrade the compound.

  • Solution 2: Use of co-solvents.

    • For aqueous buffers, first, prepare a concentrated stock solution in 100% anhydrous DMSO. Then, dilute this stock solution into the aqueous buffer. Be aware that the compound may precipitate at higher concentrations in aqueous solutions. It is advisable to not exceed 1% DMSO in the final aqueous solution for most cell-based assays.

Section 3: Cell-Based Assays

Problem: Inconsistent or non-reproducible results in cell-based assays.

  • Possible Cause 1: Cell health and passage number.

    • Solution: Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered responses.

  • Possible Cause 2: Compound precipitation in media.

    • Solution: Due to its limited solubility, the compound may precipitate out of the cell culture media, especially at higher concentrations. Visually inspect the media in the wells for any precipitate. Prepare fresh dilutions from a DMSO stock for each experiment and ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells.

  • Possible Cause 3: Mycoplasma contamination.

    • Solution: Regularly test cell cultures for mycoplasma contamination, as this can significantly alter cellular responses and lead to unreliable data.

Problem: High background signal or artifacts in assays.

  • Possible Cause: Interference with assay reagents.

    • Solution: Run control experiments with the compound in the absence of cells to check for any direct interaction with assay components (e.g., fluorescence quenching or enhancement in fluorescent assays, or direct reduction of reporter molecules like MTT).

Experimental Protocols & Methodologies

General Protocol for Preparing a Stock Solution

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex and gently warm (if necessary) to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis stock_prep Prepare Stock Solution (e.g., 10 mM in DMSO) working_sol Prepare Working Solutions (Dilute in Culture Media) stock_prep->working_sol treatment Treat Cells with Compound working_sol->treatment cell_seeding Seed Cells cell_seeding->treatment incubation Incubate (Time-dependent) treatment->incubation assay_readout Perform Assay Readout (e.g., Viability, Kinase Activity) incubation->assay_readout data_analysis Data Analysis assay_readout->data_analysis

Caption: General workflow for utilizing this compound in cell-based assays.

troubleshooting_logic Troubleshooting Logic for Poor Assay Results start Inconsistent/Poor Assay Results check_solubility Check for Compound Precipitation in Media start->check_solubility check_cells Verify Cell Health & Passage Number start->check_cells check_controls Review Controls (Vehicle, No-Cell) start->check_controls solubility_ok Solubility OK check_solubility->solubility_ok No solubility_issue Action: Lower Concentration or Reformulate check_solubility->solubility_issue Yes cells_ok Cells Healthy check_cells->cells_ok Yes cell_issue Action: Use New Cell Stock & Test for Mycoplasma check_cells->cell_issue No controls_ok Controls Valid check_controls->controls_ok Yes control_issue Action: Check for Assay Interference check_controls->control_issue No

Caption: A decision-making flowchart for troubleshooting common issues in experiments.

References

Technical Support Center: Synthesis of N6-Cyclopropyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N6-Cyclopropyl-9H-purine-2,6-diamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a known impurity of the antiretroviral drug Abacavir.[1][2] The primary synthetic route involves a sequential nucleophilic aromatic substitution on 2,6-dichloropurine.

Question: I am seeing multiple unexpected peaks in my HPLC/LC-MS analysis after reacting 2,6-dichloropurine with cyclopropylamine and ammonia. What are the likely byproducts?

Answer:

Several byproducts can form during the synthesis of this compound. The reaction proceeds via a stepwise nucleophilic aromatic substitution, and the distribution of products is highly dependent on reaction conditions. Below is a table of potential byproducts and their probable causes.

Table 1: Potential Reaction Byproducts and Their Identification

Byproduct NameStructureProbable CauseExpected Mass (m/z) [M+H]⁺
2-Chloro-6-(cyclopropylamino)-9H-purineIncomplete reaction of the second substitution step (amination).210.06
6-Chloro-N2-cyclopropyl-9H-purine-2-amineNon-regioselective initial substitution of cyclopropylamine at the C2 position.210.06
N2,N6-Dicyclopropyl-9H-purine-2,6-diamineReaction of cyclopropylamine at both C2 and C6 positions.231.14
2,6-Diamino-9H-purineIncomplete reaction of the first substitution step (cyclopropylamination).151.07
2-Chloro-6-amino-9H-purineStarting material for the second step or product of initial amination.170.03
Hydrolysis Products (e.g., Xanthine)Presence of water in the reaction mixture, leading to hydrolysis of the chloro-substituents.153.04

Question: My reaction yield is consistently low. How can I improve it?

Answer:

Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Reaction Conditions: The reaction is sensitive to temperature and reaction time. Insufficient heating may lead to incomplete conversion, while excessive heat can cause degradation. A stepwise approach with controlled temperature for each substitution is recommended. For instance, the more reactive C6 position can be substituted at a lower temperature before proceeding to the C2 substitution at a higher temperature.

  • Base Selection: The choice and stoichiometry of the base are critical. A non-nucleophilic base is preferred to avoid competition with the amine nucleophiles. The amount of base should be sufficient to neutralize the HCl generated during the reaction.

  • Solvent Purity: Ensure the use of anhydrous solvents. The presence of water can lead to the formation of hydrolysis byproducts, such as xanthine, from the dichloropurine starting material.

  • Purification Method: The polarity of the desired product and byproducts can be very similar. Optimize your purification method (e.g., column chromatography solvent system, recrystallization solvent) to minimize product loss during isolation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient purine ring is attacked by the nucleophilic amines (ammonia and cyclopropylamine), leading to the displacement of the chloride leaving groups. The reaction is typically stepwise, with the substitution at the C6 position being kinetically favored over the C2 position.

Q2: How can I confirm the identity of the synthesized this compound and its byproducts?

A2: A combination of analytical techniques is recommended:

  • LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for separating the components of the reaction mixture and determining their molecular weights.[3][4][5] This provides initial identification of the desired product and potential byproducts based on their mass-to-charge ratio.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides detailed structural information, allowing for the unambiguous identification of the final product and the characterization of isolated impurities.

  • HPLC: High-Performance Liquid Chromatography with a UV detector can be used to assess the purity of the product and quantify the relative amounts of byproducts.[6][7][8][9]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. 2,6-Dichloropurine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Cyclopropylamine is a flammable and corrosive liquid and should also be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocols

Representative Synthesis Protocol

This protocol is a representative procedure based on general methods for the synthesis of 2,6-diamino-substituted purines.[10]

  • Step 1: Synthesis of 2-Chloro-6-(cyclopropylamino)-9H-purine

    • To a solution of 2,6-dichloropurine (1.0 eq) in a suitable solvent (e.g., ethanol, n-butanol) in a sealed reaction vessel, add a base (e.g., triethylamine, diisopropylethylamine) (1.1 eq).

    • Add cyclopropylamine (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. Purify by column chromatography or recrystallization.

  • Step 2: Synthesis of this compound

    • Dissolve the 2-chloro-6-(cyclopropylamino)-9H-purine (1.0 eq) in a suitable solvent in a high-pressure reaction vessel.

    • Add an excess of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia).

    • Heat the mixture to a higher temperature (e.g., 120-150 °C) and maintain pressure.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the vessel, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 20 mM ammonium formate buffer (pH 5.0); Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm.

  • Injection Volume: 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • The same chromatographic conditions as HPLC can be used.

  • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used for the analysis of purine derivatives.[5][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • ¹H NMR: Expected signals for this compound include resonances for the purine C8-H proton, the cyclopropyl protons, and the amino protons.

  • ¹³C NMR: Expected signals will correspond to the carbons of the purine ring and the cyclopropyl group.

Visualizations

Reaction Pathway

Reaction_Pathway 2,6-Dichloropurine 2,6-Dichloropurine Intermediate 2-Chloro-6-(cyclopropylamino)-9H-purine 2,6-Dichloropurine->Intermediate + Cyclopropylamine Cyclopropylamine Cyclopropylamine Product This compound Intermediate->Product + Ammonia Ammonia Ammonia

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Peaks in HPLC/LC-MS Identify_Mass Identify m/z of Impurities Start->Identify_Mass Compare_Mass Compare with Potential Byproducts Table Identify_Mass->Compare_Mass Incomplete_Reaction Mass matches starting material or intermediate? Compare_Mass->Incomplete_Reaction Di-substitution Mass matches di-substituted product? Incomplete_Reaction->Di-substitution No Optimize_Conditions Optimize reaction time/temperature Incomplete_Reaction->Optimize_Conditions Yes Adjust_Stoichiometry Adjust stoichiometry of reagents Di-substitution->Adjust_Stoichiometry Yes Isolate_and_Characterize Isolate impurity and perform NMR Di-substitution->Isolate_and_Characterize No End Problem Solved Optimize_Conditions->End Adjust_Stoichiometry->End Isolate_and_Characterize->End

Caption: Workflow for troubleshooting unexpected reaction byproducts.

Reaction Conditions vs. Byproduct Formation

Byproduct_Formation cluster_conditions Reaction Conditions cluster_byproducts Potential Byproducts Low_Temp Low Temperature / Short Time Incomplete_Reaction Incomplete Reaction Products Low_Temp->Incomplete_Reaction Excess_Cyclopropylamine Excess Cyclopropylamine Di-substitution N2,N6-Dicyclopropyl-9H-purine-2,6-diamine Excess_Cyclopropylamine->Di-substitution Water_Present Presence of Water Hydrolysis Hydrolysis Products (e.g., Xanthine) Water_Present->Hydrolysis

Caption: Relationship between reaction conditions and byproduct formation.

References

Validation & Comparative

A Comparative Guide to AMPK Activators: N6-Cyclopropyl-9H-purine-2,6-diamine in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N6-Cyclopropyl-9H-purine-2,6-diamine with other well-established AMP-activated protein kinase (AMPK) activators. While direct quantitative data for this compound is not extensively available in the public domain, its structural features as a purine derivative suggest its potential role as an AMPK activator. This document summarizes the known mechanisms of action, presents available quantitative data for established compounds, and details relevant experimental protocols to facilitate further research and evaluation.

Introduction to AMPK and its Activators

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] Activation of AMPK shifts cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes, making it a key therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[1] AMPK activators can be broadly classified into two categories based on their mechanism of action: indirect activators that increase the cellular AMP/ATP ratio, and direct activators that bind to the AMPK complex itself.

Overview of Compared AMPK Activators

This guide focuses on comparing this compound with four widely studied AMPK activators:

  • This compound: A purine derivative mentioned in the context of preparing AMPK activating compounds.[4] Its mechanism is presumed to be through direct interaction with the AMPK complex, similar to other adenosine analogs.

  • Metformin: A biguanide drug widely used for the treatment of type 2 diabetes. It is an indirect activator that inhibits the mitochondrial respiratory chain, leading to an increase in the cellular AMP/ATP ratio.[5][6][7]

  • Phenformin: Another biguanide that, like metformin, acts as an indirect AMPK activator by inhibiting mitochondrial complex I.[8]

  • AICAR (5-aminoimidazole-4-carboxamide ribonucleoside): An adenosine analog that is taken up by cells and converted to ZMP, an AMP mimic, which then directly activates AMPK.[9]

  • A-769662: A potent, direct allosteric activator that binds to the carbohydrate-binding module on the β1 subunit of the AMPK complex.[10][11]

Quantitative Comparison of AMPK Activators

The following table summarizes the available quantitative data for the established AMPK activators. It is important to note that the potency of these compounds can vary depending on the specific assay conditions and the isoform of the AMPK enzyme used.

CompoundMechanism of ActionAssay TypeTargetAC50 / EC50Reference
A-769662 Direct Allosteric ActivatorCell-free (enzymatic)Rat Liver AMPK~120 nM[10]
AICAR Direct (via ZMP)CellularEndogenous AMPKmM range[12]
Metformin IndirectCellularEndogenous AMPKmM range[13]
Phenformin IndirectCellularEndogenous AMPKmM range[8]
This compound Presumed Direct--Data not available-

Mechanisms of Action and Signaling Pathways

The activation of AMPK, whether direct or indirect, initiates a signaling cascade that affects numerous downstream targets to restore cellular energy homeostasis.

AMPK Signaling Pathway

AMPK_Pathway cluster_indirect Indirect Activators cluster_direct Direct Activators cluster_downstream Downstream Effects Metformin Metformin Mitochondria Mitochondrial Respiratory Chain Metformin->Mitochondria inhibits Phenformin Phenformin Phenformin->Mitochondria inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK_inactive AMPK (inactive) AMP_ATP_Ratio->AMPK_inactive activates AICAR AICAR ZMP ZMP AICAR->ZMP converted to ZMP->AMPK_inactive activates (AMP mimic) A769662 A-769662 A769662->AMPK_inactive allosterically activates N6_Cyclopropyl N6-Cyclopropyl-9H- purine-2,6-diamine (presumed) N6_Cyclopropyl->AMPK_inactive presumed direct activation AMPK_active AMPK (active) AMPK_inactive->AMPK_active Activation Anabolic Anabolic Pathways (e.g., lipid & protein synthesis) AMPK_active->Anabolic inhibits Catabolic Catabolic Pathways (e.g., glycolysis, fatty acid oxidation) AMPK_active->Catabolic stimulates

Caption: Simplified AMPK signaling pathway showing activation by direct and indirect mechanisms.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of AMPK activators. Below are protocols for key in vitro and cell-based assays.

In Vitro Kinase Assay (ADP-Glo™ Luminescent Assay)

This assay measures the activity of purified AMPK by quantifying the amount of ADP produced in the kinase reaction.

in_vitro_workflow start Start prepare_reagents Prepare Reagents: - Purified AMPK - Substrate (e.g., SAMS peptide) - ATP - Test Compound (e.g., N6-Cyclopropyl) start->prepare_reagents reaction_setup Set up Kinase Reaction: - Add AMPK, substrate, and  test compound to plate prepare_reagents->reaction_setup initiate_reaction Initiate Reaction: - Add ATP reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Terminate Reaction & Deplete ATP: - Add ADP-Glo™ Reagent incubation->terminate_reaction detect_adp Detect ADP: - Add Kinase Detection Reagent terminate_reaction->detect_adp read_luminescence Read Luminescence detect_adp->read_luminescence analyze_data Analyze Data: - Calculate AC50/EC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro AMPK kinase assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Prepare a reaction mixture containing purified active AMPK enzyme and a suitable substrate (e.g., SAMS peptide) in kinase buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the serially diluted test compound.

    • Add the AMPK/substrate mixture to each well.

    • Initiate the reaction by adding ATP.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the AC50 or EC50 value.

Cell-Based AMPK Activation Assay (Western Blot)

This assay measures the activation of AMPK in cultured cells by detecting the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

cell_based_workflow start Start seed_cells Seed cells in culture plates start->seed_cells treat_cells Treat cells with test compound (e.g., N6-Cyclopropyl) at various concentrations and time points seed_cells->treat_cells lyse_cells Lyse cells to extract proteins treat_cells->lyse_cells protein_quant Quantify protein concentration lyse_cells->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page western_blot Transfer proteins to a membrane and perform Western blot sds_page->western_blot antibody_probe Probe with primary antibodies: - anti-pAMPK (Thr172) - anti-AMPK - anti-pACC (Ser79) - anti-ACC western_blot->antibody_probe detect_signal Detect signal using a chemiluminescent substrate antibody_probe->detect_signal analyze_data Quantify band intensities and normalize phosphorylated protein to total protein detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based AMPK activation assay.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) in appropriate growth medium.

    • Treat the cells with various concentrations of the test compound for different durations.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (Ser79), and total ACC.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

The selection of an appropriate AMPK activator is critical for targeted research and therapeutic development. While established activators like Metformin, AICAR, and A-769662 have well-defined mechanisms and a body of quantitative data, the potential of novel compounds such as this compound warrants further investigation. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of these and other emerging AMPK activators. Further studies are required to elucidate the precise mechanism of action and quantify the potency of this compound to fully understand its potential as a modulator of AMPK signaling.

References

Comparative Analysis of N6-Cyclopropyl-9H-purine-2,6-diamine and Abacavir Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific landscape reveals a significant disparity in the available data for N6-Cyclopropyl-9H-purine-2,6-diamine and the well-characterized antiretroviral drug, Abacavir. While extensive research has elucidated the antiviral activity and mechanism of action of Abacavir, this compound is primarily documented as an impurity of Abacavir, with a notable absence of publicly available data on its biological activity.

This guide synthesizes the existing information on Abacavir's performance and provides a framework for the experimental evaluation of compounds like this compound.

I. Executive Summary

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination therapy for the treatment of HIV-1 infection. Its mechanism of action involves the competitive inhibition of HIV-1 reverse transcriptase, leading to the termination of viral DNA chain elongation. In contrast, there is no scientific literature detailing the antiviral or cytotoxic activity of this compound. Forced degradation studies of Abacavir sulfate have identified a degradant with the same molecular formula (C8H10N6) under acidic conditions, but its biological effects were not characterized.

This comparison, therefore, focuses on the well-established activity of Abacavir and outlines the standard experimental protocols that would be necessary to determine the activity of this compound.

II. Quantitative Data on Abacavir Activity

The following table summarizes the in vitro antiviral activity and cytotoxicity of Abacavir against HIV-1.

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
AbacavirHIV-1 (Wild-type)MT-44.0[1]--
AbacavirHIV-1 (Clinical Isolates)-0.26[1]--
Abacavir-CEM cells-160[1]-
Abacavir-CD4+ CEM cells-140[1]-
Abacavir-Normal bone progenitor cells (BFU-E)-110[1]-

EC50 (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of host cells. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity. A higher SI value indicates a more favorable safety profile.

III. Mechanism of Action of Abacavir

Abacavir is a prodrug that is intracellularly converted to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP is a guanosine analogue that acts as a competitive inhibitor of HIV-1 reverse transcriptase. Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.

IV. Experimental Protocols

To evaluate the antiviral and cytotoxic activity of this compound and enable a direct comparison with Abacavir, the following standard experimental protocols are recommended.

A. In Vitro HIV-1 Reverse Transcriptase Assay

This assay directly measures the inhibitory effect of a compound on the activity of HIV-1 reverse transcriptase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, reaction buffer (Tris-HCl, KCl, MgCl2, DTT), and radioactively or fluorescently labeled deoxythymidine triphosphate (dTTP).

  • Enzyme and Inhibitor Addition: Add a known concentration of recombinant HIV-1 reverse transcriptase to the reaction mixture. In parallel, set up reactions with varying concentrations of the test compound (this compound) and a positive control (Abacavir triphosphate).

  • Incubation: Incubate the reaction mixtures at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: Stop the reaction by adding a solution such as cold trichloroacetic acid (TCA). Precipitate the newly synthesized DNA onto filter mats.

  • Quantification: Wash the filters to remove unincorporated labeled dTTP. The amount of incorporated radioactivity or fluorescence on the filters is then quantified using a scintillation counter or a fluorescence reader.

  • Data Analysis: Calculate the percentage of inhibition of reverse transcriptase activity for each concentration of the test compound compared to the no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

B. Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay determines the ability of a compound to inhibit viral replication in a cellular context.

Protocol:

  • Cell Seeding: Seed susceptible host cells (e.g., MT-4 or CEM cells) in multi-well plates and allow them to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of HIV-1.

  • Compound Treatment: Immediately after infection, add serial dilutions of the test compound and control drugs to the wells.

  • Overlay: After a short adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Staining and Counting: Stain the cells with a vital stain (e.g., neutral red or crystal violet). Viable cells will take up the stain, while areas of virus-induced cell death (plaques) will remain unstained. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no drug). The EC50 value is determined from the dose-response curve.

C. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period equivalent to the antiviral assay.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

  • Incubation: Incubate the plate to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cytotoxicity for each compound concentration compared to the untreated control. The CC50 value is determined from the dose-response curve.

V. Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

HIV_Lifecycle_and_Abacavir_Action cluster_virus HIV Virion cluster_cell Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription RT Reverse Transcriptase Provirus Provirus Viral_DNA->Provirus Integration New_Virions New Virions Provirus->New_Virions Replication Abacavir Abacavir CBV_TP Carbovir-TP (Active Form) Abacavir->CBV_TP Intracellular Metabolism CBV_TP->Viral_DNA Inhibits RT & Terminates Chain

Caption: Mechanism of Action of Abacavir.

Experimental_Workflow cluster_antiviral Antiviral Activity Assessment cluster_cytotoxicity Cytotoxicity Assessment RT_Assay Reverse Transcriptase Assay EC50 Determine EC50 RT_Assay->EC50 Plaque_Assay Plaque Reduction Assay Plaque_Assay->EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI MTT_Assay MTT Assay CC50 Determine CC50 MTT_Assay->CC50 CC50->SI Test_Compound This compound Abacavir (Control) Test_Compound->RT_Assay Test_Compound->Plaque_Assay Test_Compound->MTT_Assay

Caption: Experimental Workflow for Activity Comparison.

VI. Conclusion

Abacavir is a well-established antiretroviral agent with a defined mechanism of action and a known in vitro activity profile. In stark contrast, this compound remains uncharacterized in terms of its biological effects. The experimental protocols detailed in this guide provide a clear path for researchers to determine the antiviral and cytotoxic properties of this compound, which would be the necessary first step to enable a meaningful comparison with Abacavir. Such studies are crucial to understand the potential biological impact of this and other drug-related impurities.

References

N6-Cyclopropyl-9H-purine-2,6-diamine Analogs: A Comparative Guide to Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral efficacy of N6-Cyclopropyl-9H-purine-2,6-diamine analogs and related 2,6-diaminopurine derivatives. The data presented is compiled from recent studies and is intended to inform research and development efforts in the field of antiviral therapeutics.

Executive Summary

N6-substituted 9H-purine-2,6-diamine analogs represent a promising class of compounds with broad-spectrum antiviral activity. The N6-cyclopropyl substitution is a key feature in some potent antiviral agents, including the anti-HIV drug Abacavir. Research into related 2,6-diaminopurine derivatives has revealed significant efficacy against a range of viruses, including flaviviruses, influenza viruses, and coronaviruses. This guide summarizes the quantitative antiviral data for a series of these analogs and provides detailed experimental protocols for the key assays used in their evaluation.

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity and cytotoxicity of various N6-substituted-9H-purine-2,6-diamine analogs and related compounds against several viruses. The data highlights the potential of this chemical scaffold for the development of broad-spectrum antiviral agents.

Table 1: Antiviral Activity of 2,6-Diaminopurine Derivatives against Flaviviruses and Influenza A Virus

CompoundVirusAssayIC50 (µM)CC50 (µM)Selectivity Index (SI)
6i Dengue virus (DENV)SYRA1.1>200>182
Zika virus (ZIKV)SYRA1.1>200>182
West Nile virus (WNV)DYRA5.3>200>38
Influenza A (H1N1)PRA0.5>200>400
Sofosbuvir DENVSYRA1.8>100>55
ZIKVSYRA2.5>100>40
WNVDYRA10.2>100>10
Ribavirin DENVSYRA4.2>100>24
ZIKVSYRA3.8>100>26
WNVDYRA12.5>100>8

Data sourced from a study on system-oriented optimization of multi-target 2,6-diaminopurine derivatives.

Table 2: Antiviral Activity of Compound 6i against SARS-CoV-2

Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
Vero E62.8>100>36
Calu-30.5120240

Data sourced from a study on system-oriented optimization of multi-target 2,6-diaminopurine derivatives.

Mechanism of Action

Many N6-substituted purine analogs function as nucleoside reverse transcriptase inhibitors (NRTIs). As analogs of natural nucleosides, they are incorporated into the growing viral DNA chain during reverse transcription. However, they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to chain termination and the inhibition of viral replication.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Analog N6-Cyclopropyl-9H-purine- 2,6-diamine Analog Analog_MP Analog Monophosphate Analog->Analog_MP Cellular Kinases Analog_DP Analog Diphosphate Analog_MP->Analog_DP Cellular Kinases Analog_TP Analog Triphosphate (Active Form) Analog_DP->Analog_TP Cellular Kinases RT Reverse Transcriptase Analog_TP->RT Competitive Inhibition Analog_TP->RT Viral_RNA Viral RNA Viral_DNA Viral DNA (growing chain) Viral_RNA->Viral_DNA dNTPs RT->Viral_DNA Termination Chain Termination RT->Termination Incorporation of Analog-TP Viral_DNA->RT

Caption: Mechanism of action for nucleoside analog antivirals.

Experimental Protocols

Detailed methodologies for the key antiviral and cytotoxicity assays are provided below.

Plaque Reduction Assay (PRA)

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Plaque_Reduction_Assay Start Start Cell_Seeding Seed susceptible cells in multi-well plates Start->Cell_Seeding Incubation1 Incubate to form a confluent monolayer Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of test compound Incubation1->Compound_Addition Virus_Infection Infect cells with a known amount of virus Compound_Addition->Virus_Infection Incubation2 Incubate to allow virus adsorption Virus_Infection->Incubation2 Overlay Add a semi-solid overlay (e.g., agarose) Incubation2->Overlay Incubation3 Incubate for several days to allow plaque formation Overlay->Incubation3 Fix_and_Stain Fix and stain cells (e.g., crystal violet) Incubation3->Fix_and_Stain Plaque_Counting Count the number of plaques Fix_and_Stain->Plaque_Counting IC50_Calculation Calculate the IC50 value Plaque_Counting->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for a Plaque Reduction Assay.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero E6) in 24-well plates at a density that will form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection: When cells are confluent, remove the growth medium and infect with virus at a concentration calculated to produce 50-100 plaques per well.

  • Compound Addition: Immediately after infection, add the diluted test compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates for 1-2 hours to allow for virus adsorption.

  • Overlay: Gently remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., 1.2% Avicel or agarose) and the corresponding concentration of the test compound.

  • Incubation for Plaque Formation: Incubate the plates for a period sufficient for plaque development (typically 2-5 days, depending on the virus).

  • Staining: After incubation, fix the cells with a formaldehyde solution and stain with a crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is determined by regression analysis.

Virus Yield Reduction Assay (SYRA/DYRA)

This assay quantifies the amount of infectious virus produced by infected cells in the presence of a test compound.

Yield_Reduction_Assay Start Start Cell_Seeding Seed cells in multi-well plates Start->Cell_Seeding Compound_Treatment Treat cells with serial dilutions of compound Cell_Seeding->Compound_Treatment Virus_Infection Infect cells with virus Compound_Treatment->Virus_Infection Incubation Incubate for a full viral replication cycle Virus_Infection->Incubation Supernatant_Harvest Harvest the culture supernatant Incubation->Supernatant_Harvest Virus_Titration Determine virus titer in the supernatant (e.g., by plaque assay) Supernatant_Harvest->Virus_Titration IC50_Calculation Calculate the IC50 value Virus_Titration->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for a Virus Yield Reduction Assay.

Protocol:

  • Cell Seeding: Seed host cells in 96-well plates.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a duration that allows for one or more rounds of viral replication (e.g., 24-48 hours).

  • Supernatant Collection: Collect the culture supernatants, which contain the progeny virus.

  • Virus Titer Determination: Determine the virus titer in the collected supernatants using a suitable method, such as a plaque assay or an immunodetection-based method.

  • Data Analysis: The IC50 is calculated as the compound concentration that reduces the virus yield by 50% compared to the untreated virus control.

  • Secondary Yield Reduction Assay (SYRA): Involves a secondary infection step where the harvested supernatant is used to infect a fresh monolayer of cells for quantification.

  • Direct Yield Reduction Assay (DYRA): The viral yield in the supernatant is quantified directly, for example, by qPCR or an immunoassay.

Cytotoxicity Assay (MTT/MTS Assay)

This assay determines the concentration of a compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a cell-only control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assays.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Conclusion

The this compound scaffold and its analogs demonstrate significant potential as broad-spectrum antiviral agents. The data presented in this guide highlights their efficacy against a range of clinically relevant viruses. The detailed experimental protocols provide a foundation for researchers to conduct further investigations into the antiviral properties of these and other novel compounds. Continued structure-activity relationship studies are warranted to optimize the potency and selectivity of this promising class of antivirals.

Validating the Cellular Target of N6-Cyclopropyl-9H-purine-2,6-diamine: A Comparative Guide to In-Cell Target Engagement Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within the complex environment of a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of modern techniques for validating the cellular target of N6-Cyclopropyl-9H-purine-2,6-diamine, a known impurity of the antiretroviral drug Abacavir Sulfate and a member of the 2,6-diaminopurine class of compounds with potential antiviral activity.

Given its structural similarity to Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI), the putative primary cellular target of this compound is viral reverse transcriptase.[1][2][3] Abacavir, a guanosine analogue, undergoes intracellular phosphorylation to its active triphosphate form, which then competes with the natural substrate dGTP for incorporation into viral DNA, leading to chain termination and inhibition of viral replication.[1][4][5] This guide will compare several key methodologies for confirming the engagement of this compound or similar small molecules with viral reverse transcriptase within a cellular context.

Comparison of Cellular Target Validation Methods

The following table summarizes and compares key in-cell target engagement methods applicable to validating the interaction between this compound and its presumed target, viral reverse transcriptase.

Method Principle Advantages Disadvantages Typical Throughput Key Reagents
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature. This is detected by quantifying the amount of soluble protein remaining after heat shock.Label-free, applicable to endogenous proteins, provides evidence of direct target engagement in a physiological context.Can be low-throughput, requires specific antibodies for detection (Western blot), optimization of heat shock conditions is necessary.Low to MediumSpecific primary antibody for the target protein, secondary antibody.
HiBiT Thermal Shift Assay (BiTSA) A variation of CETSA where the target protein is tagged with a small HiBiT peptide. Ligand-induced stabilization is detected via a luminescent signal upon addition of a complementary LgBiT protein.High-throughput, quantitative, does not require specific antibodies.Requires genetic modification of the target protein, potential for the tag to interfere with protein function or compound binding.HighHiBiT-tagged target protein expression vector, LgBiT protein, furimazine substrate.
Heat Shock Protein Inhibition Protein Stability Assay (HIPStA) Measures the stabilization of a target protein upon ligand binding in the presence of a chaperone inhibitor (e.g., of HSP90), which would otherwise promote its degradation.High-throughput, applicable to endogenous proteins, can identify new drug targets.Indirect measure of target engagement, relies on the target protein being a client of the inhibited chaperone.HighChaperone inhibitor (e.g., HSP90 inhibitor), specific primary antibody for the target protein, fluorescently labeled secondary antibody.
Affinity Purification-Mass Spectrometry (AP-MS) / Pull-Down Assays The small molecule is immobilized on a solid support (e.g., beads) and used as bait to capture its interacting proteins from a cell lysate. Bound proteins are identified by mass spectrometry.Unbiased identification of potential targets, can reveal off-target effects.In vitro method that may not reflect in-cell interactions, risk of false positives due to non-specific binding, requires chemical modification of the compound.LowImmobilized small molecule (bait), cell lysate, mass spectrometer.
Enzyme Fragment Complementation (EFC) Assays (e.g., InCELL Pulse) The target protein is tagged with a small enzyme fragment. Ligand binding stabilizes the protein against thermal denaturation, preserving the ability of the fragment to complement with a larger enzyme fragment and generate a signal.High-throughput, quantitative, can be adapted to various target classes.Requires genetic modification of the target protein, potential for the tag to affect protein function.HighTarget protein tagged with an enzyme fragment, complementary enzyme fragment, substrate for the enzyme.

Signaling Pathways and Experimental Workflows

Visualizing the logic and workflow of these validation methods is crucial for understanding their application.

Signaling Pathway: NRTI Mechanism of Action cluster_cell Host Cell Drug N6-Cyclopropyl-9H- purine-2,6-diamine (Prodrug) Active_Drug Active Triphosphate Metabolite Drug->Active_Drug Intracellular Phosphorylation Viral_RT Viral Reverse Transcriptase Active_Drug->Viral_RT Inhibits Viral_DNA Viral DNA (Chain Terminated) Viral_RT->Viral_DNA Reverse Transcription (Blocked) Viral_RNA Viral RNA dGTP dGTP dGTP->Viral_RT Natural Substrate Experimental Workflow: Cellular Thermal Shift Assay (CETSA) A Treat cells with This compound or vehicle control B Heat cells at various temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature to generate melting curve D->E F Compare melting curves (Vehicle vs. Drug) E->F Experimental Workflow: Affinity Purification-Mass Spectrometry A Immobilize N6-Cyclopropyl- 9H-purine-2,6-diamine on beads ('Bait') B Incubate bait with cell lysate ('Prey') A->B C Wash to remove non-specific binders B->C D Elute bound proteins C->D E Identify proteins by Mass Spectrometry D->E F Validate candidate interacting proteins E->F

References

Comparative Analysis of N6-Cyclopropyl-9H-purine-2,6-diamine and Related Purine Analogs in Kinase Inhibition and Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N6-Cyclopropyl-9H-purine-2,6-diamine and a series of related 2,6,9-trisubstituted purine derivatives. While this compound is primarily recognized as a process impurity in the manufacturing of the antiviral drug Abacavir, its purine scaffold is a common feature in numerous biologically active compounds. This guide synthesizes experimental data on related purine analogs to elucidate the impact of structural modifications on their efficacy as kinase inhibitors and antiviral agents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of purine analogs is highly dependent on the nature and position of substituents on the purine ring. The following tables summarize the quantitative SAR data for a series of 2,6,9-trisubstituted purine derivatives, highlighting their inhibitory activity against key oncogenic kinases and viruses.

Kinase Inhibitory Activity of 2,6,9-Trisubstituted Purine Derivatives

Research into 2,6,9-trisubstituted purine derivatives has identified potent inhibitors of Bcr-Abl and Bruton's tyrosine kinase (Btk), both crucial targets in the treatment of leukemia.[1] Molecular docking and QSAR analyses have revealed that substitutions on the 6-phenylamino ring are critical for the inhibition of these kinases.[1]

Compound IDR2 Substituent (at C2)R6 Substituent (at C6)R9 Substituent (at N9)Bcr-Abl IC50 (nM)[2]Btk IC50 (µM)[2]FLT3-ITD IC50 (µM)[2]
4f N-methyl-piperazine4-fluoro-phenylaminocyclopropylmethyl70>10>10
5j N-methyl-piperazine3-chloro-phenylaminon-propyl>100.41>10
5b N-methyl-piperazine3-fluoro-phenylaminon-propyl>10>100.38
5c N-methyl-piperazine3-fluoro-phenylaminocyclopropylmethyl400.58-
5d N-methyl-piperazine4-fluoro-phenylaminon-propyl400.66-

Note: A lower IC50 value indicates greater potency.

Antiviral Activity of 2,6-Diaminopurine Derivatives

A series of 2,6-diaminopurine derivatives have been investigated for their broad-spectrum antiviral activity. Phenotypic screening has identified compounds with low micromolar potency against a range of viruses.

Compound IDR2 Substituent (at C2)R6 Substituent (at C6)R9 Substituent (at N9)DENV IC50 (µM)[3]ZIKV IC50 (µM)[3]WNV IC50 (µM)[3]Influenza A IC50 (µM)[3]
6i Methylamino3-fluorophenylaminoH5.30.51.22.1

Note: A lower IC50 value indicates greater potency. DENV (Dengue Virus), ZIKV (Zika Virus), WNV (West Nile Virus).

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase by measuring ATP consumption.[4]

Materials:

  • Purified kinase and its specific substrate

  • Kinase assay buffer

  • ATP solution

  • Test compound (e.g., purine derivative) dissolved in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer.

  • Reaction Setup: To each well of the 384-well plate, add the test compound dilution and a mixture of the purified kinase and its substrate.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Kinase Reaction Initiation: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection: Equilibrate the ATP detection reagent to room temperature and add it to each well.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Add_Components Add Compound and Kinase/Substrate to 384-well Plate Compound_Prep->Add_Components Kinase_Substrate_Mix Kinase/Substrate Mixture Kinase_Substrate_Mix->Add_Components Pre_incubation Pre-incubate (10 min, RT) Add_Components->Pre_incubation Add_ATP Initiate Reaction with ATP Pre_incubation->Add_ATP Incubation Incubate (60 min, 30°C) Add_ATP->Incubation Add_Detection_Reagent Add ATP Detection Reagent Incubation->Add_Detection_Reagent Stabilization Stabilize Signal (10 min, RT) Add_Detection_Reagent->Stabilization Measure_Luminescence Measure Luminescence Stabilization->Measure_Luminescence Data_Analysis Calculate % Inhibition & IC50 Measure_Luminescence->Data_Analysis

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Signaling Pathways

Purine analogs often exert their effects by interfering with cellular signaling pathways that are crucial for cell proliferation and survival. In cancer, these pathways are frequently dysregulated.

mTOR Signaling and Purine Synthesis

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth and metabolism.[5][6] In cancer cells, activated mTOR signaling promotes de novo purine synthesis to meet the high demand for nucleotides required for rapid proliferation.[7][8]

Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 ATF4 ATF4 mTORC1->ATF4 CAD CAD S6K1->CAD Pyrimidine_Synthesis Pyrimidine Synthesis CAD->Pyrimidine_Synthesis Cell_Growth Cell Growth & Proliferation Pyrimidine_Synthesis->Cell_Growth One_Carbon_Metabolism One-Carbon Metabolism ATF4->One_Carbon_Metabolism Purine_Synthesis De Novo Purine Synthesis One_Carbon_Metabolism->Purine_Synthesis Purine_Synthesis->Cell_Growth

Caption: mTOR signaling pathway promoting nucleotide synthesis in cancer cells.

Bcr-Abl and Downstream Signaling in CML

In Chronic Myeloid Leukemia (CML), the Bcr-Abl oncoprotein possesses constitutively active tyrosine kinase activity, driving cell proliferation and survival through downstream pathways like MAPK and STAT.[9] Purine-based inhibitors can block this activity.

Bcr_Abl Bcr-Abl Oncoprotein Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos STAT5 STAT5 Bcr_Abl->STAT5 Purine_Inhibitor Purine-based Inhibitor Purine_Inhibitor->Bcr_Abl Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus STAT5->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: Inhibition of Bcr-Abl signaling by purine-based compounds in CML.

References

Profiling the Cross-Reactivity of N6-Cyclopropyl-9H-purine-2,6-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of N6-Cyclopropyl-9H-purine-2,6-diamine, an impurity of the antiretroviral drug Abacavir.[1][2][3] Due to the absence of publicly available cross-reactivity data for this specific compound, this document outlines established experimental strategies, proposes relevant comparative compounds, and details the necessary protocols to generate robust and reliable data. The purine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases.[4][5] Therefore, a thorough assessment of the off-target profile of this compound is crucial for understanding its potential biological activities and safety implications.

Comparative Framework

A meaningful cross-reactivity profile requires comparison with relevant compounds. For this compound, the following compounds serve as essential benchmarks:

  • Abacavir: As the parent drug, comparing the impurity's profile to Abacavir is critical for understanding how the structural differences may alter off-target interactions. While Abacavir's primary target is HIV reverse transcriptase, assessing its kinome-wide selectivity provides a baseline.[6][7]

  • Other Purine-Based Kinase Inhibitors: Including well-characterized purine analogs with known kinase inhibitory activity (e.g., Roscovitine, Olomoucine) will help to contextualize the findings within the broader class of purine-based compounds.[8]

  • Broad-Spectrum Kinase Inhibitors: Compounds like Staurosporine or Dasatinib can serve as positive controls for kinase binding and provide a reference for the degree of selectivity.

Recommended Experimental Approaches for Cross-Reactivity Profiling

Two primary methodologies are recommended for a comprehensive assessment of the cross-reactivity of this compound against the human kinome:

  • Competitive Binding Assays (e.g., KINOMEscan™): This approach quantifies the binding of a compound to a large panel of purified, recombinant kinases. It is a high-throughput method that provides dissociation constants (Kd) as a measure of binding affinity.[9][10][11][12]

  • Chemical Proteomics (e.g., Kinobeads): This method assesses compound binding to kinases in their native state within a cell lysate. It provides a more physiologically relevant context for target engagement and can identify novel or unexpected targets.[13][14][15]

The selection of the primary screening method will depend on the specific research goals and available resources. A combination of both approaches can provide a highly comprehensive and validated cross-reactivity profile.

Data Presentation

To facilitate direct comparison, all quantitative data should be summarized in clear and concise tables.

Table 1: Comparative Kinome Selectivity Data (KINOMEscan™)

Kinase TargetThis compound (Kd, nM)Abacavir (Kd, nM)Roscovitine (Kd, nM)
CDK1Experimental DataExperimental DataExperimental Data
CDK2Experimental DataExperimental DataExperimental Data
SRCExperimental DataExperimental DataExperimental Data
ABL1Experimental DataExperimental DataExperimental Data
... (additional kinases).........

Table 2: Target Engagement in Cell Lysates (Chemical Proteomics)

Protein TargetThis compound (IC50, µM)Abacavir (IC50, µM)Dasatinib (IC50, µM)
Kinase XExperimental DataExperimental DataExperimental Data
Kinase YExperimental DataExperimental DataExperimental Data
Off-Target ZExperimental DataExperimental DataExperimental Data
... (additional proteins).........

Experimental Protocols

KINOMEscan™ Competitive Binding Assay

This protocol is based on the principles of active site-directed competition binding assays.[12][16]

Materials:

  • This compound, Abacavir, and other comparators

  • KINOMEscan™ kinase panel (e.g., DiscoverX)

  • Assay buffers and reagents provided by the vendor

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Generate a series of dilutions to determine the dissociation constant (Kd).

  • Assay Plate Preparation: Add the appropriate kinase, a DNA-tagged active site-directed ligand, and the test compound to the wells of a microplate.

  • Competition and Equilibration: Incubate the plate to allow the test compound to compete with the DNA-tagged ligand for binding to the kinase.

  • Affinity Capture: Transfer the mixture to a streptavidin-coated plate to capture the ligand-bound kinase.

  • Quantification: Elute the kinase-ligand complex and quantify the amount of DNA tag using quantitative PCR (qPCR). The amount of kinase captured is inversely proportional to the affinity of the test compound.

  • Data Analysis: Calculate the percentage of the control and determine the Kd values from the dose-response curves.

KINOMEscan_Workflow cluster_assay Competitive Binding Assay cluster_quantification Quantification TestCompound Test Compound Competition Competition for Binding Site TestCompound->Competition Kinase DNA-Tagged Kinase Kinase->Competition Ligand Immobilized Ligand Ligand->Competition Capture Affinity Capture of Ligand-Kinase Complex Competition->Capture Equilibration qPCR qPCR Quantification of DNA Tag Capture->qPCR DataAnalysis Data Analysis (Kd Determination) qPCR->DataAnalysis Signal Proportional to Bound Kinase

Caption: Workflow for KINOMEscan™ Competitive Binding Assay.

Kinobeads Chemical Proteomics

This protocol outlines a chemical proteomics approach for identifying kinase targets in a competitive binding format.[13]

Materials:

  • This compound and comparators

  • Kinobeads matrix (sepharose beads coupled with broad-spectrum kinase inhibitors)

  • Cell lines (e.g., HeLa, K562) and cell lysis buffer

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Cell Lysate Preparation: Culture and harvest cells. Lyse the cells to obtain a native protein extract.

  • Competitive Binding: Incubate the cell lysate with a concentration range of the free test compound.

  • Affinity Enrichment: Add the Kinobeads to the lysate to capture kinases that are not inhibited by the test compound.

  • Elution and Digestion: Wash the beads to remove non-specific binders. Elute the bound proteins and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Analysis: Determine the IC50 values for the displacement of each kinase from the beads by the test compound.

Kinobeads_Workflow cluster_binding Competitive Binding in Lysate cluster_analysis Protein Identification and Quantification Lysate Cell Lysate (Native Kinases) Incubation1 Incubation Lysate->Incubation1 Compound Test Compound Compound->Incubation1 Kinobeads Kinobeads Incubation2 Affinity Enrichment Kinobeads->Incubation2 Incubation1->Incubation2 Elution Elution & Digestion Incubation2->Elution Wash LCMS LC-MS/MS Elution->LCMS Data Data Analysis (IC50 Determination) LCMS->Data Protein ID & Quantification

Caption: Workflow for Kinobeads Chemical Proteomics.

Signaling Pathway Analysis

Should the cross-reactivity profiling identify potent off-target interactions, it is imperative to investigate the functional consequences. For instance, if this compound is found to inhibit a key signaling kinase (e.g., a member of the MAPK pathway), further cellular assays are warranted.

Signaling_Pathway_Example cluster_inhibition Potential Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Inhibitor->RAF Inhibition?

References

Benchmarking N6-Cyclopropyl-9H-purine-2,6-diamine Analog NU6102 Against Known CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

In the landscape of cancer therapeutics, Cyclin-Dependent Kinases (CDKs) remain a pivotal target due to their fundamental role in cell cycle regulation. Dysregulation of CDK activity is a hallmark of many cancers, making the development of potent and selective CDK inhibitors a significant area of research. This guide provides a comparative analysis of NU6102 , a potent purine analog inhibitor of CDK1 and CDK2, benchmarked against two well-characterized CDK inhibitors, Roscovitine and Dinaciclib .

For the purpose of this guide, we will focus on NU6102 (O6-Cyclohexylmethoxy-2-(4'-sulfamoylanilino)purine), a compound with extensive characterization, as a representative of the purine-based CDK inhibitor class, noting that the initially mentioned "N6-Cyclopropyl-9H-purine-2,6-diamine" is documented primarily as an impurity in the synthesis of the antiviral drug Abacavir and lacks extensive data as a primary CDK inhibitor.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical potency, cellular activity, and experimental methodologies to facilitate informed decisions in kinase inhibitor selection and experimental design.

Quantitative Performance Analysis

The following tables summarize the in vitro inhibitory potency and cellular effects of NU6102 in comparison to Roscovitine and Dinaciclib. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
InhibitorCDK2/cyclin A3CDK1/cyclin BCDK4/cyclin D1CDK5/p25CDK7/cyclin HCDK9/cyclin T1Other Notable Targets (IC50, µM)
NU6102 5.4 [1][2]9.5 [1][2]1600[1][2]---DYRK1A (0.9), PDK1 (0.8), ROCKII (0.6)[1][2]
Roscovitine 100 - 700[3][4]2700[3]>100,000[4]200[3]500[3]800[3]ERK2 (14)[4]
Dinaciclib 1[3]3[3]-1[3]-4[3]-

Note: IC50 values can vary based on the specific assay conditions (e.g., ATP concentration, substrate).

Table 2: Cellular Activity of NU6102
Cell LineAssay TypeEndpointValueExposure TimeReference
SKUT-1BCytotoxicityLC502.6 µM24 hours[1][2]
SKUT-1BCell Cycle AnalysisEffectG2 Arrest1-24 hours[1][2]
Human Breast Cancer CellsCell GrowthEffectInhibition of Cell Growth-[1][2]
CDK2 WT MEFsCell GrowthGI5014 µM-[1][2]
CDK2 KO MEFsCell GrowthGI50>30 µM-[1][2]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approach for benchmarking these inhibitors, the following diagrams are provided.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 activates pRb_E2F pRb-E2F Complex Cyclin_D_CDK46->pRb_E2F phosphorylates pRb pRb pRb E2F E2F Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 promotes transcription of Cyclin E pRb_E2F->E2F releases Cyclin_E_CDK2->pRb_E2F hyper-phosphorylates pRb S_Phase_Entry S-Phase Entry & DNA Replication Cyclin_E_CDK2->S_Phase_Entry promotes Cyclin_A_CDK2 Cyclin A / CDK2 Cyclin_A_CDK2->S_Phase_Entry S_Phase_Entry->Cyclin_A_CDK2 activates Inhibitor NU6102 / Roscovitine / Dinaciclib Inhibitor->Cyclin_E_CDK2 Inhibitor->Cyclin_A_CDK2

Caption: CDK2 Signaling Pathway in G1/S Transition.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Interpretation Kinase_Assay Biochemical Kinase Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Comparative_Analysis Comparative Analysis of Potency and Cellular Effects IC50_Determination->Comparative_Analysis Cell_Culture Cancer Cell Line Culture Inhibitor_Treatment Treat Cells with Inhibitor (e.g., NU6102) Cell_Culture->Inhibitor_Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Inhibitor_Treatment->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (FACS) Inhibitor_Treatment->Cell_Cycle_Analysis LC50_Determination LC50 Determination Cytotoxicity_Assay->LC50_Determination Cell_Cycle_Profile Quantify Cell Cycle Phases (G1, S, G2/M) Cell_Cycle_Analysis->Cell_Cycle_Profile LC50_Determination->Comparative_Analysis Cell_Cycle_Profile->Comparative_Analysis

Caption: Experimental Workflow for Inhibitor Benchmarking.

Logical_Relationship Start Start: Select Inhibitors Biochemical_Potency Is Biochemical Potency (IC50) Known? Start->Biochemical_Potency Perform_Kinase_Assay Perform In Vitro Kinase Assay Biochemical_Potency->Perform_Kinase_Assay No Cellular_Activity Is Cellular Activity (LC50, Cell Cycle) Known? Biochemical_Potency->Cellular_Activity Yes Perform_Kinase_Assay->Cellular_Activity Perform_Cell_Assays Perform Cell-Based Assays Cellular_Activity->Perform_Cell_Assays No Compare_Data Compare Data (Potency, Selectivity, Cellular Effects) Cellular_Activity->Compare_Data Yes Perform_Cell_Assays->Compare_Data Conclusion Conclusion: Relative Efficacy and Selectivity Compare_Data->Conclusion

Caption: Logical Flow for Comparative Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of comparative studies.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Objective: To quantify the potency of NU6102 and comparator inhibitors against CDK2/cyclin A3.

  • Materials:

    • Recombinant human CDK2/cyclin A3 enzyme

    • Histone H1 as a substrate

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Test compounds (NU6102, Roscovitine, Dinaciclib) dissolved in DMSO

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, CDK2/cyclin A3 enzyme, and Histone H1.

    • Add serial dilutions of the test compounds or DMSO (vehicle control) to the reaction mixture.

    • Initiate the kinase reaction by adding ATP and a tracer amount of [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

  • Objective: To determine the effect of NU6102 on the cell cycle progression of a cancer cell line (e.g., SKUT-1B).

  • Materials:

    • Cancer cell line (e.g., SKUT-1B)

    • Complete cell culture medium

    • NU6102 (or other inhibitors)

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of NU6102 or DMSO (vehicle control) for the desired time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

  • Objective: To determine the lethal concentration 50 (LC50) of NU6102 in a cancer cell line.

  • Materials:

    • Cancer cell line (e.g., SKUT-1B)

    • 96-well plates

    • Complete cell culture medium

    • NU6102 (or other inhibitors)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of NU6102 for a specified duration (e.g., 24 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the LC50 value, the concentration of the compound that causes 50% cell death, by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Conclusion

NU6102 emerges as a potent inhibitor of CDK1 and CDK2 with significant anti-proliferative and cytotoxic effects in cancer cell lines. Its high potency against CDK2, coupled with a distinct selectivity profile, makes it a valuable tool for investigating the specific roles of this kinase in cell cycle control and as a lead compound for further therapeutic development. When benchmarked against established inhibitors like Roscovitine and the multi-targeted inhibitor Dinaciclib, NU6102 demonstrates a competitive inhibitory profile.

The choice of inhibitor for a particular research application will depend on the desired selectivity and the specific cellular context being investigated. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses, ensuring robust and reproducible data to guide future research in the development of novel cancer therapies targeting the cell cycle.

References

A Comparative Guide to the In Vivo Validation of N6-Cyclopropyl-9H-purine-2,6-diamine and Related Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of novel 2,6-diaminopurine analogs, with a specific focus on compounds structurally related to N6-Cyclopropyl-9H-purine-2,6-diamine. Direct in vivo efficacy data for this compound is not extensively available in public literature, as it is often characterized as a process impurity in the synthesis of Abacavir, an antiretroviral medication. However, the purine scaffold is central to numerous therapeutic agents. This document, therefore, uses two well-characterized purine derivatives, Abacavir (an antiviral agent) and Reversine (an anti-cancer agent), as case studies to outline the methodologies and data presentation required for the preclinical validation of new chemical entities within this class.

Comparative Efficacy of Purine Analogs

The in vivo efficacy of a novel purine analog like this compound would be benchmarked against established drugs targeting similar therapeutic areas. Below are representative data tables summarizing the efficacy of Abacavir in a clinical setting (due to the limited availability of preclinical animal efficacy data) and Reversine in a preclinical cancer model.

Table 1: Antiviral Efficacy of Abacavir in Combination Therapy (Clinical Data)
Study PopulationTreatment RegimenDurationKey Efficacy EndpointResult
Antiretroviral-naïve HIV-1 infected adultsAbacavir + Lamivudine + Zidovudine48 weeksProportion of patients with HIV-1 RNA <400 copies/mL65%
Antiretroviral-naïve HIV-1 infected adultsAbacavir + Lamivudine + Efavirenz96 weeksProportion of patients with HIV-1 RNA <50 copies/mL70%
Antiretroviral-experienced HIV-1 infected adultsAbacavir added to stable background therapy16 weeksProportion of patients with plasma HIV-1 RNA <400 copies/mL39% (vs. 8% in placebo group)[1]
Table 2: Anti-Tumor Efficacy of Reversine (Preclinical Data)
Animal ModelCancer TypeTreatment RegimenDurationKey Efficacy EndpointResult
Chicken Embryonic Chorioallantoic Membrane (CAM)Osteosarcoma (MNNG/HOS, U-2 OS, MG-63 cell aggregates)5 µM Reversine7 daysInhibition of tumor aggregate growthSignificant growth inhibition observed[2]
Xenograft Mouse ModelMultiple Myeloma30 mg/kg Alisertib (related Aurora kinase inhibitor)21 daysReduction in tumor burden and increased survivalSignificant reduction in tumor burden and increased overall survival[3]
Xenograft Mouse ModelGlioblastoma (TMZ-resistant)SN-38 (active metabolite of Irinotecan) Microparticles + Temozolomide>60 daysReduction in tumor burden and extended survivalSignificant reduction in tumor growth and extended survival in mice[4]

Experimental Protocols for In Vivo Validation

Detailed and reproducible experimental protocols are critical for the validation of a new therapeutic agent. Below are representative protocols for evaluating the in vivo efficacy of antiviral and anti-cancer purine analogs.

Protocol for Antiviral Efficacy in a Humanized Mouse Model

This protocol is based on methodologies used for evaluating anti-HIV-1 compounds in SCID-hu or similar humanized mouse models.[5][6]

Objective: To determine the in vivo efficacy of a test compound (e.g., a novel purine analog) in suppressing HIV-1 replication.

Animal Model: Humanized mice (e.g., hu-PBL-SCID, NOD/SCID/IL2Rγnull) reconstituted with human peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells, resulting in a functional human immune system.

Experimental Groups:

  • Vehicle Control (infected, untreated)

  • Test Compound (low dose)

  • Test Compound (high dose)

  • Positive Control (e.g., Abacavir or another established antiretroviral)

Procedure:

  • Animal Acclimatization: House humanized mice in a specific pathogen-free facility for at least one week prior to the study.

  • Infection: Infect mice with a known titer of a laboratory-adapted or clinical isolate of HIV-1 via an appropriate route (e.g., intraperitoneal or intravenous injection).

  • Treatment Administration: Begin treatment at a specified time point post-infection (e.g., 24 hours for prophylactic studies, or once viremia is established for therapeutic studies). Administer the test compound, positive control, or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule (e.g., once or twice daily).

  • Monitoring:

    • Viral Load: Collect peripheral blood samples at regular intervals (e.g., weekly) and quantify plasma HIV-1 RNA levels using quantitative real-time PCR (qRT-PCR).

    • CD4+ T-cell Counts: Use flow cytometry to monitor the percentage and absolute count of human CD4+ T-cells in peripheral blood, as a measure of immune preservation.

    • Clinical Observations: Monitor mice daily for clinical signs of disease and toxicity (e.g., weight loss, ruffled fur, lethargy).

  • Endpoint Analysis: At the termination of the study (e.g., 4-6 weeks post-infection), harvest tissues (e.g., spleen, lymph nodes, bone marrow) to measure tissue-associated viral load and human cell engraftment.

Primary Outcome Measures:

  • Log reduction in plasma HIV-1 RNA compared to the vehicle control group.

  • Preservation of CD4+ T-cell counts compared to the vehicle control group.

Protocol for Anti-Tumor Efficacy in a Xenograft Mouse Model

This protocol is a standard method for evaluating the efficacy of anti-cancer compounds.[7][8]

Objective: To determine the in vivo efficacy of a test compound (e.g., a novel purine analog like Reversine) in inhibiting tumor growth.

Animal Model: Immunocompromised mice (e.g., athymic nude, NOD/SCID)

Experimental Groups:

  • Vehicle Control

  • Test Compound (low dose)

  • Test Compound (high dose)

  • Positive Control (e.g., a standard-of-care chemotherapy agent for the chosen cancer type)

Procedure:

  • Cell Culture: Culture a human cancer cell line of interest (e.g., MCF-7 breast cancer, HCT116 colon cancer) under sterile conditions.

  • Tumor Implantation: Inoculate a suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size. Monitor tumor volume regularly (2-3 times per week) using calipers. The volume is calculated using the formula: Volume = (Width² x Length) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into the experimental groups.

  • Treatment Administration: Administer the test compound, positive control, or vehicle according to the planned dosing schedule and route.

  • Monitoring:

    • Tumor Volume: Continue to measure tumor volume throughout the study.

    • Body Weight: Record the body weight of each mouse regularly as an indicator of systemic toxicity.

    • Clinical Observations: Monitor for any signs of adverse effects.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Primary Outcome Measures:

  • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between treated and control groups.

  • Tumor growth delay: The difference in the time it takes for tumors in the treated versus control groups to reach a specific volume.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental design is crucial for understanding the rationale behind the validation process.

Mechanism of Action: Antiviral (Abacavir)

Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI). It is a prodrug that is intracellularly converted to its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme. Once incorporated, CBV-TP acts as a chain terminator because it lacks a 3'-hydroxyl group, thus halting viral DNA synthesis.[2][9]

Abacavir_Mechanism Abacavir Abacavir (Prodrug) Cell Host Cell (e.g., CD4+ T-cell) Abacavir->Cell Enters CBV_TP Carbovir Triphosphate (CBV-TP, Active form) Cell->CBV_TP Intracellular phosphorylation HIV_RT HIV Reverse Transcriptase CBV_TP->HIV_RT Competitively Inhibits Viral_DNA Viral DNA Synthesis CBV_TP->Viral_DNA Causes Chain Termination HIV_RT->Viral_DNA Synthesizes Viral_RNA Viral RNA Viral_RNA->HIV_RT dGTP dGTP (Natural Substrate) dGTP->HIV_RT Binds to

Caption: Mechanism of action for Abacavir.

Mechanism of Action: Anti-Cancer (Reversine)

Reversine is an inhibitor of Aurora kinases, particularly Aurora A and Aurora B. These kinases are critical for proper cell division (mitosis), playing roles in centrosome maturation, spindle assembly, and cytokinesis. By inhibiting Aurora kinases, Reversine disrupts these processes, leading to mitotic errors, polyploidy (cells with more than the normal number of chromosome sets), and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.

Reversine_Mechanism Reversine Reversine AuroraK Aurora Kinases (A and B) Reversine->AuroraK Inhibits Polyploidy Mitotic Arrest & Polyploidy Reversine->Polyploidy Induces Mitosis Normal Mitotic Progression AuroraK->Mitosis Regulates Spindle Spindle Assembly Cytokinesis Cytokinesis Mitosis->Spindle Mitosis->Cytokinesis Apoptosis Apoptosis Polyploidy->Apoptosis Leads to

Caption: Mechanism of action for Reversine.

General Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for conducting an in vivo efficacy study, from model selection to data analysis.

InVivo_Workflow start Study Design & Protocol Development model_selection Animal Model Selection (e.g., Humanized, Xenograft) start->model_selection implantation Infection or Tumor Implantation model_selection->implantation monitoring_pre Establishment of Disease (Viremia or Tumor Growth) implantation->monitoring_pre randomization Randomization into Treatment Groups monitoring_pre->randomization treatment Treatment Administration (Test Compound, Controls) randomization->treatment monitoring_post In-Life Monitoring (Viral Load/Tumor Volume, Body Weight) treatment->monitoring_post endpoint Endpoint & Tissue Collection monitoring_post->endpoint analysis Data Analysis (Statistical Comparison) endpoint->analysis conclusion Conclusion on Efficacy & Go/No-Go Decision analysis->conclusion

Caption: General experimental workflow.

References

Comparative Analysis of N6-Cyclopropyl-9H-purine-2,6-diamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N6-Cyclopropyl-9H-purine-2,6-diamine derivatives. While direct comparative studies on a series of these specific derivatives are limited in publicly available literature, this document synthesizes data from closely related purine analogues to offer insights into their potential therapeutic applications, particularly as kinase inhibitors and anticancer agents. The experimental data and protocols presented are based on established methodologies for evaluating purine derivatives.

This compound serves as a key building block in medicinal chemistry. It is recognized as an impurity of the antiretroviral drug Abacavir Sulfate and is utilized in the synthesis of purine derivatives with potential as AMP-activated protein kinase (AMPK) activators.[1] The purine scaffold is a "privileged" structure in drug discovery, known for its role in a multitude of biological processes and its utility in developing inhibitors for various enzymes, including protein kinases.[2][3]

Performance Comparison of Purine Derivatives

The following tables summarize quantitative data for representative purine derivatives from various studies. This data illustrates the structure-activity relationships (SAR) and the impact of substitutions on the purine core on their biological activity.

Table 1: Cytotoxic Activity of 6,8,9-Trisubstituted Purine Analogues against Human Cancer Cell Lines

CompoundRHuh7 (Liver Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)
5 H> 502.9 ± 0.21.8 ± 0.1
6 CH35.4 ± 0.321.8 ± 1.511.5 ± 0.8
7 CF312.1 ± 0.910.5 ± 0.78.2 ± 0.5
8 OCH315.6 ± 1.114.3 ± 1.09.7 ± 0.6
11 3,4-diCl9.8 ± 0.78.1 ± 0.66.4 ± 0.4
5-Fluorouracil -7.8 ± 0.54.2 ± 0.35.1 ± 0.3
Fludarabine -18.2 ± 1.3> 50> 50

Data adapted from a study on 6,8,9-trisubstituted purine analogues. The core structure is different from this compound, but provides a relevant example of SAR for substituted purines.

Table 2: Kinase Inhibitory Activity of 2,6,9-Trisubstituted Purine Derivatives

CompoundBcr-Abl IC50 (nM)BTK IC50 (µM)FLT3-ITD IC50 (µM)
4f 70> 10> 10
5b > 1000> 100.38
5j > 10000.41> 10

This table showcases the potential for developing selective kinase inhibitors based on the purine scaffold. Data is from a study on 2,6,9-trisubstituted purine derivatives.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of purine derivatives are provided below.

Synthesis of Purine Derivatives

A general synthetic route for 2,6,9-trisubstituted purine derivatives starts from 2,6-dichloropurine. The following is a representative procedure:

  • N9-Alkylation: 2,6-Dichloropurine is reacted with an appropriate alkylating agent (e.g., cyclopropylmethyl bromide) in the presence of a base like cesium carbonate in a solvent such as DMF to yield the N9-substituted intermediate.[3]

  • N6-Substitution: The 6-chloro group is then displaced by a nucleophilic substitution reaction with an amine (e.g., an aniline derivative) under thermal or microwave conditions.[3]

  • C2-Substitution: Finally, the 2-chloro group is substituted with another amine via a second nucleophilic substitution, often requiring harsher conditions or palladium-catalyzed cross-coupling reactions.[3]

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cell lines (e.g., Huh7, HCT116, MCF7) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized purine derivatives for a specified period (e.g., 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various assay formats, such as ADP-Glo™ Kinase Assay.

  • Reaction Setup: The kinase, substrate, ATP, and the test compound are incubated in a reaction buffer.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a specific temperature.

  • ADP Detection: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.[4]

Signaling Pathways and Mechanisms

Purine derivatives, particularly those designed as kinase inhibitors, exert their effects by modulating intracellular signaling pathways that are often dysregulated in diseases like cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival Purine_Derivative Purine Derivative (Kinase Inhibitor) Purine_Derivative->Raf Purine_Derivative->PI3K Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Cell_Cycle_Progression->Proliferation_Survival

Caption: Simplified diagram of RTK signaling pathways targeted by purine-based kinase inhibitors.

The diagram above illustrates how purine derivatives can inhibit key kinases in signaling pathways like the MAPK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation and survival. By blocking these pathways, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[4]

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Material (e.g., 2,6-Dichloropurine) Intermediate Intermediate Scaffolds Start->Intermediate Final_Compounds Final N6-Cyclopropyl-Purine Derivatives Intermediate->Final_Compounds Kinase_Assay In Vitro Kinase Inhibition Assays Final_Compounds->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Final_Compounds->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Assay->SAR

Caption: General workflow for the synthesis and evaluation of novel purine derivatives.

This workflow outlines the typical process from the chemical synthesis of a library of purine analogues to their biological evaluation and the subsequent analysis of structure-activity relationships to identify lead compounds for further development.

References

Navigating the Data Maze: A Comparative Guide to Purine-Based AMPK Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of published data is a cornerstone of scientific advancement. This guide provides a comparative analysis of N6-substituted purine derivatives as potential activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Due to the absence of published biological activity data for N6-Cyclopropyl-9H-purine-2,6-diamine, this guide will focus on a representative N6-substituted purine analog, "Analog-A," and compare its hypothetical performance with well-established AMPK activators, AICAR and Metformin. This framework serves as a template for evaluating the reproducibility and efficacy of novel purine-based compounds.

Performance Comparison of AMPK Activators

The following table summarizes the quantitative data for our representative N6-substituted purine, Analog-A, alongside the known AMPK activators AICAR and Metformin. This allows for a direct comparison of their efficacy in activating AMPK and their downstream effects on cellular metabolism.

ParameterAnalog-A (Hypothetical Data)AICARMetforminReference
AMPK Activation (EC50) 15 µM500 µM1-5 mM[1][2]
Mechanism of Action Direct allosteric activatorZMP-mediated allosteric activationIndirect; inhibits mitochondrial complex I[3][4][5][6]
Cellular Uptake HighModerate (via adenosine transporters)Moderate (via organic cation transporters)[5]
Downstream Target Modulation (p-ACC Ser79) 3.5-fold increase2.5-fold increase2.0-fold increase[7]
Glucose Uptake in L6 Myotubes 1.8-fold increase1.5-fold increase1.3-fold increase[8]
In Vivo Efficacy (rodent model) Reduces blood glucose by 25% at 10 mg/kgReduces blood glucose by 20% at 250 mg/kgReduces blood glucose by 30% at 150 mg/kg[1][7]

Experimental Protocols for Key Assays

To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in this guide.

In Vitro AMPK Activation Assay (Kinase Activity Assay)

This assay directly measures the enzymatic activity of AMPK following treatment with a test compound.

Materials:

  • Recombinant human AMPK (α1/β1/γ1)

  • SAMS peptide (HMRSAMSGLHLVKRR) as a substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA, and 200 µM AMP)

  • Test compounds (Analog-A, AICAR, Metformin)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, SAMS peptide (200 µM), and [γ-³²P]ATP (200 µM, 0.2 µCi/µl).

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding recombinant AMPK (50 nM).

  • Incubate the reaction at 30°C for 20 minutes.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of AMPK and determine the EC50 value for each compound.

Western Blot for Phospho-ACC (Ser79)

This assay determines the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK, as an indicator of cellular AMPK activation.

Materials:

  • L6 myotubes

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ACC (Ser79) and anti-total-ACC

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Culture L6 myotubes to 80% confluency.

  • Treat the cells with the test compounds for 1 hour.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-ACC signal to the total ACC signal.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

AMPK_Activation_Pathway cluster_indirect Indirect Activation cluster_direct Direct Activation Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito inhibits AMP_ATP ↑ AMP:ATP Ratio Mito->AMP_ATP AMPK AMPK AMP_ATP->AMPK activates AnalogA Analog-A AnalogA->AMPK activates AICAR AICAR ZMP ZMP AICAR->ZMP phosphorylated to ZMP->AMPK activates Downstream Downstream Targets (e.g., ACC) AMPK->Downstream phosphorylates

Caption: Signaling pathways of direct and indirect AMPK activators.

Experimental_Workflow start Start: Compound Synthesis and Characterization invitro In Vitro Kinase Assay (Determine EC50) start->invitro cell_based Cell-Based Assays (e.g., Western Blot for p-ACC) invitro->cell_based functional Functional Assays (e.g., Glucose Uptake) cell_based->functional invivo In Vivo Efficacy Studies (Rodent Models) functional->invivo data_analysis Data Analysis and Reproducibility Check invivo->data_analysis end Conclusion and Future Directions data_analysis->end

Caption: A typical experimental workflow for evaluating novel AMPK activators.

References

A Comparative Guide to N6-Cyclopropyl-9H-purine-2,6-diamine as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N6-Cyclopropyl-9H-purine-2,6-diamine with other common purine analogs for use as a reference standard in HPLC analysis. The information presented herein is intended to assist researchers in selecting the most appropriate reference standard for their specific analytical needs, particularly in the context of drug development and quality control.

This compound is a synthetic purine derivative, notably recognized as a process impurity and metabolite of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1][2] Its well-defined structure and availability as a high-purity reference material make it a valuable tool for the accurate quantification and identification of related compounds in complex matrices.

Performance Comparison of Purine Reference Standards

The selection of a suitable reference standard is critical for the accuracy and reliability of HPLC methods. This section compares the key chemical and physical properties of this compound with other widely used purine reference standards: Adenine, Guanine, Hypoxanthine, and 2-Aminopurine.

PropertyThis compoundAdenineGuanineHypoxanthine2-Aminopurine
Chemical Formula C₈H₁₀N₆C₅H₅N₅[1][3][4]C₅H₅N₅O[5][6]C₅H₄N₄O[7][8]C₅H₅N₅[9][10]
Molecular Weight 190.21 g/mol 135.13 g/mol [11]151.13 g/mol [12]136.11 g/mol [7]135.13 g/mol [9]
Melting Point 172-174 °C>360 °C (decomposes)[11]>300 °C (decomposes)[12]Decomposes around 150°C[8]>360 °C
Solubility DMSO (Slightly), Methanol (Slightly)Soluble in acidic and basic solutions, slightly soluble in water.Insoluble in water, soluble in acids and bases.[13]Slightly soluble in cold water, more soluble in hot water.Soluble in hot water.
Purity (Typical) ≥95%≥99% (HPLC)[11]≥99% (HPLC)[12]≥99% (HPLC)≥98%
Primary Use Abacavir impurity standard[1][2]DNA/RNA component, metabolic studies[3][4]DNA/RNA component, metabolic studies[5][13]Intermediate in purine metabolism[7][8]Fluorescent probe, mutagenic agent[14]

Experimental Protocols for HPLC Analysis

This section outlines a general experimental protocol for the analysis of this compound and other purine analogs using reverse-phase HPLC. This protocol is a starting point and may require optimization based on the specific application and available instrumentation.

1. Sample Preparation:

  • Standard Solutions: Accurately weigh and dissolve the reference standards in a suitable solvent (e.g., methanol, water, or a mixture) to prepare stock solutions of known concentrations. Further dilute the stock solutions with the mobile phase to create a series of calibration standards.

  • Sample Solutions: The preparation of sample solutions will depend on the matrix. For drug formulations, this may involve dissolution in a suitable solvent followed by filtration. For biological samples, a protein precipitation step followed by centrifugation and filtration is typically required.

2. HPLC Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile or Methanol
Gradient Start with a low percentage of organic phase (e.g., 5% B) and gradually increase to elute the compounds of interest. A typical gradient might be 5-95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV detector at a wavelength of approximately 254 nm or 260 nm.
Injection Volume 10-20 µL

3. Data Analysis:

  • Identify the peaks of interest based on their retention times compared to the reference standards.

  • Quantify the analytes by constructing a calibration curve from the peak areas of the standard solutions.

Visualizing Relationships and Workflows

Logical Comparison of Purine Reference Standards

Comparison of Purine Reference Standards This compound This compound Specific Impurity Standard Specific Impurity Standard This compound->Specific Impurity Standard Adenine Adenine Natural Nucleobase Natural Nucleobase Adenine->Natural Nucleobase Guanine Guanine Guanine->Natural Nucleobase Hypoxanthine Hypoxanthine Metabolic Intermediate Metabolic Intermediate Hypoxanthine->Metabolic Intermediate 2-Aminopurine 2-Aminopurine Fluorescent Analog Fluorescent Analog 2-Aminopurine->Fluorescent Analog

Caption: Key characteristics of the compared purine reference standards.

General HPLC Experimental Workflow

General HPLC Workflow Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Injection Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Detection Data Processing Data Processing Data Acquisition->Data Processing Integration Results Results Data Processing->Results Quantification

Caption: A simplified workflow for HPLC analysis.

Signaling Pathway Context: Purine Metabolism

Simplified Purine Metabolism AMP AMP Adenosine Adenosine AMP->Adenosine Inosine Inosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Uric Acid Uric Acid Xanthine->Uric Acid Guanine Guanine Guanine->Xanthine

Caption: A simplified overview of the purine degradation pathway.

References

Safety Operating Guide

Proper Disposal of N6-Cyclopropyl-9H-purine-2,6-diamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling N6-Cyclopropyl-9H-purine-2,6-diamine must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound.

This compound, a chemical intermediate used in pharmaceutical research, is classified as a hazardous substance. According to available safety data, it is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation. Therefore, all waste containing this compound must be treated as hazardous waste.

Immediate Safety and Handling

Before initiating any disposal protocol, it is imperative to consult the compound's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department. Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecific EquipmentRationale for Use
Eye Protection Chemical safety goggles or a face shieldTo safeguard against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact, which can result in irritation.
Body Protection Laboratory coat or chemical-resistant apronTo protect clothing and skin from potential contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations governing hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Characterization: All waste streams containing this compound, including pure compound, solutions, and contaminated labware, must be classified as hazardous waste.

  • Segregation: This hazardous waste must be kept separate from non-hazardous waste. Furthermore, it should be segregated from other incompatible chemical wastes to prevent dangerous reactions.

  • Containment:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Solutions containing this compound should be stored in a leak-proof, screw-cap container. Ensure the container material is compatible with the solvent used.

    • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be placed in a designated, sealed hazardous waste bag or container.

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The date of waste generation should also be clearly marked.

  • Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area. Secondary containment should be utilized to mitigate the impact of potential spills or leaks.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled with care.

  • Thoroughly empty the container of all contents.

  • The first rinse of the container with a suitable solvent must be collected and treated as hazardous waste.

  • After the initial rinse is collected, the container should be triple-rinsed.

  • Once decontaminated, the labels on the container must be completely removed or defaced before it can be discarded as non-hazardous waste or recycled, in accordance with institutional policies.

Experimental Workflow for Disposal

The following diagram illustrates the proper workflow for the disposal of this compound.

cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposition start Generation of this compound Waste sds Consult Safety Data Sheet (SDS) & EHS Guidelines start->sds ppe Wear Appropriate Personal Protective Equipment (PPE) sds->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from Non-Hazardous & Incompatible Waste characterize->segregate contain Contain in Labeled, Compatible & Sealed Containers segregate->contain store Store in Designated Satellite Accumulation Area with Secondary Containment contain->store ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store->ehs_pickup end Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

Safeguarding Researchers: A Comprehensive Guide to Handling N6-Cyclopropyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N6-Cyclopropyl-9H-purine-2,6-diamine (CAS: 120503-69-7). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining regulatory compliance. This compound is an impurity of Abacavir Sulfate and should be handled with care.[1][2][3][4]

Essential Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from contact with dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound.
Body Protection A laboratory coat or a long-sleeved apron.Minimizes skin exposure on the arms and body.
Respiratory Protection A self-contained breathing apparatus or a dust respirator should be used, especially when handling the powder outside of a fume hood or if dust generation is likely.[5]Protects the respiratory system from the inhalation of fine particles.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical to safely manage this compound throughout its lifecycle in the laboratory, from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, inspect all PPE for integrity.

2. Handling the Compound:

  • Wear the prescribed PPE at all times.

  • Avoid the formation of dust.

  • If transferring the solid, use a spatula or other appropriate tools to minimize dust generation.

  • For solutions, handle with care to prevent splashes and aerosols.

3. Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is under inert gas (nitrogen or Argon) at 2–8 °C.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste: In case of a spill, carefully sweep or vacuum the material into a clean, dry, and properly labeled sealable container for disposal. Avoid generating dust.

  • Liquid Waste: Collect any solutions containing the compound in a designated, sealed, and labeled hazardous waste container.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinse should be collected as hazardous waste. After decontamination, deface or remove the label before disposal.

Disposal Method:

  • All waste containing this compound should be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.

Visualizing the Workflow

To further clarify the procedural flow for handling this compound, the following diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weighing and Transfer prep_workspace->handling_weigh Proceed to Handling handling_solution Solution Preparation handling_weigh->handling_solution disposal_solid Solid Waste Collection handling_weigh->disposal_solid In case of spill storage Store in a Cool, Dry, Ventilated Area handling_solution->storage If not for immediate use disposal_liquid Liquid Waste Collection handling_solution->disposal_liquid After experiment disposal_final Dispose as Hazardous Waste disposal_solid->disposal_final disposal_liquid->disposal_final disposal_container Empty Container Decontamination disposal_container->disposal_final

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-Cyclopropyl-9H-purine-2,6-diamine
Reactant of Route 2
Reactant of Route 2
N6-Cyclopropyl-9H-purine-2,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.